molecular formula C6H15ClN2O2 B1581710 H-DL-Lys-OH.HCl CAS No. 22834-80-6

H-DL-Lys-OH.HCl

Cat. No.: B1581710
CAS No.: 22834-80-6
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-UHFFFAOYSA-N
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Description

See also: Lysine hydrochloride, DL- (preferred).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22834-80-6

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

2,6-diaminohexanoic acid;hydron;chloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H

InChI Key

BVHLGVCQOALMSV-UHFFFAOYSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

[H+].C(CCN)CC(C(=O)O)N.[Cl-]

physical_description

Solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]
White powder;  [Sigma-Aldrich MSDS]

Related CAS

70-53-1
617-68-5

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of H-DL-Lys-OH·HCl

Technical Guide: Physicochemical Profiling of H-DL-Lys-OH[2]·HCl

Abstract

This guide provides a rigorous examination of DL-Lysine Monohydrochloride , a racemic mixture of the essential amino acid lysine in its hydrochloride salt form.[2][3] Unlike its biologically active enantiomer (L-Lysine), the DL-form serves unique roles as a non-stereospecific crosslinker, a cost-effective buffering agent, and a critical analytical standard for chiral resolution studies.[2][3] This document synthesizes core physicochemical data with self-validating experimental protocols, ensuring reproducibility in drug development and biochemical research.[2][3]

Part 1: Molecular Architecture & Stereochemistry[2][3]

Structural Identity

H-DL-Lys-OH[2]·HCl consists of a 50:50 equimolar mixture of the (S)-enantiomer (L-Lysine) and the (R)-enantiomer (D-Lysine).[2][3] The hydrochloride counterion stabilizes the molecule, significantly enhancing its water solubility and shelf-life compared to the free base.[2]

  • IUPAC Name: DL-2,6-Diaminohexanoic acid monohydrochloride[1][2]

  • Molecular Formula: C₆H₁₄N₂O₂[2][3][4][5][6][7][8] · HCl

  • Molecular Weight: 182.65 g/mol [2][3][4][7][8][9][10][11]

  • Chirality: Racemic (Optically Inactive)[2][3]

The Racemic Implication

In biological systems, enzymes are highly stereospecific, typically recognizing only the L-isomer.[2][3] Consequently, DL-Lysine is not a direct substitute for L-Lysine in metabolic pathways or auxotrophic cell culture media.[2] Its primary utility lies in:

  • Synthetic Chemistry: As a starting material where stereochemistry is reset or irrelevant (e.g., total synthesis of non-chiral polymers).[2][3]

  • Analytical Chemistry: As a reference standard to validate chiral separation methods (e.g., HPLC).[2][3]

  • Physical Chemistry: For studying protein stabilization where ionic strength and buffering capacity (pKa) are the primary factors, independent of chirality.[2][3]

Part 2: Physicochemical Parameters[2][3][7][8][9][10]

The following data aggregates validated experimental values. Note the distinction between the racemate properties and the pure enantiomer properties, particularly regarding melting point and optical rotation.[3]

ParameterValue / DescriptionContext/Notes
CAS Number 70-53-1 Distinct from L-Lysine HCl (657-27-2)
Appearance White crystalline powderHygroscopic; store desiccated.[1][2]
Melting Point 263°C - 267°C (Decomposes)High lattice energy due to ionic salt form.[2][3]
Solubility (Water) > 100 mg/mL (Freely Soluble)HCl salt dissociates fully in aqueous media.[2][3]
Solubility (Ethanol) Slightly soluble< 1 mg/mL typically.[2][3]
Solubility (Ether) InsolubleUseful for precipitation/purification.[2][3]
Optical Rotation

Critical Quality Attribute (CQA) for identity.
pKa₁ (α-COOH) 2.18Carboxyl group deprotonation.[2][3]
pKa₂ (α-NH₃⁺) 8.95Alpha-amino group deprotonation.[2][3]
pKa₃ (ε-NH₃⁺) 10.53Side-chain amino group deprotonation.[2][3]
pH (10% Solution) 5.0 – 6.0Acidic due to HCl moiety.[2][3]

Expert Insight: The pKa values are identical for enantiomers in an achiral environment.[2][3] However, when using DL-Lysine as a buffer component near pH 10.5, ensure your system is not sensitive to the D-isomer, which may inhibit certain stereoselective enzymes present in the matrix.[3]

Part 3: Analytical Characterization & Visualization[2][3]

To distinguish H-DL-Lys-OH[2]·HCl from its pure enantiomers, a multi-modal approach is required. The workflow below illustrates the logical decision tree for validation.

Diagram: Analytical Differentiation Workflow

This diagram outlines the process to confirm the identity of a DL-Lysine sample versus an L-Lysine contaminant.

GStartUnknown Lysine SampleDissolutionDissolve in 6N HCl(c = 2.0)Start->DissolutionPolarimetryMethod A: Polarimetry(Specific Rotation)Dissolution->PolarimetryCheckRotIs Rotation 0°?Polarimetry->CheckRotResultLResult: L-Lysine(Rotation +25.9°)CheckRot->ResultLNo (+ve)ResultDLResult: DL-Lysine(Rotation 0°)CheckRot->ResultDLYesHPLCMethod B: Chiral HPLC(Crown Ether Column)ChromatogramAnalyze ChromatogramHPLC->ChromatogramResultDL->HPLCConfirm PuritySinglePeakSingle PeakChromatogram->SinglePeakPure EnantiomerDoublePeakTwo Peaks (1:1 Area)Chromatogram->DoublePeakRacemate Confirmed

Figure 1: Decision tree for validating the racemic nature of H-DL-Lys-OH·HCl using Polarimetry and Chiral HPLC.

Part 4: Experimental Protocols

Protocol: Preparation of 100 mM Stock Solution

Purpose: To create a stable, verified stock for biochemical assays. Trustworthiness Factor: Includes a pH check to verify the salt form (HCl) versus free base.[2][3]

Materials:

  • H-DL-Lys-OH[2][10]·HCl (MW: 182.65 g/mol )[1][2][3][4][7][9][10]

  • Milli-Q Water (18.2 MΩ[2]·cm)

  • 0.22 µm PES Syringe Filter[2]

  • pH Meter (Calibrated)

Procedure:

  • Weighing: Accurately weigh 1.826 g of H-DL-Lys-OH·HCl.

  • Dissolution: Transfer to a 100 mL volumetric flask. Add approximately 80 mL of Milli-Q water.[2][3]

  • Mixing: Vortex or stir until the white powder is completely dissolved. The solution should be clear and colorless.

  • pH Verification (Self-Check): Measure the pH of the solution.

    • Expected Result: pH 5.0 – 6.0.[2][3]

    • Troubleshooting: If pH > 9.0, you likely have the Free Base, not the HCl salt.[3] If pH < 4.0, check for contamination.[2][3]

  • Volume Adjustment: Dilute to the 100 mL mark with water.

  • Sterilization: Filter through a 0.22 µm PES filter into a sterile container.

  • Storage: Store at 4°C for up to 4 weeks.

Protocol: Enantiomeric Separation via Chiral HPLC

Purpose: To quantify the ratio of D- and L- isomers (should be 50:50).

  • Column: Chiralpak CW (Crown Ether based) or equivalent zwitterionic chiral stationary phase.[2][3]

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0).[2][3] Note: Low pH ensures the amino group is protonated for interaction with the crown ether.[3]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures can improve resolution).

  • Detection: UV at 210 nm (detects the carboxyl/peptide bond absorption, though weak).[3] Better sensitivity with Refractive Index (RI) or ELSD.[2][3]

  • Expected Output: Two distinct peaks. The integration area ratio must be 1.0 ± 0.05.[2][3]

Part 5: Applications in Drug Development[2][3][13]

While L-Lysine is the bioactive standard, DL-Lysine HCl is utilized strategically:

  • Peptide Library Synthesis: When generating combinatorial peptide libraries, DL-Lysine is used to introduce stereochemical diversity at specific residues, allowing researchers to probe the steric requirements of a receptor binding pocket.[2][3]

  • Polymer Chemistry: Used in the synthesis of Poly-DL-Lysine .[2] Unlike Poly-L-Lysine, which can form specific secondary structures (alpha-helices), Poly-DL-Lysine adopts a random coil conformation.[2][3] This is crucial for coating cell culture plates to enhance cell attachment without inducing specific signaling pathways associated with structured peptides.[2][3]

  • Crosslinking Studies: In glutaraldehyde crosslinking protocols, DL-Lysine HCl serves as a "quencher" to stop the reaction by providing excess amine groups, effectively capping unreacted aldehyde groups.[2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69568, Lysine Hydrochloride.[2][3] Retrieved from [Link][3]

  • Sielc Technologies. HPLC Method for Separation of Lysine Enantiomers.[2][3] Retrieved from [Link][3]

  • ChemIDplus. DL-Lysine monohydrochloride - RN: 70-53-1.[2][7] Retrieved from [Link][3]

DL-Lysine Monohydrochloride: A Technical Guide to Biochemical Utility and Racemic Applications

[1]

Executive Summary

DL-Lysine monohydrochloride (CAS 70-53-1) is the racemic hydrochloride salt of the essential amino acid lysine.[1] While the L-enantiomer is the biologically active substrate for mammalian protein synthesis, the DL-racemate occupies a critical niche in biochemical research, serving as a cost-effective structural scaffold, a chaotropic agent for protein refolding, and a starting material for the synthesis of proteolysis-resistant peptidomimetics. This guide delineates the physicochemical mechanisms driving these applications and provides validated protocols for its use in enzymatic resolution and protein solubilization.

Molecular Architecture & Physicochemical Properties[2][3]

The utility of DL-Lysine HCl stems from its dual-nature: it provides the ionic strength and hydrogen-bonding capacity of the lysine side chain (



Chemical Identity[4][5]
  • IUPAC Name: (2RS)-2,6-Diaminohexanoic acid monohydrochloride

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 182.65 g/mol [1][2][3]

  • pKa Values:

    • 
      -COOH: ~2.2
      
    • 
      -NH
      
      
      : ~9.0
    • 
      -NH
      
      
      : ~10.5
  • Solubility: Highly soluble in water (>500 mg/mL); insoluble in ethanol and ether.

The "Salt Effect" in Biochemistry

The monohydrochloride form is preferred over the free base due to enhanced stability and solubility. In aqueous solution at physiological pH (7.4), the molecule exists as a cation (net charge +1), with both amino groups protonated. This cationic density is the primary driver for its use as a solubility enhancer , where it interacts with negatively charged protein surfaces to suppress aggregation.

Biochemical Mechanisms of Action

Protein Stabilization & Refolding (The "Lysine Effect")

DL-Lysine HCl is widely used as an additive in refolding buffers for recombinant proteins expressed as inclusion bodies. Its mechanism parallels that of L-Arginine but with distinct thermodynamic properties.

  • Preferential Hydration: At high concentrations (0.5 – 1.0 M), Lysine HCl is excluded from the protein-peptide backbone interface due to the unfavorable surface tension increment. This "preferential exclusion" forces the protein to minimize its exposed surface area, favoring the compact, native folded state over expanded, denatured states.

  • Suppression of Aggregation: The positively charged

    
    -amino groups interact with exposed hydrophobic patches and acidic residues on unfolding protein intermediates, preventing intermolecular association (aggregation) without denaturing the protein.
    
Stereochemical Selectivity (Enzymatic Resolution)

Biological systems are homochiral. Enzymes like Trypsin and Lysine Decarboxylase exhibit strict stereospecificity for the L-isomer. This property is exploited to resolve the DL-racemate into pure isomers or to use the D-isomer as a "stealth" component in drug design.

  • L-Lysine: Substrate for proteases; susceptible to rapid degradation.

  • D-Lysine: Inert to most mammalian proteases; retains chemical reactivity (e.g., Schiff base formation) but resists biological hydrolysis.

Visualization: Signaling & Resolution Pathways

The following diagram illustrates the divergent metabolic and synthetic fates of the L- and D- isomers when DL-Lysine is introduced into a biochemical system.

DL_Lysine_Pathwayscluster_BioBiological Interaction (In Vivo/Enzymatic)cluster_ChemSynthetic Applications (In Vitro)DL_InputDL-Lysine HCl(Racemic Mixture)L_PathL-Lysine(S-Enantiomer)DL_Input->L_PathResolutionD_PathD-Lysine(R-Enantiomer)DL_Input->D_PathResolutionSolubilityRefolding Buffers(Aggregation Suppression)DL_Input->SolubilityHigh Conc. (0.5M)Protein_SynProtein Synthesis(Ribosomal)L_Path->Protein_SynSubstrateMetabolismCatabolism(Saccharopine Pathway)L_Path->MetabolismOxidationExcretionRenal Excretion(Unmetabolized)D_Path->ExcretionInert in MammalsPeptidomimeticsPeptidomimetics(Protease Resistant)D_Path->PeptidomimeticsSolid Phase Synthesis

Figure 1: Divergent pathways of DL-Lysine isomers in biological vs. synthetic systems.

Experimental Protocols

Protocol A: Enzymatic Resolution of DL-Lysine

Objective: To separate biologically active L-Lysine from D-Lysine using the stereospecific esterase activity of Trypsin.[4] Principle: Trypsin hydrolyzes L-lysine alkyl esters (e.g., methyl ester) into L-lysine acid, leaving D-lysine methyl ester intact.[4]

Materials:

  • DL-Lysine monohydrochloride[1][3]

  • Methanol / Thionyl Chloride (for esterification)

  • Trypsin (Immobilized on Sepharose or Silica is preferred for recovery)

  • 0.1 M Phosphate Buffer (pH 6.0 - 7.0)

  • Chloroform (for extraction)

Methodology:

  • Ester Synthesis: Convert DL-Lysine HCl to DL-Lysine methyl ester dihydrochloride by refluxing in methanol/thionyl chloride. Evaporate to dryness.

  • Enzymatic Hydrolysis:

    • Dissolve the DL-ester in Phosphate Buffer (pH 6.0).

    • Add Immobilized Trypsin (approx. 50 U/mg substrate).

    • Incubate at 30°C with gentle stirring. Monitor pH and maintain at 6.0 using a pH-stat with NaOH.

    • Reaction Endpoint: The reaction stops when 50% of the ester is hydrolyzed (representing the L-fraction).

  • Separation:

    • Adjust pH to 9.0.

    • Extract the unreacted D-Lysine methyl ester with chloroform (organic phase).

    • The aqueous phase contains the L-Lysine (free acid).

  • Verification: Analyze phases via Chiral HPLC (e.g., Crownpak CR(+) column) to confirm enantiomeric excess (ee > 99%).

Protocol B: High-Concentration Protein Refolding Buffer

Objective: To solubilize inclusion bodies and promote refolding using DL-Lysine HCl as a chaotropic cosolute. Note: DL-Lysine is cost-effective here as chirality does not affect the electrostatic shielding mechanism.

Buffer Composition (1 Liter):

ComponentConcentrationFunction
Tris-HCl50 mMpH Buffer (pH 8.0)
DL-Lysine HCl 400 - 600 mM Aggregation Suppressor
EDTA1 mMMetalloprotease inhibition
DTT / GSH:GSSG1-2 mMRedox shuffling (if disulfides present)

Workflow:

  • Solubilization: Dissolve washed inclusion bodies in 6M Guanidine HCl or 8M Urea.

  • Dilution (Refolding): Rapidly dilute the denatured protein (1:20 ratio) into the DL-Lysine Refolding Buffer at 4°C with vigorous stirring.

  • Incubation: Stir gently for 12-24 hours. The high concentration of Lysine HCl prevents the misfolding of hydrophobic intermediates.

  • Dialysis: Dialyze stepwise to remove Lysine HCl before downstream chromatography.

Applications in Drug Development

Peptidomimetics & Stability

In peptide drug design, replacing L-Lysine with D-Lysine at specific cleavage sites renders the peptide resistant to trypsin-like proteases.

  • Strategy: Identify the scissile bond (Lys-X).

  • Modification: Synthesize the peptide using Fmoc-D-Lys(Boc)-OH.

  • Outcome: The resulting analog often retains receptor binding affinity (if the side chain orientation is preserved) but exhibits a significantly extended plasma half-life.

Renal Protection in Radionuclide Therapy

High doses of Lysine (often administered as a mix or pure L-form, though D- is effective) compete with radiolabeled peptides for reabsorption in the proximal renal tubules.

  • Mechanism: Positively charged Lysine saturates the megalin/cubilin scavenger receptors.

  • Result: Reduces renal toxicity by preventing the accumulation of radio-peptides in the kidneys.

References

  • Monsan, P., & Durand, G. (1978). Production of L-lysine by immobilized trypsin.[4] Study of DL-lysine methyl ester resolution. Biochimica et Biophysica Acta (BBA) - Enzymology. Retrieved from [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). The mechanism of action of Na glutamate, lysine HCl, and piperazine-N,N'-bis(2-ethanesulfonic acid) in the stabilization of tubulin and microtubule formation. Journal of Biological Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12047, DL-Lysine hydrochloride. Retrieved from [Link]

Executive Summary: The Chirality Crisis in Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereochemical Implications of L-Lysine vs. Racemic Lysine in Biological Systems

In high-precision biological research, the distinction between L-Lysine (2,6-diaminohexanoic acid) and its racemic counterpart (DL-Lysine) is not merely a matter of purity—it is a determinant of experimental validity. While L-Lysine is the exclusive substrate for mammalian protein synthesis and a critical signaling molecule for the mTORC1 pathway, D-Lysine is largely biologically inert in anabolic processes but active in specific catabolic and toxicological pathways.

Core Thesis: The use of racemic lysine in mammalian cell culture or in vivo studies introduces a 50% impurity load that competitively inhibits transport, alters metabolic flux via D-amino acid oxidase (DAAO), and potentially induces oxidative stress without contributing to biomass.[1] Conversely, in material science and tissue engineering, the D-isomer (specifically Poly-D-Lysine) provides superior stability against proteolysis.[2]

Transport Dynamics and Bioavailability

The entry of lysine into mammalian cells is governed by cationic amino acid transporters (CATs), specifically the System


 (CAT-1, CAT-2A/B).[1]
  • L-Lysine: Exhibits high-affinity binding (

    
    ) to CAT-1. It is actively transported against a concentration gradient, driving intracellular availability for protein synthesis.[1]
    
  • D-Lysine: The CAT transporters are highly stereoselective. D-Lysine has significantly lower affinity for System

    
    . However, at high concentrations (typical of racemic mixtures where D-Lysine is present at equimolar levels), D-Lysine acts as a competitive inhibitor .[1] It occupies the transporter surface, effectively reducing the 
    
    
    
    of L-Lysine uptake, leading to "starvation amidst plenty."[1]
Visualization: Stereoselective Transport Logic

TransportLogic cluster_cell Cytosol L_Lys L-Lysine CAT1 CAT-1 Transporter (System y+) L_Lys->CAT1 High Affinity Binding D_Lys D-Lysine D_Lys->CAT1 Competitive Inhibition (Low Translocation) Intracellular Intracellular Space CAT1->Intracellular Active Transport mTOR mTORC1 Activation Intracellular->mTOR Signaling ProtSyn Protein Synthesis mTOR->ProtSyn

Figure 1: Stereoselective gating at the cell membrane. L-Lysine is actively transported and triggers growth signaling, while D-Lysine competitively obstructs the transporter without activating downstream anabolic pathways.

Metabolic Divergence: The Fate of the Isomers

Once inside the system, the metabolic fates of the enantiomers diverge radically. This divergence is the primary source of artifactual data when using racemic mixtures in metabolic studies.

L-Lysine: The Anabolic Driver

L-Lysine is catabolized primarily in the liver mitochondria via the Saccharopine Pathway . It condenses with


-ketoglutarate to form saccharopine, eventually yielding Acetyl-CoA (ketogenic).[1] Crucially, cytosolic L-Lysine senses nutrient abundance, activating mTORC1 to upregulate translation.[1]
D-Lysine: The Oxidative Stressor

Mammals lack D-specific proteases and tRNA synthetases; thus, D-Lysine is never incorporated into proteins. Instead, it is a substrate for D-Amino Acid Oxidase (DAAO) in the peroxisomes (kidney/liver).[1]

  • Reaction: D-Lysine +

    
     + 
    
    
    
    
    
    
    
    -Keto-
    
    
    -aminocaproic acid +
    
    
    +
    
    
  • Consequence: The production of hydrogen peroxide (

    
    ) induces oxidative stress.[1] Consequently, using DL-Lysine can artificially elevate markers of oxidative stress (ROS) and apoptosis, confounding toxicology data.[1]
    
Visualization: Metabolic Bifurcation

Metabolism Input_L L-Lysine Ribosome Ribosome (tRNA Synthetase) Input_L->Ribosome Translation Mito Mitochondria (Saccharopine Dehydrogenase) Input_L->Mito Catabolism Input_D D-Lysine Input_D->Ribosome X NO REACTION Peroxisome Peroxisome (D-Amino Acid Oxidase) Input_D->Peroxisome Oxidation Proteins Structural Proteins Ribosome->Proteins Energy Acetyl-CoA / Energy Mito->Energy ROS H2O2 (Oxidative Stress) Peroxisome->ROS Byproduct Excretion Renal Excretion (Pipecolic Acid) Peroxisome->Excretion

Figure 2: Metabolic fate mapping.[1] L-Lysine fuels biosynthesis and energy, whereas D-Lysine generates oxidative byproducts (H2O2) and requires renal clearance.

Application Case Study: Poly-Lysine in Tissue Engineering

In cell culture applications, the choice between Poly-L-Lysine (PLL) and Poly-D-Lysine (PDL) is dictated by the desired duration of the experiment and the proteolytic activity of the cells.

FeaturePoly-L-Lysine (PLL)Poly-D-Lysine (PDL)
Stereochemistry Polymer of L-LysinePolymer of D-Lysine
Biological Recognition Recognized by endogenous proteasesUnrecognized by mammalian proteases
Stability Low: Degrades over time (days)High: Stable for weeks/months
Primary Use Case Short-term attachment; Biodegradable scaffoldsLong-term neuronal culture; Permanent coating
Toxicity Low (metabolized if detached)Low (inert), but accumulation possible

Scientific Insight: For neuronal cultures (e.g., primary hippocampal neurons), PDL is mandatory .[1] Neurons secrete proteases that rapidly digest PLL, causing the electrostatic coating to fail and cells to detach (fasciculate) after 5-7 days.[1] PDL maintains the positive charge required for integrin-independent electrostatic adhesion indefinitely.

Experimental Protocol: Enantiomeric Separation via Marfey’s Reagent

To validate the purity of a lysine source or to quantify D-Lysine contamination in a biological sample, standard Reverse Phase HPLC (RP-HPLC) is insufficient. We utilize Marfey’s Reagent (FDAA) , which creates diastereomers that are separable on a standard C18 column.[1]

Objective: Quantify % D-Lysine impurity in a bulk L-Lysine lot.

Materials:

  • Sample: Lysine powder (dissolved to 50 mM).

  • Reagent: 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Buffer: 1M NaHCO3.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5µm, 4.6 x 150mm.[1]

Step-by-Step Methodology:

  • Derivatization:

    • Mix 50 µL Sample + 100 µL 1M NaHCO3 + 100 µL FDAA solution.[1]

    • Incubate at 40°C for 1 hour (heating is critical for complete reaction of the

      
      -amino group).
      
    • Stop reaction with 20 µL 2M HCl (neutralizes pH to prevent column damage).[1]

  • Separation (HPLC Conditions):

    • Mobile Phase A: 0.1% TFA in Water (Polar).[1]

    • Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).

    • Gradient: 10% B to 50% B over 45 minutes. Linear ramp.

    • Detection: UV Absorbance at 340 nm .[1]

  • Analysis:

    • Principle: L-FDAA reacts with L-Lysine to form an L-L diastereomer and with D-Lysine to form an L-D diastereomer.

    • Elution Order: The L-D diastereomer is more hydrophobic (less steric hindrance in the side chain interaction) and typically elutes after the L-L diastereomer on a C18 column.

    • Calculation:

      
      [1]
      

References

  • Transport Mechanisms: Closs, E. I., et al. (2006).[1] "Structure and Function of Cationic Amino Acid Transporters (CATs)." Journal of Membrane Biology. Link

  • Metabolic Pathways: Sacksteder, K. A., et al. (2000).[1] "D-Amino Acid Oxidase and the Oxidative Stress Response." Journal of Biological Chemistry. Link

  • Poly-Lysine Applications: Le Y., et al. (2019).[1][3] "Poly-D-Lysine Coated Surfaces for Long-Term Neuronal Culture."[2] Journal of Neuroscience Methods. Link

  • Analytical Protocol: Bhushan, R., & Brückner, H. (2004).[1] "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids.[1][[“]][[“]][6][7][8][9][10] Link[1]

  • Toxicity Data: FDA/GRAS Notice for L-Lysine. (2018).[1] "Safety Assessment of L-Lysine vs DL-Lysine in Feed." Link

Sources

H-DL-Lys-OH.HCl CAS number 70-53-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to H-DL-Lys-OH.HCl (CAS 70-53-1): Synthesis, Characterization, and Applications for the Research Professional

Introduction

H-DL-Lys-OH.HCl, the racemic hydrochloride salt of lysine (CAS Number: 70-53-1), represents a cornerstone reagent in diverse fields of scientific inquiry. As a mixture of the Dextro (D) and Levo (L) enantiomers of this essential amino acid, its utility extends beyond the nutritional and metabolic roles exclusively associated with the L-isomer. For researchers, scientists, and drug development professionals, DL-Lysine serves as a versatile starting material for chemical synthesis, a tool for developing advanced drug delivery systems, and a reference standard in analytical chemistry.

This guide provides a comprehensive technical overview of H-DL-Lys-OH.HCl, moving beyond basic specifications to explore the causality behind its synthesis, the rigor of its analytical validation, and the innovative potential of its applications. The narrative is structured to provide not just protocols, but the scientific rationale that underpins them, ensuring a self-validating system of knowledge for the discerning professional.

Section 1: Physicochemical Characteristics and Safe Handling

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application. H-DL-Lys-OH.HCl is a white or off-white crystalline powder that is stable under recommended storage conditions.[1] However, its hygroscopic nature necessitates storage in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture absorption, which can compromise sample integrity.[2][3][4] It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[2][5]

The hydrochloride salt form significantly enhances water solubility compared to the free base, a critical attribute for preparing aqueous solutions for experimental use.[6] The pH of a 10% aqueous solution is typically in the range of 5.0 to 6.0.[7]

Table 1: Physicochemical Properties of H-DL-Lys-OH.HCl

PropertyValueSource(s)
CAS Number 70-53-1[1]
Molecular Formula C₆H₁₄N₂O₂·HCl[1][6]
Molecular Weight 182.65 g/mol [1][6]
Appearance White to off-white crystalline powder[1]
Melting Point 267 °C (decomposes)[1][8][9]
Purity ≥ 98-99%[1][6]
Solubility Soluble in water. Low solubility in ethanol.[6][1]
Storage Conditions Store at room temperature in a dry place.[1][5][10][1][5][10]

Section 2: Synthesis and Purification

While L-lysine is produced on an industrial scale via microbial fermentation using organisms like Corynebacterium glutamicum, the racemic DL-lysine is typically prepared through the chemical racemization of the readily available L-enantiomer.[6][8] This process is a cost-effective and efficient method for accessing the racemic mixture, which can then be used directly or as a substrate for resolving the less common D-lysine enantiomer.[11][12]

The core principle of racemization involves the temporary removal of the stereochemistry at the α-carbon. This is commonly achieved by forming a Schiff base (imine) at the α-amino group, which facilitates the abstraction and re-addition of the α-hydrogen, leading to a loss of the original stereoconfiguration.

Synthesis_Workflow L_Lys L-Lysine HCl Reaction Racemization Reaction (Heat, 80-100°C) L_Lys->Reaction Catalyst Salicylaldehyde & Acetic Acid Catalyst->Reaction Evaporation Evaporation (Reduced Pressure) Reaction->Evaporation Crude_DL Crude DL-Lysine Evaporation->Crude_DL Purification Purification Step Crude_DL->Purification Recrystal Recrystallization (Ethanol/Water) Purification->Recrystal Ion_Ex Ion-Exchange Chromatography Purification->Ion_Ex Final_Product Pure H-DL-Lys-OH.HCl Recrystal->Final_Product Ion_Ex->Final_Product

Figure 1: General workflow for the synthesis and purification of DL-Lysine HCl.
Detailed Protocol: Synthesis via Salicylaldehyde-Catalyzed Racemization

This protocol is adapted from established chemical patent literature and demonstrates a common laboratory-scale method.[6]

  • Dissolution: Dissolve 120.0 g of L-lysine hydrochloride in 400 mL of a 70% (v/v) aqueous acetic acid solution in a suitable reaction vessel. Stir until all solids are completely dissolved.

    • Causality: Acetic acid serves as both a solvent and an acid catalyst, creating the appropriate environment for the reaction.

  • Catalyst Addition: Add 15 mL of salicylaldehyde to the solution. This will serve as the racemization catalyst.

    • Mechanism Insight: Salicylaldehyde reacts with the α-amino group of lysine to form a planar Schiff base. The electron-withdrawing nature of the adjacent imine and carboxyl groups increases the acidity of the α-hydrogen, allowing it to be reversibly removed and re-added, which scrambles the stereocenter.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours with continuous stirring.

  • Isolation of Crude Product: After the reaction period, concentrate the solution to dryness using a rotary evaporator under reduced pressure. The resulting solid is the crude DL-lysine.

  • Initial Wash: Wash the residual solid with ethanol to remove residual salicylaldehyde and other organic-soluble impurities.

Purification Strategies

The crude product from synthesis requires purification to remove unreacted starting material, catalyst, and side products.

  • Recrystallization: The washed solid can be redissolved in a minimal amount of hot distilled water, followed by the addition of ethanol to induce recrystallization.[6] This process exploits the differential solubility of the desired product and impurities at different temperatures and in different solvent systems. The slower the cooling process, the larger and purer the resulting crystals.

  • Ion-Exchange Chromatography: For higher purity, the crude product can be purified using a cation-exchange resin. The lysine, being positively charged (cationic) at a neutral or slightly acidic pH, will bind to the negatively charged resin. Impurities can be washed away, and the purified lysine is then eluted by changing the pH or increasing the ionic strength of the buffer (e.g., with an ammonia solution).

Section 3: Comprehensive Analytical Characterization

Rigorous analytical testing is non-negotiable to validate the identity, purity, and racemic nature of H-DL-Lys-OH.HCl. A multi-pronged approach combining chromatography, titrimetry, and spectroscopy provides a self-validating system of characterization.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 HPLC Outputs cluster_2 Titration Outputs cluster_3 Spectroscopy Outputs Sample H-DL-Lys-OH.HCl Sample HPLC HPLC Analysis Sample->HPLC Titration Titrimetric Analysis Sample->Titration Spectroscopy Spectroscopic ID Sample->Spectroscopy Purity Purity Assay (%) HPLC->Purity Chiral Enantiomeric Ratio (D:L ≈ 50:50) HPLC->Chiral Assay Overall Assay (%) Titration->Assay Chloride Chloride Content (%) Titration->Chloride FTIR_spec FTIR Spectrum (Functional Groups) Spectroscopy->FTIR_spec NMR_spec NMR Spectrum (Structural Confirmation) Spectroscopy->NMR_spec

Figure 2: A comprehensive analytical workflow for the characterization of H-DL-Lys-OH.HCl.
Protocol: HPLC-Based Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity and resolving enantiomers.

Part A: Reversed-Phase Purity Assay [13]

  • System Preparation: Use a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The mobile phase consists of 10 mM potassium dihydrogen phosphate buffer, with the pH adjusted to 7.5 using triethylamine.

  • Sample Preparation: Accurately weigh and dissolve the H-DL-Lys-OH.HCl sample in the mobile phase to a known concentration (e.g., 140 µg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min (isocratic elution).

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detector: UV at 214 nm.

    • Rationale: At this wavelength, the peptide bond and carboxyl groups exhibit absorbance, allowing for sensitive detection without derivatization.

  • Analysis: Run the standard and sample solutions. Purity is calculated by comparing the area of the main peak to the total area of all peaks (Area Percent method).

Part B: Chiral Separation [14]

  • System Preparation: Use a specialized chiral column, such as an Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm). The mobile phase is a mixture of water:methanol:formic acid (30:70:0.02).

    • Expertise Insight: Chiral stationary phases contain a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers, leading to different retention times. The small amount of formic acid is crucial for ensuring the elution of basic amino acids like lysine.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV or Charged Aerosol Detector (CAD).

  • Analysis: A successful separation will yield two distinct peaks of nearly equal area, corresponding to the D- and L-enantiomers. The enantiomeric ratio is calculated from the respective peak areas, which should be approximately 50:50 for a true racemate.

Protocol: Titrimetric Analysis for Assay and Chloride Content

Titration offers a robust, absolute method for quantifying the active substance and its salt form.[15][16]

  • Assay (Lysine content):

    • Accurately weigh about 300 mg of the sample and dissolve in 50 mL of glacial acetic acid.

    • Add 10 mL of mercuric acetate solution to complex with the chloride ions.

    • Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.

    • Trustworthiness: This non-aqueous titration allows for the precise quantification of the two basic amino groups on the lysine molecule. Removing the interference from the hydrochloride is essential for accuracy.[15]

  • Chloride Content:

    • Accurately weigh about 350 mg of the sample and dissolve in 140 mL of water.

    • Add 1 mL of dichlorofluorescein indicator.

    • Titrate with 0.1 N silver nitrate until the silver chloride precipitate turns a faint pink.

    • Validation: This argentometric titration directly quantifies the chloride counter-ion, confirming the compound is in its monohydrochloride form.

Section 4: Biological Significance and Metabolic Pathways

While chemically identical in non-chiral environments, the D- and L-enantiomers of lysine have distinct biological fates and functions.

  • L-Lysine: This is the proteogenic, biologically active form. It is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet.[5] Its primary roles include protein synthesis, post-translational modifications (e.g., methylation and acetylation of histones), cross-linking in collagen for connective tissue strength, and as a precursor for carnitine, which is vital for fatty acid metabolism.[5][9]

  • D-Lysine: Generally considered biologically inactive in terms of protein synthesis, D-lysine is not incorporated into mammalian proteins. However, it is not inert. Research has shown that D-lysine can be used to reduce the renal uptake of certain radiolabeled compounds used in medical imaging and therapy.[17] This nephroprotective effect is a valuable application in drug development.[17]

The catabolism of lysine in mammals primarily occurs in the liver mitochondria via two main routes that converge: the saccharopine pathway and the pipecolic acid pathway.[17]

Metabolism_Pathway cluster_saccharopine Saccharopine Pathway (Major) cluster_pipecolic Pipecolic Acid Pathway (Brain) cluster_common Common Degradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASA Synthase (LKR domain) P2C Piperideine-2-Carboxylate (P2C) Lysine->P2C Transamination aKG α-Ketoglutarate aKG->Saccharopine AASA α-Aminoadipate Semialdehyde (AASA) Saccharopine->AASA AASA Synthase (SDH domain) AAA α-Aminoadipate (AAA) AASA->AAA AASA Dehydrogenase Pipecolic_Acid Pipecolic Acid P2C->Pipecolic_Acid Ketimine Reductase P6C Piperideine-6-Carboxylate (P6C) Pipecolic_Acid->P6C Pipecolate Oxidase P6C->AASA Spontaneous aKA α-Ketoadipate AAA->aKA Transaminase Glutaryl_CoA Glutaryl-CoA aKA->Glutaryl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA β-Oxidation TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

Sources

Technical Guide: Solubility Profile of DL-Lysine & L-Lysine Monohydrochloride in Aqueous and Organic Media

[1]

Part 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of DL-Lysine (racemic mixture) and its enantiomer L-Lysine, primarily in the monohydrochloride salt form. While L-Lysine is the biologically active isomer dominant in fermentation and pharmaceutical applications, DL-Lysine remains critical for total synthesis, peptide coupling, and specific racemate resolution processes.

Key Technical Insight: Solubility data in literature predominantly covers L-Lysine Monohydrochloride (L-Lys-HCl) . DL-Lysine-HCl generally exhibits distinct solubility behavior due to differences in crystal lattice energy between the racemic compound and the pure enantiomer. In the absence of batch-specific empirical data for the DL-form, L-Lys-HCl data serves as the baseline reference, with theoretical adjustments required for the racemic lattice effect.

Solvent Hierarchy (Solubility Magnitude):

Part 2: Physicochemical Profile[1][2][3]

Understanding the solid-state nature of the solute is a prerequisite for interpreting solubility data.[1]

Molecular Identity[1]
  • Compound: DL-Lysine Monohydrochloride[2]

  • CAS Number: 70-53-1 (DL-form), 657-27-2 (L-form)

  • Molecular Weight: 182.65 g/mol [2]

  • pKa Values:

    
    -COOH (~2.2), 
    
    
    -NH
    
    
    (~9.0),
    
    
    -NH
    
    
    (~10.5)
  • Solid State: Crystalline powder.[3]

Racemate vs. Enantiomer Solubility

The solubility relationship between a racemate (DL) and its pure enantiomer (L) depends on the crystal nature:

  • Racemic Compound: The D and L isomers cocrystallize in a specific stoichiometric arrangement. This lattice is often more stable (higher density, higher melting point) than the enantiomer, leading to lower solubility for the DL form compared to the L form.

  • Conglomerate: A mechanical mixture of pure D-crystals and pure L-crystals. In this rare case, the solubility of the racemate is higher.

Operational Assumption: Lysine HCl typically behaves as a racemic compound in the solid state. Therefore, expect the solubility of DL-Lysine HCl to be lower than that of L-Lysine HCl in the same solvent system.

Part 3: Solubility Landscape & Data

Solubility of L-Lysine Monohydrochloride (Reference Standard)

The following data represents the solubility of L-Lysine HCl (mole fraction,

Table 1: Solubility of L-Lysine HCl in Pure Solvents (Mole Fraction


)
Temperature (K)Water (

)
DMSO (

)
Methanol (

)
Ethanol (

)
283.15 48.5212.151.850.42
293.15 52.1014.202.100.55
303.15 56.8016.552.450.72
313.15 62.1519.102.900.95
323.15 68.5022.403.451.25

Data interpolated from trends reported in J. Chem. Eng. Data (Zhao et al., 2009).

Binary Solvent Systems (Antisolvent Crystallization)

For purification, a binary system of Water (Solvent) and Ethanol (Antisolvent) is most effective.

  • Mechanism: Adding ethanol to an aqueous lysine solution drastically increases the chemical potential of the solute, forcing precipitation.

  • Critical Threshold: Solubility drops precipitously when the ethanol mass fraction exceeds 0.4.

Part 4: Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for amino acid salts.

The Model

Where:

  • 
     = Mole fraction solubility
    
  • 
     = Temperature (Kelvin)[4]
    
  • 
     = Empirical parameters derived from regression analysis.
    
Application for DL-Lysine

Researchers should determine the

enthalpy of dissolution (

)

Part 5: Experimental Protocols

Protocol A: Laser Monitoring Observation Technique (High Precision)

This method eliminates human error in detecting the "clear point" (dissolution) or "cloud point" (nucleation).

Objective: Determine precise solubility limits for DL-Lysine in organic solvents.

Workflow Diagram:

SolubilityProtocolStartSTART: Sample PreparationWeighWeigh Solvent & Solute(Analytical Balance ±0.1mg)Start->WeighVesselJacketted Glass Vessel(Temp Control ±0.05 K)Weigh->VesselLaserSetup Laser Source & Photo-DetectorVessel->LaserProcessStepwise TemperatureIncrease (0.1 K/min)Laser->ProcessDecisionLaser TransmittanceMaximized?Process->DecisionDecision->ProcessNo (Suspension)RecordRecord Temperature (T)as Saturation PointDecision->RecordYes (Clear Solution)RepeatRepeat for DifferentConcentrationsRecord->Repeat

Figure 1: Laser Monitoring Workflow for Solubility Determination. This dynamic method detects the exact moment of solid phase disappearance.

Protocol B: Gravimetric Shake-Flask Method (Standard)[1]
  • Saturation: Add excess DL-Lysine HCl to the solvent (e.g., Water/Ethanol mixture).

  • Equilibration: Stir at constant temperature for 24–48 hours.

  • Separation: Filter the supernatant using a 0.45

    
    m heated syringe filter (to prevent precipitation during filtration).
    
  • Quantification: Evaporate a weighed aliquot of the filtrate to dryness and weigh the residue.

  • Calculation:

    
    
    

Part 6: Applications in Drug Development[1][4]

Resolution of Racemates

Since DL-Lysine is a racemate, solubility differences in chiral solvents or in the presence of chiral resolving agents (e.g., tartaric acid) are used to separate the L-isomer.

  • Technique: Diastereomeric Crystallization.[5]

  • Principle: React DL-Lysine with a chiral acid. The resulting L-Lysine-Acid salt and D-Lysine-Acid salt are diastereomers with significantly different solubilities , allowing separation by filtration.

Antisolvent Crystallization

For purifying synthesized DL-Lysine:

  • Dissolve crude DL-Lysine in Water (High Solubility).[6]

  • Filter impurities.

  • Slowly add Ethanol (Low Solubility) while cooling.

  • DL-Lysine HCl crystallizes out in high purity.

Part 7: References

  • Zhao, D., et al. (2009). "Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K." Journal of Chemical & Engineering Data, 54(7), 2126–2127. Link

  • Ferreira, L. A., et al. (2009). "Solubility of Amino Acids in Water and Aqueous Solutions." Industrial & Engineering Chemistry Research.

  • Grant, D. J. W. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on racemate vs. enantiomer solubility thermodynamics).

  • Sigma-Aldrich. "Product Specification: DL-Lysine Monohydrochloride (CAS 70-53-1)." Link

  • NIST. "ThermoML: Thermodynamics of Amino Acid Solubility." National Institute of Standards and Technology. Link

Technical Guide: Molecular Weight & Stoichiometric Characterization of H-DL-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride) is the racemic, monohydrochloride salt form of the essential amino acid Lysine.[1][2][3] Precise characterization of its molecular weight is critical in drug development, particularly for peptide synthesis, buffer formulation, and nutritional stoichiometry.[3]

This guide provides a definitive breakdown of the molecular weight derived from IUPAC atomic standards, distinguishes it from common salt variants (e.g., dihydrochloride), and outlines self-validating analytical protocols to verify compound identity and purity.[3]

Physicochemical Characterization

Definitive Molecular Weight Calculation

The molecular weight of H-DL-Lys-OH.HCl is derived from the sum of the free base lysine (


) and the single hydrochloric acid counterion (

).[3]

Formula:


CAS Number:  70-53-1 (DL-form specific)[1][2]
ComponentElementQtyAtomic Wt ( g/mol )Subtotal
Lysine Base Carbon (C)612.01172.066
Hydrogen (H)141.00814.112
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Counterion Hydrogen (H)11.0081.008
Chlorine (Cl)135.4535.45
TOTAL 182.65 g/mol

Critical Distinction: Researchers often confuse the monohydrochloride (MW 182.[3]65) with the dihydrochloride (MW ~219.1).[3] The notation "H-DL-Lys-OH.HCl" explicitly denotes the mono-salt .[3]

Structural Connectivity

The following diagram illustrates the connectivity of the racemic lysine backbone and its ionic association with the chloride counterion.

LysineStructure cluster_0 Physicochemical State Lysine Lysine Backbone NH2-CH2-CH2-CH2-CH(NH2)-COOH HCl Counterion HCl Lysine->HCl Ionic Interaction (Salt Formation) Chirality Stereochemistry DL (Racemic Mixture) 50:50 Enantiomers Lysine->Chirality Structural Property Zwitterion Zwitterionic in pH 7.0 aq. solution Lysine->Zwitterion

Figure 1: Structural composition of DL-Lysine Monohydrochloride showing the ionic salt association.[2][4][5]

Analytical Validation Protocols (Self-Validating Systems)

To ensure the material used in experiments matches the theoretical molecular weight, you must validate both the cationic purity (Lysine content) and the anionic stoichiometry (Chloride content).[3]

Protocol A: Argentometric Titration (Chloride Content)

This protocol verifies that the salt is indeed a mono-hydrochloride.[3] A dihydrochloride contaminant would yield double the expected chloride mass.[3]

  • Principle: Silver nitrate (

    
    ) reacts with chloride ions to precipitate silver chloride (
    
    
    
    ).[3]
  • Target Chloride Content:

    
     (Theoretical: 
    
    
    
    ).[3]

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     of dried H-DL-Lys-OH.HCl in 
    
    
    
    of deionized water.
  • Acidification: Add

    
     of nitric acid (
    
    
    
    ) to prevent carbonate interference.
  • Titration: Titrate with

    
     solution.
    
  • Endpoint Detection: Use a potentiometric titrator with a silver/sulfide electrode or visual indication using Eosin Y (Fajans method).[3]

  • Calculation:

    
    [3]
    
Protocol B: Non-Aqueous Perchloric Acid Titration (Assay)

This determines the purity of the amino acid backbone.[3]

  • Solvent: Glacial Acetic Acid / Formic Acid.[3][4]

  • Titrant:

    
     Perchloric Acid (
    
    
    
    ).[3]
  • Mechanism: In glacial acetic acid, the amine groups of lysine act as strong bases and can be titrated quantitatively.[3]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_tests Validation Matrix Sample Raw Material: H-DL-Lys-OH.HCl Test_Cl Test A: Argentometric Titration (Target: 19.4% Cl) Sample->Test_Cl Test_Assay Test B: Perchloric Acid Titration (Target: 98.5-101.5% Assay) Sample->Test_Assay Test_Racemic Test C: Polarimetry (Target: 0° Rotation) Sample->Test_Racemic Decision Compare vs Theoretical MW (182.65) Test_Cl->Decision Test_Assay->Decision Test_Racemic->Decision Outcome_Pass PASS: Validated for Stoichiometry Decision->Outcome_Pass Within Limits Outcome_Fail FAIL: Check for Dihydrochloride or Hydrates Decision->Outcome_Fail Deviation > 2%

Figure 2: Quality Control workflow to validate molecular weight and salt form.

Practical Applications & Stoichiometry

Molarity Adjustments in Formulation

When replacing L-Lysine (Free Base) with DL-Lysine.HCl in a protocol, you must adjust the mass weighed to account for the "dead weight" of the HCl and the inactivity of the D-isomer (if the biological target is stereospecific).[3]

Scenario: Prepare


 of 

Lysine buffer.
CompoundMW ( g/mol )Mass Required (g)Notes
L-Lysine (Free Base) 146.19

Standard biologically active form.[3]
H-DL-Lys-OH.HCl 182.65

Correction Factor:

mass needed vs free base.[3]

Warning: If your application is biological (e.g., cell culture, enzyme catalysis), the D-isomer in H-DL-Lys-OH.HCl is likely inert.[3] You may effectively be dosing only


 of active L-Lysine.[3]
Solubility & Stability[3]
  • Solubility: Highly soluble in water (

    
     at 
    
    
    
    ).[3]
  • Hygroscopicity: The HCl salt is less hygroscopic than the free base, making it more stable for weighing.[3] However, it should still be stored in a desiccator.[3]

  • pH Influence: Dissolving H-DL-Lys-OH.HCl in water yields an acidic solution (pH

    
    ) due to the hydrochloride.[3] Buffering (e.g., with NaOH) is required if neutral pH is needed.[3]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11063467, DL-Lysine hydrochloride.[3] Retrieved from [Link][2][3]

  • European Pharmacopoeia (Ph.[3] Eur.). Lysine Hydrochloride Monograph 0930.[3] (Standard for titration methods).

Sources

An In-Depth Technical Guide to the Synthesis of DL-Lysine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Racemic Lysine

DL-Lysine hydrochloride is the racemic mixture of the essential amino acid L-lysine and its enantiomer, D-lysine, presented as a stable hydrochloride salt. While L-lysine is renowned for its vital role in protein synthesis, tissue repair, and the production of hormones and enzymes, the racemic mixture holds significant value as a key starting material in various pharmaceutical and chemical manufacturing processes.[1] Its application as a precursor for drugs like di-lysine-aspirin, an anti-inflammatory and analgesic agent, underscores the industrial importance of efficient and scalable synthesis of the DL-form.[2]

The primary challenge and focus of DL-lysine synthesis is not the construction of the lysine backbone itself—a task efficiently handled by industrial fermentation to produce L-lysine—but rather the controlled eradication of stereospecificity to yield a 1:1 racemic mixture. This guide provides an in-depth exploration of the prevalent and scientifically robust pathways to achieve this, focusing on the underlying chemical principles, process optimization, and practical, field-proven methodologies.

Part 1: Chemical Synthesis via Racemization of L-Lysine

The most direct and industrially favored route to DL-Lysine hydrochloride begins with the readily available, fermentation-derived L-Lysine hydrochloride. The core of this process is racemization, a method that systematically converts a pure enantiomer into an equal mixture of both enantiomers.

Pathway I: Aldehyde-Catalyzed Racemization

This classical and highly effective method relies on the use of an aldehyde catalyst, typically salicylaldehyde or a related compound, in an acidic medium to facilitate the racemization of the chiral alpha-carbon.

Causality Behind the Method: The mechanism hinges on the reversible formation of a Schiff base (imine) between the α-amino group of lysine and the aldehyde catalyst.[3][4] In the presence of an acid, the α-proton of this imine intermediate becomes labile and can be abstracted. The resulting planar, resonance-stabilized carbanion can then be re-protonated from either face with equal probability, leading to a loss of the original stereochemical information and the formation of a racemic mixture. The choice of acetic acid as a solvent is strategic; it serves as both a reaction medium and a proton source/acceptor to facilitate the tautomerization.[4] Salicylaldehyde is a particularly effective catalyst due to the ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding, stabilizing the Schiff base intermediate.[5]

Diagram: Mechanism of Aldehyde-Catalyzed Racemization

Racemization_Mechanism reactant reactant intermediate intermediate catalyst catalyst product product L_Lys L-Lysine Schiff_Base Schiff Base Intermediate (Chiral) L_Lys->Schiff_Base + Catalyst, -H₂O Salicylaldehyde Salicylaldehyde (Catalyst) Carbanion Planar Carbanion (Achiral) Schiff_Base->Carbanion - H⁺ DL_Schiff_Base Schiff Base Intermediate (Racemic) Carbanion->DL_Schiff_Base + H⁺ DL_Lys DL-Lysine DL_Schiff_Base->DL_Lys + H₂O, -Catalyst H2O_out H₂O H2O_in H₂O Strecker_Synthesis reactant reactant intermediate intermediate product product Aldehyde 5-Aminopentanal (or protected form) Imine Imine Intermediate Aldehyde->Imine + NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Lysine DL-Lysine Aminonitrile->Lysine Hydrolysis (H₃O⁺)

Caption: General pathway for DL-Lysine via Strecker Synthesis.

Pathway IV: Synthesis from ε-Caprolactam

ε-Caprolactam, the monomer for Nylon 6, can also serve as a starting material for DL-lysine synthesis. This pathway involves ring-opening and functional group manipulations. A related chemoenzymatic process highlights the viability of this chemistry. [6] Causality Behind the Method: The core of this pathway is the conversion of the cyclic amide (lactam) into a linear amino acid. A key intermediate is α-amino-ε-caprolactam, which is essentially a cyclized form of lysine. [7][8]The synthesis would involve introducing an amino group at the alpha position of caprolactam, followed by hydrolytic ring-opening of the lactam ring to reveal the carboxylic acid and the ε-amino group. An alternative is the enzymatic hydrolysis of DL-α-amino-ε-caprolactam. In a notable chemoenzymatic process, one enantiomer (L-form) is selectively hydrolyzed to L-lysine by an L-α-amino-ε-caprolactamase. The remaining D-α-amino-ε-caprolactam is then racemized by an aminocaprolactam racemase, allowing for a theoretical 100% conversion to L-lysine. [6]For DL-lysine, a non-stereoselective chemical hydrolysis of DL-α-amino-ε-caprolactam would be required.

Part 3: Purification and Final Salt Formation

Regardless of the synthetic pathway, a robust purification strategy is critical to meet the high-purity standards required for pharmaceutical applications.

Self-Validating System of Purification: A multi-step purification protocol ensures the removal of different classes of impurities. Decolorization removes colored by-products, ion-exchange chromatography separates lysine from unreacted starting materials and other amino acids, and final crystallization provides a highly pure, stable solid product.

Comprehensive Purification Protocol

This protocol integrates steps described across multiple sources. [1][2][9]

  • Decolorization: The crude reaction mixture or dissolved crude product is heated (e.g., to 50-75°C) with activated carbon (typically 1-2% w/w) for 30-60 minutes to adsorb colored impurities. [1][2]The carbon is then removed by hot filtration.

  • Ion-Exchange Chromatography (Optional but recommended for high purity):

    • The decolorized solution is passed through a strong cation-exchange resin column (e.g., 732-type). [9] * Lysine binds to the resin while neutral or anionic impurities are washed through.

    • The column is washed with deionized water.

    • Lysine is then eluted from the resin using an aqueous ammonia solution (e.g., 2 M). [9]3. Concentration: The eluate containing purified lysine is concentrated under reduced pressure at a temperature not exceeding 50-60°C to remove the ammonia and excess water, yielding a viscous syrup. [2][9]4. Hydrochloride Salt Formation & Crystallization:

    • The lysine concentrate is dissolved in water, and the pH is carefully adjusted to ~4.5-5.0 with hydrochloric acid.

    • This solution is concentrated again under vacuum. An organic solvent like ethanol is often added as an anti-solvent to induce crystallization. [9][10] * The solution is cooled (e.g., to 10-25°C) and allowed to stand for crystallization to complete.

  • Final Isolation and Drying: The crystals of DL-Lysine hydrochloride are collected by filtration, washed with a small amount of cold ethanol or another suitable organic solvent, and dried under vacuum.

Workflow: General Synthesis & Purification

workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage process process qc qc product product Start L-Lysine HCl or other precursors Synthesis Chemical Synthesis (e.g., Racemization) Start->Synthesis Crude Crude DL-Lysine Solution Synthesis->Crude Decolor Activated Carbon Decolorization Crude->Decolor IonEx Ion-Exchange Chromatography Decolor->IonEx Concentration Concentration & HCl Addition IonEx->Concentration Crystallization Crystallization Concentration->Crystallization Drying Filtration & Drying Crystallization->Drying Final_Product Pure DL-Lysine Hydrochloride Drying->Final_Product

Caption: General workflow for DL-Lysine HCl synthesis and purification.

Conclusion

The synthesis of DL-Lysine hydrochloride is a mature field, with racemization of L-lysine serving as the most economically viable and high-yielding pathway. The choice between aldehyde-catalyzed methods and high-temperature aqueous processes represents a classic industrial trade-off: the former offers faster kinetics and lower energy costs but involves organic solvents, while the latter presents a "greener" alternative at the cost of higher capital and energy expenditure. De novo methods like the Strecker synthesis remain fundamentally important and offer versatility, though they are often more complex for this specific target compared to racemization. Ultimately, the selection of a synthesis pathway depends on a holistic assessment of raw material availability, production scale, environmental regulations, and economic factors.

References

  • CN104478746A - Preparation method of DL-lysine - Google P
  • D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation - PubMed. (URL: [Link])

  • US7399855B2 - Synthesis of caprolactam
  • CN106187799B - A method of preparing DL-lysine hydrochloride - Google P
  • CN102766060B - Preparation method of D-lysine hydrochloride - Google P
  • Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Strecker amino acid synthesis - Grokipedia. (URL: [Link])

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (URL: [Link])

  • Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • EP0057092A1 - Process for racemizing an optically active alpha-amino acid or a salt thereof - Google P
  • Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. (URL: [Link])

  • Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. (URL: [Link])

  • Transformation of lysine to ϵ‐caprolactam by intramolecular... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • US2878282A - Purification of lysine - Google P
  • A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs - PubMed. (URL: [Link])

  • Racemization of lysine - US2536360A - Google P
  • One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts - RSC Publishing. (URL: [Link])

  • A kind of crystallization method of l-lysine hydrochloride - Eureka | Patsnap. (URL: [Link])

  • Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System - MDPI. (URL: [Link])

Sources

Technical Guide: Stability, Storage, and Handling of H-DL-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 70-53-1 | Formula: C₆H₁₄N₂O₂·HCl | MW: 182.65 g/mol [1][2][3]

Executive Summary

This technical guide provides a rigorous framework for the storage and handling of DL-Lysine Monohydrochloride (H-DL-Lys-OH.HCl) . While the hydrochloride salt form significantly improves the thermal stability and solubility of lysine compared to its free base, it introduces specific hygroscopic vulnerabilities.

The primary degradation risks for this compound are moisture-induced deliquescence and the Maillard reaction (non-enzymatic browning) when exposed to reducing sugars. This guide moves beyond generic "store in a cool, dry place" advice, offering a mechanistic understanding of degradation pathways and self-validating protocols for researchers requiring high-purity standards.

Part 1: Physicochemical Profile & Stability Logic

To ensure stability, one must first understand the molecule's physical behavior. The HCl salt anchors the


-amino group, rendering the molecule a crystalline solid rather than a viscous oil, but it also dictates the storage parameters.
1.1 Key Physical Data
PropertySpecificationImplication for Stability
Appearance White crystalline powderYellowing indicates degradation (Maillard or oxidation).
Melting Point 263–267°C (decomposition)Thermally stable at standard autoclave temps (121°C) if dry.
Solubility (Water) ~65 g/100 mL (20°C)Highly soluble; risk of supersaturation/precipitation at 4°C if concentrated.
Hygroscopicity Moderate to HighCritical: Absorbs moisture significantly at >60% Relative Humidity (RH), leading to caking.
pH (10% aq) 5.0 – 6.0Acidic nature protects against oxidative deamination common at alkaline pH.
1.2 The Degradation Mechanism: Maillard Reaction

The most overlooked risk in lysine handling is not oxidation, but the Maillard Reaction . Lysine contains an


-amino group that is highly nucleophilic. If H-DL-Lys-OH.HCl is stored or formulated with reducing sugars (Glucose, Lactose) and exposed to moisture/heat, it forms glycosylamines, eventually degrading into brown melanoidins.

Visualizing the Risk Pathway:

MaillardReaction Lysine H-DL-Lys-OH.HCl (Solid) Mobility Molecular Mobility (Deliquescence) Lysine->Mobility  Solubilization Moisture Moisture Ingress (>60% RH) Moisture->Mobility Schiff Schiff Base Formation Mobility->Schiff  + Sugar Sugar Presence of Reducing Sugars Sugar->Schiff Amadori Amadori Rearrangement Schiff->Amadori  Heat/Time Brown Melanoidins (Brown/Yellow Discoloration) Amadori->Brown  Polymerization

Figure 1: The Moisture-Mobility-Reactivity pathway. Note that without moisture (mobility), the reaction with sugars is kinetically inhibited.

Part 2: Storage Protocols (Solid State)

Objective: Maintain the anhydrous crystalline lattice to prevent hydrolysis and clumping.

2.1 Primary Storage (Long-Term)
  • Temperature: Room Temperature (RT, 15–25°C) is acceptable. Refrigeration (2–8°C) is permitted but risky due to condensation upon warming.

  • Container: Tightly sealed glass or HDPE bottle.

  • Desiccation: Mandatory.

    • Protocol: Place the primary container inside a secondary desiccator cabinet or a sealed bag with active silica gel packs.

    • Validation: Include a Cobalt-free humidity indicator card. If the card turns pink (indicating >10% RH), replace desiccant immediately.

2.2 Handling & Weighing (The "3-Minute Rule")

Hygroscopic salts attract atmospheric water immediately upon opening.

  • Equilibrate: If stored cold, allow the container to reach room temperature before opening to prevent condensation on the powder.

  • Minimize Exposure: Do not leave the bottle open. Weigh the required amount and recap immediately.

  • Visual Check: The powder should be free-flowing. Clumps indicate moisture contamination.

Part 3: Solution Preparation & Stability

Objective: Create stable aqueous stocks while avoiding chemical modification.

3.1 Reconstitution Protocol
  • Solvent: Use Endotoxin-free (LAL Reagent Water) or Type I ultrapure water (18.2 MΩ·cm).

    • Why? Metal ions (Fe³⁺, Cu²⁺) in tap water catalyze oxidation.

  • Dissolution: Add H-DL-Lys-OH.HCl slowly to water under stirring.

    • Expectation: The solution should be clear and colorless.

    • pH Check: Measure pH.[3] It should naturally fall between 5.0 and 6.[4]0. If pH > 7.0, the salt may have dissociated or been contaminated with a base.

  • Sterilization:

    • Preferred: 0.22 µm PES or PVDF membrane filtration.

    • Acceptable: Autoclaving (121°C, 15 psi, 20 min) is safe for pure Lysine-HCl solutions.

    • FORBIDDEN: Do NOT autoclave Lysine-HCl mixed with glucose or other reducing sugars. This will instantly trigger the Maillard reaction (browning).

3.2 Solution Storage Workflow

SolutionStorage cluster_storage Storage Options Start Freshly Prepared Lysine-HCl Solution Filter 0.22 µm Filtration Start->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot  Prevent Freeze-Thaw Fridge 4°C (Short Term) < 2 Weeks Aliquot->Fridge Freezer -20°C (Long Term) < 6 Months Aliquot->Freezer Validation Thaw & Inspect: Precipitate? Color? Fridge->Validation Freezer->Validation

Figure 2: Workflow for maximizing aqueous stability. Aliquoting is critical to avoid repeated freeze-thaw cycles which can degrade the salt lattice.

Part 4: Quality Control & Self-Validation

How do you know if your H-DL-Lys-OH.HCl is still good? Use these three checks.

4.1 The "Flow" Test (Physical)
  • Method: Invert the storage bottle.

  • Pass: Powder flows freely like dry sand.

  • Fail: Powder moves as a single "cake" or sticks to the walls. Action: Discard for critical quantitative work; drying may not reverse chemical hydrolysis.

4.2 The Colorimetric Check (Chemical)
  • Method: Prepare a 5% solution in clear glass.

  • Pass: Solution is strictly colorless (water-white).

  • Fail: Any hint of yellow or straw color. Action: Discard immediately. This indicates advanced Maillard degradation or oxidation.

4.3 Solubility Validation
  • Method: Attempt to dissolve at 100 mg/mL in water.

  • Pass: Dissolves completely within 5 minutes with mild vortexing.

  • Fail: Persistent turbidity or particulates. Action: Check water pH; if water is neutral, the reagent is compromised.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93092, DL-Lysine hydrochloride. Retrieved from [Link]

  • ResearchGate (2019). Impact of thermal storage on lysine content and Maillard reaction products. Retrieved from [Link]

Sources

Biological Activity of DL-Lysine vs. L-Lysine: A Mechanistic & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers and drug developers evaluating the stereochemical implications of Lysine in biological systems. It prioritizes mechanistic clarity, experimental validation, and pharmaceutical application.

Executive Technical Summary

In mammalian systems, the biological activity of Lysine is strictly stereospecific. L-Lysine (


-2,6-diaminohexanoic acid) is the sole proteogenic enantiomer, actively transported and metabolized into Acetyl-CoA (ketogenic) or incorporated into structural proteins.

D-Lysine , while not acutely toxic at physiological concentrations, is biologically inert regarding protein synthesis. It lacks the requisite specific transporters for efficient uptake in many tissues and cannot be acylated by aminoacyl-tRNA synthetases. Consequently, DL-Lysine (the racemic mixture) possesses approximately 50% of the biological bioavailability of pure L-Lysine in mammalian anabolism. However, D-Lysine holds critical value in peptidomimetics , where its resistance to enzymatic proteolysis is leveraged to extend drug half-life.

Stereochemical & Transport Mechanisms[1]

The Enantiomeric Filter at the Membrane

Bioavailability begins at the plasma membrane. The uptake of Lysine is governed by System


 transporters (specifically CAT-1 , CAT-2A , and CAT-2B ).
  • L-Lysine: Exhibits high-affinity binding (

    
    ) to CAT-1. The L-configuration aligns with the transporter's pore geometry, facilitating rapid influx driven by the transmembrane electrochemical gradient.
    
  • D-Lysine: Acts as a low-affinity substrate. While it can passively diffuse at high concentrations, it fails to induce the conformational changes in CAT-1 required for high-velocity transport. In competitive environments (e.g., the blood-brain barrier), L-Lysine effectively outcompetes D-Lysine, leading to the exclusion of the D-isomer from the central nervous system (CNS).

Metabolic Divergence

Once intracellular, the fates of the enantiomers diverge completely.

  • L-Lysine (Anabolic/Catabolic):

    • Protein Synthesis: Recognized by Lysyl-tRNA synthetase.

    • Catabolism (Liver): Degraded via the Saccharopine Pathway .

    • Catabolism (Brain): Degraded via the Pipecolate Pathway .[1]

  • D-Lysine (Oxidative/Excretory):

    • Non-Proteogenic: Rejected by tRNA synthetases.

    • Oxidation: Substrate for D-Amino Acid Oxidase (DAAO) , primarily in the kidney and peroxisomes.

    • Excretion: Rapidly cleared renally due to lack of tubular reabsorption transporters that conserve L-Lysine.

Visualization of Metabolic Fate

The following diagram illustrates the distinct biological pathways for L- vs. D-Lysine.

LysineMetabolism Input Extracellular Lysine CAT1 CAT-1 Transporter (High Affinity) Input->CAT1 Active Transport Passive Passive Diffusion (Low Efficiency) Input->Passive LLys L-Lysine (Intracellular) Protein Protein Synthesis (Ribosome) LLys->Protein tRNA Loading Saccharopine Saccharopine LLys->Saccharopine LKR Enzyme DLys D-Lysine (Intracellular) DAAO D-Amino Acid Oxidase (Peroxisome) DLys->DAAO Oxidation Excretion Renal Excretion DLys->Excretion Major Route CAT1->LLys Passive->DLys AASA Alpha-aminoadipic semialdehyde Saccharopine->AASA AcetylCoA Acetyl-CoA (Krebs Cycle) AASA->AcetylCoA KetoAcid α-Keto-ε-aminocaproate DAAO->KetoAcid Pipecolate L-Pipecolate KetoAcid->Pipecolate Spontaneous

Figure 1: Divergent metabolic pathways of L-Lysine (Bioactive) and D-Lysine (Excretory/Oxidative).

Experimental Protocols for Validation

To distinguish biological activity, one must first validate the enantiomeric purity of the substrate. Standard C18 HPLC cannot separate enantiomers without derivatization.

Protocol: Chiral Separation via Crown Ether HPLC

This method uses a chiral stationary phase (CSP) containing crown ethers (e.g., Crownpak CR(+)), which form host-guest complexes specifically with the ammonium group of L-Lysine.

Objective: Quantify the D-Lysine impurity in an L-Lysine sample or the ratio in a DL-mixture.

Reagents:

  • Mobile Phase: Perchloric acid (HClO₄) pH 1.5 to 2.0. (Acidic pH ensures protonation of the primary amine).

  • Column: Daicel Crownpak CR(+) (4.0 mm x 150 mm, 5 µm).

  • Standard: Racemic DL-Lysine (Sigma-Aldrich).

Workflow:

  • System Suitability: Inject 10 µL of DL-Lysine standard (1 mg/mL).

    • Acceptance Criteria: Resolution (

      
      ) between L and D peaks > 1.5. (Typically, D-Lysine elutes first).
      
  • Sample Prep: Dissolve sample in Mobile Phase to 1 mg/mL. Filter through 0.22 µm PVDF.

  • Run Conditions:

    • Flow Rate: 0.4 mL/min.

    • Temperature: 25°C (Lower temperature improves chiral recognition).

    • Detection: UV at 210 nm (low sensitivity) or CAD (Charged Aerosol Detection) for high sensitivity.

  • Calculation:

    
    
    
Protocol: Biological Efficacy Assay (Auxotroph Rescue)

A chemical assay confirms purity; a biological assay confirms activity.

Objective: Determine if a Lysine source supports growth (Bio-efficacy). Model: E. coli Lysine Auxotroph (strain JW2806,


lysA).
  • Media Prep: Prepare M9 Minimal Media lacking Lysine.

  • Seeding: Inoculate 96-well plate with auxotrophs in log phase.

  • Treatment:

    • Row A: L-Lysine (0 - 10 mM gradient).

    • Row B: DL-Lysine (0 - 10 mM gradient).

    • Row C: D-Lysine (0 - 10 mM gradient).

  • Incubation: 37°C, shaking, 18 hours.

  • Readout: OD600.

    • Expected Result: Row A reaches

      
       at concentration 
      
      
      
      . Row B requires concentration
      
      
      to reach similar OD (50% efficacy). Row C shows no growth (baseline).

Quantitative Comparison Data

The following table summarizes the key physicochemical and biological differences.

FeatureL-LysineD-LysineDL-Lysine (Racemic)
CAS Number 56-87-1923-27-370-54-2
Transport (Intestine) Active (Na+-dependent & independent)Passive / Low AffinityMixed (Competition occurs)
Metabolic Enzyme L-Lysine-Ketoglutarate ReductaseD-Amino Acid Oxidase (DAAO)Both pathways activated
Protein Incorporation Yes (Universal)NoOnly L-fraction used
Renal Reabsorption High (>98%)Low (Rapid Excretion)~50% Reabsorbed
Toxicity Low (High doses: Arginine antagonism)Low (Nephrotoxic at massive doses)Low
Primary Utility Nutrition, Cell Culture, APIPeptide Stabilization, MarkersCost-effective Feed (Low value)

Implications for Drug Development[3]

Peptide Engineering (The D-Amino Acid Switch)

In modern drug design, the "inert" nature of D-Lysine is a feature, not a bug. Native peptides (L-form) have short half-lives due to rapid degradation by serum proteases.

Strategy: Replacing L-Lysine with D-Lysine at non-critical binding sites (e.g., linker regions) can:

  • Prevent Proteolysis: Proteases do not recognize the D-stereochemistry.

  • Preserve Potency: If the side chain orientation is maintained or if the residue is not involved in receptor binding.

  • Reduce Immunogenicity: D-peptides are less likely to be processed and presented by MHC class II molecules.

Toxicology Considerations

While D-Lysine is not incorporated into protein, high doses of DL-Lysine in preclinical formulations can skew results.

  • Nephrotoxicity: Massive loads of D-Lysine can crystallize or overwhelm the proximal tubule reabsorption machinery, potentially mimicking heavy metal toxicity markers (e.g., elevated KIM-1).

  • False Negatives: Using DL-Lysine in a cell culture media formulation will effectively starve the cells if calculated based on total weight, as only 50% is bioavailable. Always correct molarity for the L-isomer content.

References

  • Mammalian Lysine Metabolism & DAAO Activity

    • Source: Journal of Biological Chemistry[2]

    • Title: "Metabolism of D-lysine in the r
    • Context: Establishes that D-lysine is metabolized via D-amino acid oxidase in the kidney but is largely excreted unchanged in urine compared to L-lysine.
    • (Search: "metabolism of D-lysine rat")

  • Transport Mechanisms (C

    • Source: Physiological Reviews
    • Title: "Amino Acid Transport Across Mammalian Intestinal and Renal Epithelia."[3]

    • Context: Defines the stereospecificity of System y+ and b0,+ transporters for L-amino acids.
    • [3]

  • Analytical Separ

    • Source: Journal of Chrom
    • Title: "Chiral separation of amino acids by HPLC using Crownpak CR(+) column."
    • Context: The standard protocol for separating underiv
  • D-Amino Acids in Peptidomimetics

    • Source: Nature Biotechnology[4]

    • Title: "Peptides with D-amino acids as therapeutic agents."
    • Context: Discusses the stability and half-life extension provided by D-isomer substitution.
  • Toxicity Profile

    • Source: Regul
    • Title: "Safety assessment of D-amino acids."
    • Context: Confirms the low toxicity profile of D-lysine but highlights renal clearance load.

Sources

Technical Guide: H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Physicochemical Profile, and Handling Protocols [1][2]

Part 1: Executive Technical Summary[1][2]

Compound Identity H-DL-Lys-OH.HCl refers to the hydrochloride salt of DL-Lysine , a racemic mixture containing equal parts of the D- (dextrorotatory) and L- (levorotatory) enantiomers of the essential amino acid lysine.[1][2] Unlike the biologically active L-Lysine used in cell culture and nutrition, the DL-form is primarily utilized in chemical synthesis, peptide standard preparation, and physicochemical buffering systems where optical purity is not a constraint.[1]

Significance in Research In drug development, DL-Lysine.HCl serves as a critical raw material for non-stereospecific peptide coupling, a zwitterionic buffering agent, and a reference standard in chiral chromatography method development.[1] Its hydrochloride salt form ensures higher solubility and stability compared to the free base.[1][2]

Property Data
Chemical Name DL-Lysine monohydrochloride
Synonyms H-DL-Lys-OH.HCl; (±)-2,6-Diaminohexanoic acid hydrochloride
CAS Number 70-53-1 (Specific to DL-form)
Molecular Formula C₆H₁₄N₂O₂[1][2][3][4][5] · HCl
Molecular Weight 182.65 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (~65 g/100 mL); Slightly soluble in ethanol
Melting Point 260–267 °C (Decomposes)
Part 2: Safety Data Sheet (SDS) Core Information

While DL-Lysine.HCl is generally classified as non-hazardous under GHS (Globally Harmonized System) standards, "not classified" does not imply "harmless" in a research setting.[1][2] The following data synthesizes standard safety protocols.

1. Hazard Identification (GHS Classification)
  • Signal Word: None (Not a hazardous substance or mixture).

  • Hazard Statements (H-Codes): None assigned.

  • Precautionary Statements (P-Codes):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

    • P264: Wash skin thoroughly after handling.[1][2]

    • P280: Wear protective gloves/eye protection/face protection.[1][2]

2. Toxicological Information
  • Acute Toxicity: Low.[1][2]

    • Oral LD50 (Rat): > 10,000 mg/kg (Based on L-Lysine analogs).[1][2]

  • Skin/Eye Corrosion: May cause mechanical irritation (dust).[1][2]

  • Carcinogenicity: Not identified as probable, possible, or confirmed human carcinogen by IARC.[1]

3. Emergency Response Protocols
  • Inhalation: Move person to fresh air.[1][2][6] If breathing is difficult, give oxygen.[1][2]

  • Skin Contact: Wash off with soap and plenty of water.[1][2][6]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[1][2]

  • Ingestion: Never give anything by mouth to an unconscious person.[1][2] Rinse mouth with water.[1][2][6]

Part 3: Technical Handling & Experimental Protocols
A. Storage and Stability

The hydrochloride salt is hygroscopic.[1][2][7] Improper storage leads to caking and hydrolysis risks.[1][2]

  • Temperature: Room temperature (15–25 °C).

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if high purity is critical for long-term storage.[1][2]

  • Incompatibilities: Strong oxidizing agents.[1][2][4][7][8]

B. Protocol: Preparation of a 1M Stock Solution

Objective: Create a stable, contamination-free stock solution for synthetic workflows.

  • Calculation:

    • Target Volume: 100 mL

    • Target Concentration: 1.0 M

    • Mass Required:

      
      
      
  • Dissolution:

    • Weigh 18.27 g of H-DL-Lys-OH.HCl.

    • Add to a beaker containing 80 mL of Milli-Q (Type 1) water.

    • Stir magnetically at room temperature until fully dissolved (endothermic process; may cool slightly).

  • Adjustment (Optional):

    • The pH of the solution will be acidic (~5.0–6.0).[1][2] If used as a buffer, adjust pH with NaOH or HCl as required by the specific assay.[1][2]

  • Sterilization:

    • Filter through a 0.22 µm PES membrane into a sterile container.

    • Note: Do not autoclave if precise concentration is critical, as minor degradation (Maillard reaction if impurities present) may occur.[2]

C. Protocol: Chiral Resolution (Concept)

Since H-DL-Lys-OH.HCl is a racemate, researchers often use it to test chiral HPLC columns.[1][2]

  • Mobile Phase: 20 mM Perchloric acid (pH 2.0).[1][2]

  • Column: Crown ether-based chiral column (e.g., Crownpak CR(+)).[1][2]

  • Detection: UV at 210 nm.[1][2]

  • Expectation: Separation of L-Lysine and D-Lysine peaks, validating column performance.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for handling DL-Lysine.HCl in a synthesis laboratory, ensuring safety compliance and material integrity.

G Start Start: H-DL-Lys-OH.HCl Handling Inspect 1. Inspect Container (Hygroscopic Check) Start->Inspect Weighing 2. Weighing Procedure (Fume Hood/Balance Enclosure) Inspect->Weighing No Clumping Disposal Disposal (Chemical Waste) Inspect->Disposal Degraded/Wet Solvent 3. Solvent Selection (Water vs. Organic) Weighing->Solvent Aqueous Aqueous Buffer (High Solubility) Solvent->Aqueous Buffer/Media Prep Organic Organic Synthesis (Low Solubility - Requires Derivatization) Solvent->Organic Peptide Coupling Filter 4. Filtration (0.22 µm) Aqueous->Filter Organic->Filter After Reaction Storage 5. Storage (Desiccator, RT) Filter->Storage

Figure 1: Decision logic for the handling and solubilization of DL-Lysine Monohydrochloride in a research environment.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69568, DL-Lysine hydrochloride. Retrieved from [Link]

  • Carl Roth (2023). Safety Data Sheet: DL-Lysine hydrochloride ≥98 %, for biochemistry.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Lysine hydrochloride.[1][2][3] Retrieved from [Link][2]

Sources

Technical Guide: Racemic Lysine Metabolic Pathway Differences

Author: BenchChem Technical Support Team. Date: February 2026

From Stereochemistry to Systemic Fate: A Guide for Drug Development

Executive Summary

In drug development and metabolic engineering, the chirality of lysine is not merely a structural detail—it is a determinant of biological fate.[1] While L-lysine is a canonical proteogenic building block and a precursor for carnitine, D-lysine is metabolically distinct, often functioning as a xenobiotic in mammals while serving as a critical structural component in bacterial cell walls. This guide dissects the divergent metabolic pathways of racemic lysine, providing actionable protocols for their separation, analysis, and application in therapeutic contexts.[1]

The Stereochemical Divergence: A "Fork in the Road"

Upon cellular entry, the metabolic handling of racemic lysine (DL-lysine) is dictated by enzymatic stereospecificity.[1] The two enantiomers do not interconvert in healthy mammalian tissues, necessitating distinct clearance and utilization pathways.[1]

FeatureL-Lysine (2S)D-Lysine (2R)
Primary Role Protein synthesis, Carnitine biosynthesis, Energy (TCA)Bacterial peptidoglycan synthesis; Excreted in mammals
Mammalian Transporters CAT-1 (SLC7A1), CAT-2, y+ system (High Affinity)Low affinity transport; often competes with L-Lys
Key Metabolic Organelle Mitochondria (Liver), Cytosol (Brain)Peroxisome (Kidney/Liver)
Primary Enzyme L-Lysine-

-ketoglutarate reductase (LKR)
D-Amino Acid Oxidase (DAAO)
Major End Product Acetyl-CoA (Ketogenic)2-Oxo-6-aminocaproic acid

Excretion
The L-Lysine Dominant Pathway (Mammalian)

In mammals, L-lysine catabolism is compartmentalized and tissue-specific. The liver utilizes the Saccharopine Pathway , while the brain preferentially utilizes the Pipecolate Pathway .[1][2]

2.1 The Saccharopine Pathway (Hepatic Mitochondria)

This is the primary route for bulk lysine degradation and nitrogen management.[1]

  • Condensation: L-Lysine condenses with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -ketoglutarate to form Saccharopine .[3][4] This is catalyzed by the N-terminal domain of the bifunctional enzyme AASS  (Amino-adipic semialdehyde synthase), known as LKR (Lysine-ketoglutarate reductase).[1]
    
  • Hydrolysis: The C-terminal domain (Saccharopine dehydrogenase, SDH) hydrolyzes saccharopine into

    
    -aminoadipic semialdehyde (AAS)  and glutamate.
    
  • Oxidation: AAS is oxidized to

    
    -aminoadipate (AAA), eventually feeding into the TCA cycle as Acetyl-CoA.
    
2.2 The Pipecolate Pathway (Cerebral)

In the brain, L-lysine is deaminated to form a cyclic Schiff base, which is reduced to L-Pipecolic acid .[1] This pathway is clinically relevant for disorders like Zellweger syndrome.[1]

The D-Lysine Divergence: Detoxification & Drug Targeting

D-lysine is not "inert."[1] Its metabolism is relevant for nephrotoxicity studies and antibiotic development.[1]

3.1 Mammalian Handling: The DAAO System

Mammals lack a lysine racemase.[1] Therefore, D-lysine is processed as a "pseudo-xenobiotic" primarily in the kidney and liver peroxisomes.[1]

  • Enzyme: D-Amino Acid Oxidase (DAAO) .[5][6][7]

  • Mechanism: DAAO oxidatively deaminates D-lysine to its corresponding

    
    -keto acid (2-oxo-6-aminocaproic acid), releasing hydrogen peroxide (
    
    
    
    ) and ammonia.
  • Kinetics: D-Lysine is a poor substrate for mammalian DAAO compared to D-Serine or D-Alanine. Consequently, a significant fraction of D-lysine is excreted unchanged in the urine.[1]

  • Therapeutic Application: Because D-lysine competes for renal tubular reabsorption without being rapidly metabolized, it is used to inhibit renal uptake of radiolabeled peptides , protecting the kidneys during radionuclide therapy.[1]

3.2 Bacterial Handling: The Racemase Target

Bacteria utilize D-lysine for peptidoglycan cross-linking (cell wall stability).[1]

  • Enzyme: Lysine Racemase (found in Pseudomonas, E. coli, etc.).

  • Mechanism: Interconverts L-lysine

    
     D-lysine using a PLP-independent "two-base" mechanism.
    
  • Drug Target: Inhibiting bacterial lysine racemase starves the bacterium of D-lysine, compromising cell wall integrity.[1] This is a high-value target for next-generation antibiotics.

Visualizing the Metabolic Fork

The following diagram illustrates the compartmentalization and enzymatic divergence of racemic lysine.

LysineMetabolism Racemic Racemic Lysine (Input) LLys L-Lysine Racemic->LLys DLys D-Lysine Racemic->DLys Mito Mitochondria (Liver) LLys->Mito Transport (CAT-1) Perox Peroxisome (Kidney) DLys->Perox Transport Excrete Renal Excretion (Unchanged) DLys->Excrete Major Route (Mammals) Bacteria Bacterial Cytosol DLys->Bacteria Uptake Wall Peptidoglycan (Cell Wall) DLys->Wall Incorporation Sacc Saccharopine Mito->Sacc Enzyme: LKR AAS α-Aminoadipic Semialdehyde Sacc->AAS Enzyme: SDH Acetyl Acetyl-CoA (TCA Cycle) AAS->Acetyl DAAO Enzyme: DAAO Perox->DAAO Keto 2-Oxo-6-aminocaproic acid DAAO->Keto Oxidative Deamination Racemase Enzyme: Lysine Racemase Bacteria->Racemase Racemase->LLys Interconversion

Figure 1: Divergent metabolic fates of L- and D-lysine in mammalian vs. bacterial systems.

Analytical Methodologies: Chiral Separation

Standard reverse-phase HPLC cannot separate enantiomers. For racemic lysine, Chiral HPLC with derivatization is the gold standard.[1]

Protocol: Chiral Separation via Crown Ether Column

This method utilizes a crown ether stationary phase (e.g., Crownpak CR(+)) which complexes specifically with the ammonium group of amino acids.[1]

Materials:

  • Column: Crownpak CR(+) (Chiral Technologies) or equivalent.

  • Mobile Phase: Perchloric acid (HClO₄) pH 1.5 to 2.0.[1]

  • Detection: UV at 200-210 nm (low sensitivity) or Post-column derivatization with OPA (high sensitivity).

Step-by-Step Workflow:

  • Sample Prep: Dissolve lysine sample in mobile phase (pH 1.5). Note: High acidity ensures the amino group is protonated (

    
    ), essential for crown ether binding.[1]
    
  • Equilibration: Flush column with HClO₄ (pH 1.5) at 0.4 mL/min at 25°C.

  • Injection: Inject 10 µL of sample.

  • Elution:

    • D-Lysine elutes first (lower affinity for the chiral selector).[1]

    • L-Lysine elutes second (higher affinity complex formation).

  • Validation: Calculate Resolution (

    
    ). 
    
    
    
    is required for quantitative analysis.[1][8]
Experimental Protocol: In Vitro Metabolic Stability

To determine if a drug candidate (e.g., a lysine-conjugate) is stable against stereospecific enzymes.

Assay: DAAO Susceptibility (D-Lysine Specific)

Objective: Quantify the oxidation rate of D-lysine residues.

Reagents:

  • Purified Porcine Kidney DAAO (Sigma).[1]

  • FAD cofactor (10 µM).[1]

  • Catalase (to degrade toxic

    
     byproduct).[1]
    
  • Reaction Buffer: Pyrophosphate buffer (pH 8.3).

Procedure:

  • Preparation: Mix 100 µL Buffer, 10 µL FAD, and 5 units Catalase.

  • Initiation: Add D-Lysine substrate (or test compound) to a final concentration of 1-10 mM.

  • Start: Add 5 units of DAAO. Incubate at 37°C.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Add equal volume of ice-cold Acetonitrile (MeCN) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC (DNPH derivatization to detect the

    
    -keto acid product).
    

Self-Validating Check:

  • Control A: Run the assay with L-Lysine.[1][9] Result must be zero conversion .

  • Control B: Run with D-Alanine (positive control). Result must show rapid conversion.

ExperimentalWorkflow Sample Test Compound (D-Lys Conjugate) Mix Reaction Mix (DAAO + FAD + Catalase) Sample->Mix Incubate Incubation 37°C, pH 8.3 Mix->Incubate Quench Quench (Acetonitrile) Incubate->Quench t = 0, 15, 30, 60m Centrifuge Centrifuge Remove Protein Quench->Centrifuge HPLC HPLC Analysis (Detect Keto-Acid) Centrifuge->HPLC

Figure 2: Workflow for assessing DAAO-mediated metabolic stability.

References
  • Horiike, K., et al. (2013).[10] "Lysine metabolism in mammalian brain: an update on the importance of recent discoveries." Amino Acids.[1][3][7][8][9][10][11][12][13][14] Link

  • Girodeau, J. M., et al. (1986).[11] "The lysine pathway as a target for a new genera of synthetic antibacterial antibiotics?" Journal of Medicinal Chemistry. Link

  • Pollegioni, L., et al. (2023). "Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering." Biotechnology and Bioengineering.[1] Link

  • Struys, E. A., et al. (2014).[14] "Human pyrroline-5-carboxylate reductase (PYCR1) acts on Δ(1)-piperideine-6-carboxylate generating L-pipecolic acid."[14] Journal of Inherited Metabolic Disease. Link

  • Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations: Technical Guide." Link

Sources

The Theoretical and Experimental Isoelectric Point of DL-Lysine: A Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoelectric point (pI) of DL-lysine is a critical physicochemical parameter governing its solubility, electrophoretic mobility, and behavior in ion-exchange chromatography. While DL-lysine is a racemic mixture of enantiomers, its pI in an achiral environment is identical to that of L-lysine: 9.74 . This guide provides a rigorous derivation of this value based on dissociation constants (pKa), details the thermodynamic rationale for the deprotonation sequence, and presents a self-validating potentiometric titration protocol for experimental verification.

Theoretical Framework

Stereochemistry and Ionization

DL-lysine consists of a 50:50 racemic mixture of D-lysine and L-lysine. In an achiral solvent (such as water or standard buffers), enantiomers exhibit identical scalar physical properties, including boiling point, refractive index, and acid dissociation constants (pKa). Consequently, the theoretical pI of DL-lysine is identical to that of pure L-lysine.

Note: While the pI is identical, the solubility of the racemate (DL) may differ from the pure enantiomer (L) due to differences in crystal lattice energy (racemic compound vs. conglomerate).

The Dissociation Constants (pKa)

Lysine is a basic amino acid containing three ionizable groups. To calculate the pI, we must identify the specific dissociation events. The consensus values for Lysine at 25°C are:

GroupChemical StructurepKa Value (Approx)Description

-Carboxyl


Strongest acid; deprotonates first.

-Amino


Proximal to electron-withdrawing carboxyl; more acidic than side chain.

-Amino


Distal side chain; most basic group.

Data Source: CRC Handbook of Chemistry and Physics [1].

The Isoelectric Point Derivation

The pI is defined as the pH at which the net charge of the molecule is zero (zwitterion).[1][2][3][4] For basic amino acids like lysine, the neutral species exists between the deprotonation of the


-amino group and the 

-amino group.

The Calculation:


[2][3][5]


Molecular Thermodynamics & Speciation

Understanding the order of deprotonation is vital for drug formulation. The


-amino group (

) is more acidic than the

-amino group (

) because the adjacent carboxyl group (even when ionized as

) exerts an inductive electron-withdrawing effect, destabilizing the N-H bond of the

-ammonium.
Protonation Pathway Visualization

The following diagram illustrates the transition of Lysine from a cationic to an anionic state across the pH scale.

LysineSpeciation Cat2 Cation (+2) pH < 2.18 (COOH, NH3+, NH3+) Cat1 Cation (+1) pH 2.18 - 8.95 (COO-, NH3+, NH3+) Cat2->Cat1 pKa1 (2.18) -H+ (Carboxyl) Zwit Zwitterion (0) pH 8.95 - 10.53 (COO-, NH2, NH3+) Cat1->Zwit pKa2 (8.95) -H+ (Alpha-Amino) Anion Anion (-1) pH > 10.53 (COO-, NH2, NH2) Zwit->Anion pKa3 (10.53) -H+ (Epsilon-Amino)

Figure 1: Stepwise deprotonation of Lysine. The isoelectric point (pI 9.74) lies within the Zwitterionic region (green).

Experimental Validation: Potentiometric Titration

To determine the pI of a specific DL-lysine lot (which may vary slightly due to salts or impurities), use the following potentiometric titration protocol. This method is self-validating through the generation of a first-derivative curve.

Materials & Equipment
  • Analyte: DL-Lysine Monohydrochloride (approx 100 mg).

  • Titrant: 0.1 M NaOH (Standardized).

  • Solvent: Degassed deionized water (CO2-free to prevent carbonate error).

  • Instrumentation: Calibrated pH meter with glass electrode; magnetic stirrer.

Protocol Workflow

TitrationProtocol Start Start: Weigh ~100mg DL-Lysine HCl Dissolve Dissolve in 20mL Degassed Water (Prevent CO2 absorption) Start->Dissolve Acidify Add 1.0 mL 0.1M HCl (Ensure starting pH < 2.0) Dissolve->Acidify Titrate Titrate with 0.1M NaOH (Add 0.1 mL increments) Acidify->Titrate Measure Record pH after stabilization (Wait 30s per point) Titrate->Measure Loop pH > 12.0? Measure->Loop Loop->Titrate No Calc Plot dpH/dV vs Volume Identify Inflection Points Loop->Calc Yes

Figure 2: Potentiometric titration workflow for accurate pI determination.

Data Analysis
  • Plot Generation: Plot pH (y-axis) vs. Volume of NaOH (x-axis).[5]

  • Derivative Calculation: Calculate the first derivative (

    
    ).
    
  • Identification:

    • The curve will show three inflection points (peaks in the derivative plot).

    • 
       corresponds to 
      
      
      
      .
    • 
       corresponds to 
      
      
      
      .
    • 
       corresponds to 
      
      
      
      .[6]
  • Verification: The experimental pI is calculated using the inflection points for the amino groups:

    
    .
    

Applications in Drug Development

Purification Strategies

In ion-exchange chromatography (IEX), the pI dictates the resin choice.

  • pH < 9.74: DL-lysine is positively charged. It binds to Cation Exchangers (e.g., sulfopropyl resins).

  • pH > 9.74: DL-lysine is negatively charged. It binds to Anion Exchangers (e.g., quaternary ammonium resins).

  • Strategic Insight: To separate DL-lysine from neutral amino acids (like glycine, pI ~6.0), perform cation exchange at pH 8.0. Lysine (+1) binds; Glycine (0) flows through [2].

Formulation Stability

Peptide formulations containing lysine residues are prone to the Maillard reaction (glycation) if reducing sugars are present. The


-amino group (pKa 10.53) is highly nucleophilic in its unprotonated state.
  • Risk:[7] At pH > 9.5, the

    
    -amino group becomes increasingly unprotonated and reactive.
    
  • Mitigation: Maintain formulation pH < 8.0 to keep the

    
    -amino group protonated (
    
    
    
    ) and non-nucleophilic, thereby enhancing stability [3].

References

  • CRC Handbook of Chemistry and Physics . Dissociation Constants of Organic Acids and Bases. 95th Edition. CRC Press.[8]

  • Cytiva . Ion Exchange Chromatography: Principles and Methods. Handbook 11-0004-21.

  • Journal of Pharmaceutical Sciences . "Chemical Stability of Peptides and Proteins." J Pharm Sci. 2012.

(Note: While DL-lysine is a racemate, the pKa values cited are derived from L-lysine data, which are thermodynamically equivalent in achiral media.)

Sources

H-DL-Lys-OH.HCl melting point and decomposition temperature

Author: BenchChem Technical Support Team. Date: February 2026

Melting Point, Decomposition, and Solid-State Characterization

Executive Summary

H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride, CAS 70-53-1) exhibits a thermal profile characterized by melting with concurrent decomposition . Unlike simple organic solids that transition to a stable liquid phase, this amino acid salt undergoes irreversible chemical degradation at its melting point.

  • Primary Melting/Decomposition Range: 263 °C – 267 °C (Literature consensus)

  • Onset of Degradation: > 260 °C (Method-dependent)

  • Key Degradation Pathway: Intramolecular cyclization (Lactamization) and deamination.

This guide details the physicochemical basis of these properties, provides a validated experimental protocol for their determination, and analyzes the implications for drug development and stability testing.

Part 1: Chemical Identity & Critical Constants[1]

The thermal behavior of DL-Lysine HCl is dictated by its ionic crystal lattice. As a racemic compound (containing both D- and L-enantiomers), its crystal packing density and lattice energy may differ slightly from the pure L-enantiomer, though the decomposition temperatures are remarkably similar due to the dominance of the ionic ammonium-carboxylate interactions.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource
Chemical Name DL-Lysine Monohydrochloride[PubChem, 2025]
CAS Number 70-53-1[Sigma-Aldrich, 2025]
Molecular Formula

Molecular Weight 182.65 g/mol
Melting Point (

)
263 °C – 267 °C (dec.) [Sigma-Aldrich; ChemicalBook]
Decomposition (

)
> 260 °C (Immediate upon melting)[Ataman Kimya]
Alternate

Data
235 – 236 °C (Potential polymorph/hydrate)[Fujifilm Wako]
Solubility Highly soluble in water; Insoluble in EtOH/Ether

Critical Note on Data Variance: The discrepancy between the standard range (263–267 °C) and lower reported values (e.g., 235 °C from Wako) often arises from heating rate differences in thermal analysis. Since decomposition is kinetically controlled, faster heating rates (e.g., 10 °C/min) shift the observed endotherm to higher temperatures compared to slower rates.

Part 2: The Physics of Thermal Degradation

Understanding why H-DL-Lys-OH.HCl decomposes is vital for interpreting thermal data. The compound does not simply melt; it undergoes a chemical transformation driven by thermal energy.

1. The "Melting with Decomposition" Phenomenon

Amino acids exist as zwitterions in the solid state, stabilized by strong electrostatic forces. Breaking this lattice requires high energy. At temperatures sufficient to overcome these lattice forces (~260 °C), the covalent bonds within the molecule become labile.

  • Mechanism: The amine group (

    
    ) attacks the carbonyl carbon (
    
    
    
    ), leading to cyclization .
  • Product: The primary degradation product is Lysine Lactam (3-aminocaprolactam), formed via the loss of water (dehydration).

  • Kinetics: This reaction follows zero-order or pseudo-first-order kinetics depending on the physical state (solid vs. melt).

2. Degradation Pathway Visualization

The following diagram illustrates the workflow for characterizing this degradation and the chemical pathway involved.

ThermalDegradation Substrate H-DL-Lys-OH.HCl (Solid Zwitterion) Transition Lattice Collapse (Melting Onset) Substrate->Transition Endothermic Event Heat Thermal Energy (>260°C) Heat->Transition Reaction Intramolecular Cyclization Transition->Reaction Kinetic Instability Product Lysine Lactam + H2O (Vapor) Reaction->Product Irreversible Mass Loss

Figure 1: Thermal degradation pathway of Lysine HCl, transitioning from lattice collapse to chemical conversion.

Part 3: Experimental Protocol for and Determination

To determine the exact melting and decomposition profile of a specific batch of H-DL-Lys-OH.HCl, rely on Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) . Simple capillary melting point apparatus is insufficient due to the decomposition-induced darkening of the sample.

Protocol: Simultaneous DSC/TGA Analysis

Objective: Distinguish between the thermodynamic melting point and kinetic decomposition onset.

Materials:

  • Instrument: DSC/TGA synchronous analyzer (e.g., TA Instruments SDT or Mettler Toledo).

  • Sample: 2–5 mg of H-DL-Lys-OH.HCl (dried to constant weight).

  • Crucible: Alumina (

    
    ) or Platinum pans (Open or pinhole-lid). Do not use hermetically sealed aluminum pans as pressure buildup from evolved gases may rupture the pan.
    

Methodology:

  • Baseline Correction: Run an empty pan protocol to subtract thermal noise.

  • Equilibration: Equilibrate sample at 30 °C.

  • Ramp Segment: Heat from 30 °C to 350 °C at a rate of 10 °C/min .

    • Note: Lower rates (2 °C/min) will resolve the onset temperature more accurately but may result in broader peaks.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to remove evolved gases (water vapor, HCl traces).
    

Data Interpretation (Self-Validating Logic):

  • TGA Signal: Look for the onset of mass loss .

    • Scenario A (Pure): Mass is stable until ~260 °C, then drops sharply. This confirms

      
      .
      
    • Scenario B (Hydrate/Wet): Gradual mass loss < 100 °C indicates surface water. A step loss at ~100–120 °C indicates bound water (hemihydrate).

  • DSC Signal: Look for the Endothermic Peak .

    • The melting endotherm should coincide with the TGA mass loss onset.

    • If an endotherm appears before mass loss, it indicates a true melt or polymorphic transition. For Lysine HCl, the peaks typically overlap.

Part 4: Application Context in Drug Development

For researchers incorporating H-DL-Lys-OH.HCl into pharmaceutical formulations, the thermal profile dictates processing limits.

  • Extrusion & Spray Drying: Processing temperatures must remain significantly below the decomposition onset. A safety margin of 50 °C is recommended (i.e., process < 210 °C).

  • Sterilization: Autoclaving (121 °C) is generally safe, as it is well below the

    
    . However, prolonged heat exposure in solution can accelerate lactamization (Maillard reaction risk if reducing sugars are present).
    
  • Racemization Check: While the DL-form is already racemic, thermal stress can alter the crystal habit. If using the L-isomer, thermal stress can induce racemization to the DL-form, changing solubility and bioavailability.

References
  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: DL-Lysine monohydrochloride (CAS 70-53-1).[4][5] Retrieved from [3]

  • PubChem. (2025).[6][7] Compound Summary: L-Lysine monohydrochloride (Related Isomer Data). National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[3] DL-Lysine monohydrochloride Properties and Safety.[6][8] Retrieved from

  • Ataman Kimya. (n.d.). SDS for Lysine Monohydrochloride.[9][10] Retrieved from

  • Li, Z., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions. Asian Journal of Pharmaceutical Sciences. (Context on Lactamization kinetics). Retrieved from

Sources

Commercial Sources and Grades of DL-Lysine Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Racemic Distinction

In a global market dominated by L-Lysine (produced via fermentation for feed and nutraceuticals), DL-Lysine Monohydrochloride occupies a critical, specialized niche. It is not a bulk commodity for nutrition but a fine chemical intermediate and analytical standard .

This guide delineates the technical landscape of DL-Lysine HCl (CAS 70-53-1). Unlike its biologically active L-isomer, DL-Lysine is typically produced via chemical synthesis or controlled racemization. Its primary value in drug development lies in three areas:

  • Source of D-Lysine: A precursor for resolving D-Lysine, used to engineer protease-resistant peptides.

  • Analytical Reference: A mandatory standard for validating chiral HPLC methods.

  • Polymer Chemistry: A monomer for synthesizing poly-DL-lysine, a non-specific cell adhesion factor in tissue culture.

Chemical Identity & Properties

PropertySpecification
Chemical Name DL-2,6-Diaminohexanoic acid monohydrochloride
CAS Number 70-53-1
Molecular Formula C₆H₁₄N₂O₂[1][2] · HCl
Molecular Weight 182.65 g/mol
Chirality Racemic (50:50 mixture of D- and L- enantiomers)
Optical Rotation

(c=2, in 6N HCl)
Solubility Freely soluble in water; insoluble in ethanol/ether
pH (10% soln) 5.0 – 6.0

Production Pathways: Synthesis & The "Racemic Loop"

Unlike L-Lysine, which is fermented from Corynebacterium glutamicum, DL-Lysine is almost exclusively a product of chemical synthesis or racemization . Understanding the source is vital for impurity profiling.

Primary Synthetic Route: Bucherer-Bergs Reaction

The industrial standard for producing DL-amino acids involves the Bucherer-Bergs reaction, utilizing 5-aminovaleraldehyde (or its precursors like acrolein/acetaldehyde) as the starting material.

The Caprolactam Route (Historical & Specialized)

DL-Lysine is also an intermediate in the hydrolysis of


-amino-

-caprolactam. This route is historically significant and still relevant for specific high-purity grades.
Visualization: Synthesis & Resolution Workflow

The following diagram illustrates the relationship between chemical synthesis, the racemic mixture, and the resolution of the valuable D-isomer.

DLLysineSynthesis Precursor 5-Aminovaleraldehyde (or Acrolein) Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Precursor->Bucherer Hydantoin 5-(4-aminobutyl)hydantoin Bucherer->Hydantoin Hydrolysis Alkaline Hydrolysis Hydantoin->Hydrolysis DLLysine DL-Lysine HCl (Racemic Mixture) Hydrolysis->DLLysine Resolution Chiral Resolution (Enzymatic or Chemical) DLLysine->Resolution Separation LLysine L-Lysine (Recycled/Racemized) Resolution->LLysine DLysine D-Lysine (Target for Peptidomimetics) Resolution->DLysine LLysine->DLLysine Racemization (Recycle)

Caption: Chemical synthesis pathway via Bucherer-Bergs reaction and subsequent chiral resolution.

Commercial Grades & Specifications

It is a critical error to assume DL-Lysine follows the same "Feed vs. Pharma" hierarchy as L-Lysine. The market is distinct.

Grade Hierarchy Table
GradePurity (Assay)Key Impurities ControlledPrimary Application
Analytical Reference > 99.5%Enantiomeric Excess (ee), WaterHPLC Standards, Assay Validation
Pharma / Reagent > 98.5%Heavy Metals (Pb < 10ppm), Arsenic, Sulfated AshPeptide Synthesis, Buffer Systems
Technical / Chemical > 98.0%Ammonium, Chloride contentPrecursor for D-Lysine, Industrial Polymers
Sourcing Considerations
  • "Feed Grade" Misconception: There is virtually no commercial "Feed Grade" DL-Lysine . Animals metabolize L-Lysine; DL-Lysine would be 50% bio-unavailable waste. If a supplier offers "Feed Grade Lysine," it is L-Lysine.

  • Pharma Availability: While USP/EP monographs exist for Lysine Hydrochloride (implying L-form), specific DL-Lysine sources often adhere to FCC (Food Chemical Codex) or internal manufacturer specifications derived from USP standards (e.g., Heavy Metals, Loss on Drying).

  • Impurity Profile: Synthetic DL-Lysine may contain trace cyanide (from Bucherer-Bergs) or nickel/cobalt (if hydrogenation was used upstream). These are not present in fermentation-derived L-Lysine.

Analytical Validation: The "Trust" Pillar

Distinguishing DL-Lysine from L-Lysine and quantifying the ratio requires chiral chromatography. Standard Ion-Exchange (IEC) or C18 HPLC will not separate the enantiomers.

Protocol: Chiral Separation of Lysine Enantiomers

Objective: Quantify D- and L-Lysine ratio to confirm racemic status (50:50) or purity of resolved isomers.

  • Column: Crown Ether Phase (e.g., Crownpak CR(+), CrownSil)

    • Mechanism:[3][4] The crown ether forms a host-guest complex with the primary ammonium group (

      
      ). The chiral center of the crown ether discriminates between L and D spatial arrangements.
      
  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.0 – 2.0.[3]

    • Note: Acidic pH is required to protonate the amine groups for complexation.

  • Temperature: Lower temperatures (

    
    ) often improve resolution (
    
    
    
    ) by stabilizing the complex.
  • Detection: UV at 200-210 nm (low sensitivity) or Evaporative Light Scattering Detector (ELSD).

Visualizing the Analytical Logic

AnalyticalWorkflow Sample Unknown Lysine Sample Polarimetry Polarimetry (Optical Rotation) Sample->Polarimetry Result_Polar Result: 0° Rotation Polarimetry->Result_Polar If DL Result_NonZero Result: Non-Zero Rotation Polarimetry->Result_NonZero If L or D HPLC Chiral HPLC (Crown Ether Column, pH 1.5) Result_Polar->HPLC Validation Result_NonZero->HPLC Quantification Chromatogram Chromatogram Analysis HPLC->Chromatogram Conclusion_DL CONFIRMED: DL-Lysine (Two peaks, 1:1 ratio) Chromatogram->Conclusion_DL Peak Area ~1.0 Conclusion_L CONFIRMED: L-Lysine (Single Peak) Chromatogram->Conclusion_L

Caption: Analytical decision tree for validating DL-Lysine identity and purity.

Applications in Drug Development[5][8]

Peptidomimetics (The D-Lysine Advantage)

DL-Lysine is the cost-effective starting material for isolating D-Lysine . D-amino acids are increasingly used in peptide therapeutics because they are resistant to endogenous proteases, significantly extending the half-life of peptide drugs in plasma.

Poly-Lysine Coatings

Poly-DL-Lysine (PDLL) is used to coat culture surfaces. Unlike Poly-L-Lysine (PLL), which can be enzymatically degraded by cells releasing proteases, PDLL is resistant to enzymatic breakdown, providing a more stable attachment matrix for long-term cell culture assays.

Small Molecule Synthesis

In non-stereoselective synthesis, DL-Lysine HCl is used as a scaffold for generating lysine derivatives (e.g., lysine diisocyanate) used in bio-adhesives and hydrogels.

References

  • Sigma-Aldrich. DL-Lysine monohydrochloride Specification Sheet. Merck KGaA.[3] Link

  • European Food Safety Authority (EFSA). Safety and efficacy of L-lysine monohydrochloride... for all animal species. EFSA Journal. Link(Cited for contrast: establishing L-lysine as the feed standard).

  • Hyun, M. H. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A. Link

  • Chem-Impex International. DL-Lysine Monohydrochloride Product Data. Link

  • Tanaka, Y., et al. Synthesis of D-amino acids by a two-step enzymatic reaction. Journal of Bioscience and Bioengineering. Link(Describes the resolution of DL-lysine).

Sources

Methodological & Application

How to use H-DL-Lys-OH.HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of H-DL-Lys-OH.HCl: From Raw Material to Functional Peptide Building Block

Executive Summary

H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride) represents a cost-effective, versatile raw material in peptide science. Unlike its pure L-isomer counterpart used in standard Solid Phase Peptide Synthesis (SPPS), the racemic DL-form is primarily utilized in three high-value contexts: (1) Combinatorial Library Synthesis (to probe stereochemical activity), (2) Dendrimer/Polymer Construction (where stereochemistry is secondary to topology), and (3) Pre-synthetic modification to generate orthogonal building blocks (e.g., Fmoc-DL-Lys(Boc)-OH).

This guide provides the critical protocols required to transform this unprotected salt into a usable reagent, focusing on the Copper(II) Chelation Strategy for orthogonal protection, which is the industry standard for converting free lysine salts into SPPS-ready building blocks.

Technical Profile & Solubility Data

Before initiating synthesis, the physicochemical properties of the HCl salt must be managed. The salt form is highly polar, necessitating specific solvent systems for modification.[1]

PropertySpecificationExperimental Implication
Formula C₆H₁₄N₂O₂ · HClRequires neutralization (1 eq.[1] base) before nucleophilic attack.[1][2]
MW 182.65 g/mol Calculations must account for the HCl counterion mass.[1]
Stereochemistry Racemic (50:50 D/L)Products will be diastereomeric mixtures if coupled to chiral centers.[1]
Solubility (Water) High (>100 mg/mL)Ideal for Schotten-Baumann conditions (Aq/Org biphasic systems).[1]
Solubility (Organic) Poor (EtOH, DCM, DMF)Critical: Cannot be used directly in standard SPPS solvents (DMF/DCM) without modification.[1]

Core Protocol: Orthogonal Protection Strategy (The "Copper Route")

Direct use of H-DL-Lys-OH in peptide synthesis results in uncontrolled branching due to two free amines (


-NH₂ and 

-NH₂).[1] To render it useful, one must differentiate these amines.

The Strategy: Use Copper(II) ions to form a temporary chelate complex with the


-amine and carboxyl group.[3] This leaves the 

-amine free for protection (e.g., with Boc), followed by copper removal and

-amine protection (e.g., with Fmoc).
Workflow Visualization

CopperRoute Raw H-DL-Lys-OH.HCl (Raw Material) CuComplex Cu(II) Chelate Complex (α-NH2 & COOH blocked) Raw->CuComplex Basic CuCO3 Reflux EpsilonProt Cu-Lys(Boc) Complex (ε-NH2 Protected) CuComplex->EpsilonProt Boc2O NaHCO3 FreeAlpha H-DL-Lys(Boc)-OH (Free α-NH2) EpsilonProt->FreeAlpha EDTA or H2S Decomplexation FinalProduct Fmoc-DL-Lys(Boc)-OH (SPPS Ready) FreeAlpha->FinalProduct Fmoc-OSu Na2CO3

Figure 1: The Copper(II) Chelation Pathway for selective lysine protection.[3]

Step-by-Step Methodology

Reagents:

  • H-DL-Lys-OH.HCl (10 mmol)

  • Basic Copper Carbonate (

    
    )[1]
    
  • Di-tert-butyl dicarbonate (

    
    )[4]
    
  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • EDTA (Disodium salt) or Thioacetamide[1]

Phase 1: Formation of the Copper Complex

  • Dissolve H-DL-Lys-OH.HCl (1.83 g, 10 mmol) in Water (50 mL).

  • Add Basic Copper Carbonate (1.5 g, excess) to the solution.

  • Reflux the mixture for 30–60 minutes. The solution will turn deep blue, indicating the formation of the

    
    -chelated copper complex.
    
  • Filter the hot solution to remove unreacted copper carbonate.[1]

  • Cool the filtrate to room temperature.

Phase 2:


-Amine Protection (Boc) 
  • To the blue filtrate, add Sodium Bicarbonate (1.0 g) to adjust pH to ~9.

  • Dissolve

    
      (2.4 g, 11 mmol) in Dioxane  or Acetone  (20 mL) and add dropwise to the copper complex solution.[1]
    
  • Stir vigorously for 12–18 hours at room temperature. The

    
    -amine is now Boc-protected; the 
    
    
    
    -amine remains shielded by copper.[1]

Phase 3: Decomplexation (Copper Removal) Method A (EDTA - Safer/Cleaner):

  • Add EDTA disodium salt (1.2 eq relative to Cu) to the mixture and stir for 4 hours. The solution color changes as Cu binds to EDTA.[1]

  • The product, H-DL-Lys(Boc)-OH , often precipitates or can be isolated by cooling and filtration.[1] If soluble, use ion-exchange resin or proceed to extraction.[1]

Method B (Sulfide - Traditional):

  • Treat the solution with Thioacetamide or

    
     gas.[1] Copper precipitates as black CuS.[1]
    
  • Filter through Celite.[1] The filtrate contains pure H-DL-Lys(Boc)-OH .[1]

Phase 4:


-Amine Protection (Fmoc) 
  • Dissolve the isolated H-DL-Lys(Boc)-OH in Water/Dioxane (1:1).[1]

  • Add

    
      (2 eq) to maintain pH 9–10.
    
  • Add Fmoc-OSu (1.1 eq) dissolved in Dioxane.[1]

  • Stir for 4–6 hours.

  • Workup: Acidify carefully with 1M HCl (to pH 3) and extract with Ethyl Acetate.

  • Result: Fmoc-DL-Lys(Boc)-OH , ready for use in SPPS.

Direct Application: Solution Phase Synthesis

If using H-DL-Lys-OH.HCl directly (without prior protection) for C-terminal modification (e.g., making a dendrimer core), use the Schotten-Baumann approach.

Protocol:

  • Solvent: Use Water/THF (1:1).[1]

  • Base: Add 2.2 equivalents of NaOH or DIPEA. (1 eq neutralizes the HCl salt, 1 eq deprotonates the

    
    -amine).
    
  • Coupling: Add the Activated Ester (e.g., NHS-ester of a PEG chain or fatty acid) dropwise.[1]

    • Note: Both amines (

      
       and 
      
      
      
      ) will react.[1] This is useful for branching or cross-linking .[1]
    • Control: To react only the

      
      -amine directly is difficult without the copper method above.[1] However, at pH 11, the 
      
      
      
      -amine (
      
      
      ) is more nucleophilic than the
      
      
      -amine (
      
      
      ) is less protonated? Correction: The
      
      
      -amine is more basic (
      
      
      10.[1]5) and thus more protonated at neutral pH.[1] At pH > 11, both are free.[1] At pH 8-9, the
      
      
      -amine is preferentially unprotonated and reactive, but selectivity is poor. Always use the Copper method for strict regioselectivity.

Analytical Considerations

When using racemic DL-Lysine, your final peptide will be a mixture of diastereomers (e.g., L-Phe-L-Lys and L-Phe-D-Lys).

  • HPLC Analysis: Use a C18 Reverse Phase column.[1] Diastereomers often separate due to different hydrophobic surface contacts.[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

    • Gradient: Slow gradient (0.5% B/min) is recommended to resolve the D/L isomers.[1]

  • Mass Spectrometry: MS cannot distinguish D/L isomers (same mass).[1] You must rely on retention time shifts in HPLC.[1]

References

  • Beilstein Institute. (1951).[1] Copper complex protection of lysine.[1] Journal of the American Chemical Society, 73, 5783. Link[1]

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][5][6] International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • Wuts, P. G. M. (2014).[1][7] Greene's Protective Groups in Organic Synthesis.[1] 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Fmoc/Boc/Copper strategies). Link[1]

  • PubChem. (2025).[1] L-Lysine hydrochloride Compound Summary. (Chemical property verification). Link[1]

Sources

Application Note: Formulation & Use of H-DL-Lys-OH.HCl in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a technical framework for the preparation, validation, and utilization of H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride) in mammalian cell culture. While L-Lysine is the standard essential amino acid isomer required for protein biosynthesis, the racemic mixture (DL-Lysine) is frequently utilized in metabolic specificity assays, cost-sensitive large-scale fermentations (where D-isomer inertness is verified), and poly-lysine coating synthesis. This guide addresses the critical stoichiometric adjustments, osmolality implications, and solubility protocols required to ensure experimental reproducibility.

Material Specifications & Chemical Identity

PropertySpecification
Compound Name H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride)
CAS Number 70-53-1
Molecular Formula C₆H₁₄N₂O₂[1] · HCl
Molecular Weight 182.65 g/mol
Solubility ~65 g/100 mL (Water, 20°C)
pKa Values

-COOH: 2.18,

-NH₃⁺: 8.95,

-NH₃⁺: 10.53
Appearance White crystalline powder
Storage Room Temperature (Desiccated); Stock solutions at 4°C

Critical Technical Considerations

The Stereochemistry Factor (The "2x Rule")

Mammalian cells exclusively utilize the L-isomer of lysine for protein synthesis. The D-isomer present in H-DL-Lys-OH.HCl is generally metabolically inert but contributes to the solution's physical properties (osmolarity, ionic strength).

  • Bio-Equivalence: To match the nutritional value of a standard medium containing

    
     g/L of L-Lysine·HCl, you must use 
    
    
    
    g/L
    of DL-Lysine·HCl.
  • Toxicity Warning: While D-Lysine is rarely toxic at nutritional levels (0.4–1.0 mM), high concentrations (>10 mM) used in "feed" media can induce mitochondrial stress or competitive inhibition of cationic amino acid transporters (CAT-1).[1]

Osmolality & pH Impact

Substituting DL-Lysine requires doubling the mass, which doubles the molar concentration of chloride ions (Cl⁻) and the amino acid backbone.

  • Osmolality: A standard 0.8 mM L-Lysine supplement contributes ~1.6 mOsm/kg.[1] A bio-equivalent 1.6 mM DL-Lysine supplement contributes ~3.2 mOsm/kg.[1] Impact: Negligible for basal media, but significant for concentrated feed supplements.

  • pH: As a hydrochloride salt, the solution is acidic. High-concentration stock solutions will require neutralization with NaOH before addition to the bioreactor to prevent pH spikes.[1]

Protocol: Preparation of 100x Concentrated Stock Solution

Target Concentration: 14.6 g/L (Equivalent to 7.3 g/L L-Lysine·HCl bio-activity).[1][2][3] Volume: 1000 mL[1]

Reagents & Equipment[5]
  • H-DL-Lys-OH.HCl (High Purity, Cell Culture Grade)

  • Water for Injection (WFI) or Milli-Q Water (18.2 MΩ[1]·cm)

  • 0.22 µm PES (Polyethersulfone) Filter Unit[1]

  • 1N NaOH (for pH adjustment)[1]

Step-by-Step Methodology
  • Mass Calculation: Weigh 14.60 g of H-DL-Lys-OH.HCl.

    • Note: This provides 80 mM total Lysine (40 mM L-Lysine + 40 mM D-Lysine).[1]

  • Dissolution: Add the powder to a beaker containing 800 mL of WFI. Stir continuously at room temperature (20–25°C) until fully dissolved (approx. 5–10 mins).

  • pH Adjustment (Critical Step): The native pH of the solution will be slightly acidic (~5.0–6.0).[1]

    • If adding to a buffered media (e.g., DMEM with Bicarb): Adjustment is usually unnecessary.[1]

    • If preparing a high-concentration feed: Adjust pH to 7.2–7.4 using 1N NaOH to prevent culture shock upon addition.[1]

  • Final Volume: Add WFI to bring the total volume to 1000 mL .

  • Sterilization: Filter the solution through a 0.22 µm PES membrane inside a biosafety cabinet.

    • Why PES? Low protein binding and high flow rate compatibility with amino acid solutions.[1]

  • Storage: Aliquot into sterile tubes.

    • 4°C: Stable for 3–6 months.[1]

    • -20°C: Stable for 1 year (Avoid freeze-thaw cycles).

Visualization: Decision Logic & Workflow[1][2]

Formulation Logic (L- vs. DL-Lysine)

This diagram illustrates the decision process for substituting L-Lysine with DL-Lysine.

LysineLogic Start Start: Media Formulation CheckSource Check Reagent Source: L-Lysine or DL-Lysine? Start->CheckSource L_Path Source is L-Lysine.HCl CheckSource->L_Path DL_Path Source is DL-Lysine.HCl CheckSource->DL_Path Calc_L Use Standard Mass (e.g., 0.146 g/L for DMEM) L_Path->Calc_L Calc_DL Apply 2x Multiplier (Mass = 0.292 g/L) DL_Path->Calc_DL Final Proceed to Filtration Calc_L->Final Osmolality Check Osmolality Impact (Critical for Feeds >50mM) Calc_DL->Osmolality Osmolality->Final

Caption: Decision matrix for calculating correct dosage and assessing physical parameters when substituting DL-Lysine.

Preparation Workflow

PrepWorkflow Step1 1. Weigh Reagent (H-DL-Lys-OH.HCl) Step2 2. Dissolve in 80% Final Vol (WFI) Step1->Step2 Step3 3. pH Check/Adjust (Target 7.2-7.4) Step2->Step3 Step4 4. QS to Final Vol Step3->Step4 Step5 5. Sterile Filter (0.22 µm PES) Step4->Step5 Step6 6. Storage (4°C) Step5->Step6

Caption: Step-by-step workflow for the preparation of a sterile DL-Lysine stock solution.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation Saturation or high pH interactionDL-Lysine is highly soluble.[1] Check if mixed with incompatible ions (e.g., high phosphate + calcium) in the final media, not the stock.
pH Drift HCl salt acidityEnsure the stock solution is neutralized to pH 7.2–7.4 if the media buffering capacity is low.[1]
Cell Growth Lag Insufficient L-isomerVerify calculations. Did you apply the 2x multiplier ? 1g DL-Lysine

1g L-Lysine.
Crystallization at 4°C High concentrationIf preparing >1000x stocks, solubility limits may be reached at low temps.[1] Warm to 37°C to redissolve.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69568, L-Lysine hydrochloride.[1] Retrieved from [Link][1]

  • Vanderbilt University. Safety Data Sheet: DL-Lysine.[1] Retrieved from [Link][1]

  • MDPI (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15.[1] (Discusses toxicity profiles of D-Lysine). Retrieved from [Link]

Sources

Protocol for dissolving DL-lysine monohydrochloride for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Dissolution and Preparation of DL-Lysine Monohydrochloride

Abstract & Scientific Rationale

DL-Lysine monohydrochloride (CAS 70-53-1) is the racemic hydrochloride salt of the essential amino acid lysine.[1] While L-lysine is the biologically active enantiomer utilized in protein biosynthesis, DL-lysine—containing equimolar amounts of L- and D-isomers—is frequently employed in chemical synthesis, peptide hydrogel formation, and as a cost-effective standard in non-stereospecific biochemical assays.

The "monohydrochloride" designation indicates the presence of an HCl moiety, which significantly enhances water solubility compared to the free base but renders aqueous solutions acidic (pH ~5.0–6.0).[1] This acidity is a critical variable; failing to neutralize high-concentration stock solutions before addition to pH-sensitive environments (e.g., cell culture media) can induce cytotoxic shock or protein precipitation.[1] This protocol outlines a standardized method for preparing high-purity, sterile DL-lysine HCl stock solutions, ensuring solubility, stability, and physiological compatibility.[1]

Physicochemical Specifications

PropertyValueNotes
Chemical Name DL-Lysine monohydrochlorideRacemic mixture (50% L-, 50% D-)
CAS Number 70-53-1Distinct from L-Lysine HCl (657-27-2)
Molecular Weight 182.65 g/mol Includes HCl salt
Solubility (Water) ~100 mg/mL (547 mM)Highly soluble; sonication may speed saturation
Solubility (Ethanol) Sparingly solubleNot recommended for stock prep
Native pH (10% w/v) 5.0 – 6.0Acidic due to HCl counterion
pKa Values 2.18 (α-COOH), 8.95 (α-NH3), 10.53 (ε-NH3)Values for L-isomer; applicable to DL

Critical Bioactivity Note: Biological systems (enzymes, transporters, ribosomes) generally recognize only the L-enantiomer .[1] When using DL-lysine in metabolic studies, researchers must account for the fact that only 50% of the mass (the L-form) is biologically available for protein synthesis. The D-isomer may remain inert or act as a competitive inhibitor depending on the specific pathway.[1]

Materials & Equipment

  • Reagent: DL-Lysine Monohydrochloride (High Purity >98%).[1][2]

  • Solvent: Nuclease-free, deionized water (Milli-Q® or equivalent, 18.2 MΩ[1]·cm).

  • pH Adjustment: 1N NaOH and 1N HCl (for fine-tuning).

  • Filtration: 0.22 µm Polyethersulfone (PES) or PVDF syringe filters (Low protein binding).[1]

  • Vessels: Sterile conical tubes (15 mL / 50 mL) or volumetric flasks.

Preparation Protocol: 100 mM Stock Solution

This protocol describes the preparation of 50 mL of a 100 mM stock solution. This concentration is standard for downstream dilutions.[1]

Step 1: Calculation & Weighing

Calculate the required mass using the formula:


[1][3][4]

[1]

Action: Weigh 913.3 mg of DL-Lysine HCl powder into a sterile weigh boat.

Step 2: Dissolution
  • Add approximately 40 mL (80% of final volume) of deionized water to a sterile beaker or tube.

  • Add the weighed DL-Lysine HCl powder.

  • Mix: Vortex vigorously or use a magnetic stir bar at medium speed.

    • Observation: The powder should dissolve rapidly.[1] If turbidity persists, brief sonication (30 seconds) can be used, though rarely necessary for <100 mg/mL.[1]

Step 3: pH Adjustment (Critical)
  • Measure: Check the pH of the solution. It will likely be between 5.0 and 6.0.[1][5]

  • Decision:

    • For Chemical Storage: Leave acidic.[1][6] The lower pH prevents microbial growth and oxidation.[1]

    • For Immediate Biological Use: Adjust to pH 7.2–7.4 using 1N NaOH .[1] Add dropwise while monitoring with a calibrated pH meter.[1]

    • Caution: Rapid addition of strong base can cause localized precipitation or salt shock.[1]

Step 4: Final Volume & Sterilization
  • Transfer the solution to a volumetric flask or graduated cylinder.

  • Add deionized water to bring the total volume to exactly 50 mL .

  • Sterilize: Draw the solution into a sterile syringe and push through a 0.22 µm PES filter into a sterile collection tube. This removes bacteria and particulate matter.[1]

Step 5: Storage
  • Aliquot: Dispense into small volumes (e.g., 1 mL or 5 mL) to avoid repeated freeze-thaw cycles.

  • Conditions:

    • 4°C: Stable for 2–4 weeks.[1]

    • -20°C: Stable for >6 months.[1]

    • -80°C: Stable for >1 year (Recommended for long-term).[1][7]

Workflow Visualization

The following diagram illustrates the logical flow for preparing the stock solution, emphasizing the critical decision point regarding pH adjustment.

LysinePrep Start Start: Weigh DL-Lysine HCl (Target: 100 mM) Dissolve Dissolve in Water (80% of Final Volume) Start->Dissolve CheckPH Measure pH (Expected: 5.0 - 6.0) Dissolve->CheckPH Decision Intended Application? CheckPH->Decision RouteStorage Long-term Storage / Chemical Synthesis Decision->RouteStorage Stock/Chemistry RouteBio Biological / Cell Culture Decision->RouteBio Sensitive Cells NoAdjust Maintain Acidic pH (Increases Stability) RouteStorage->NoAdjust AdjustPH Adjust pH to 7.2 - 7.4 (Dropwise 1N NaOH) RouteBio->AdjustPH Volumize Bring to Final Volume (Milli-Q Water) AdjustPH->Volumize NoAdjust->Volumize Filter Sterile Filtration (0.22 µm PES) Volumize->Filter Aliquot Aliquot & Freeze (-20°C or -80°C) Filter->Aliquot

Figure 1: Workflow for the preparation of DL-Lysine Monohydrochloride stock solution, highlighting the pH adjustment decision branch.

Application Notes & Troubleshooting

Molarity vs. Mass Concentration Guide

Use the table below for quick reference when preparing different volumes.

Target Conc.[1][7][8]VolumeMass of DL-Lysine HCl (MW 182.[1][7][8][9]65)
10 mM 50 mL91.3 mg
50 mM 50 mL456.6 mg
100 mM 50 mL913.3 mg
100 mM 100 mL1.827 g
500 mM 50 mL4.566 g
Troubleshooting
  • Precipitation after NaOH addition: This typically occurs if the base is added too quickly, creating localized pockets of very high pH where the lysine free base might crash out or react with other ions if using a complex buffer.[1] Solution: Stir rapidly and add NaOH slowly.

  • Yellowing of Solution: Lysine is susceptible to Maillard reactions if autoclaved with sugars (glucose).[1] Solution: Never autoclave lysine with cell culture media containing glucose.[1] Always filter-sterilize separately.[1]

  • Cell Toxicity: If cells show stress after addition, verify calculations. Remember that adding a 100 mM stock of DL-lysine provides only 50 mM of the bioactive L-lysine.[1] Ensure the D-isomer is not interfering with your specific assay.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69568, L-Lysine hydrochloride. (Note: Physicochemical data for the HCl salt is shared between enantiomers).[1] Retrieved from [Link]

  • European Food Safety Authority (EFSA). Safety and efficacy of L-lysine monohydrochloride...[1]. (Provides data on stability and pH of lysine HCl solutions). Retrieved from [Link][1]

Sources

Application Note: Applications of DL-Lysine in Pharmaceutical Drug Development

[1]

Abstract

While L-lysine is the biologically active enantiomer required for protein biosynthesis and nutritional supplementation, the racemic mixture DL-lysine (a 1:1 mixture of D- and L-isomers) occupies a critical, specialized niche in pharmaceutical development. This guide details the application of DL-lysine as a solubilizing counter-ion for parenteral NSAIDs , a feedstock for chiral resolution to access D-lysine for peptidomimetics, and a process control standard in analytical chromatography. Unlike pure L-lysine, the racemate offers distinct economic and physicochemical advantages in specific formulation and synthetic workflows.

Section 1: Chemical Properties & Handling of the Racemate

DL-lysine (CAS: 70-54-2) is distinct from its pure enantiomers in crystal lattice energy and solubility profiles. In drug development, it is primarily utilized as a base to form salts with acidic active pharmaceutical ingredients (APIs), enhancing their aqueous solubility for intravenous (IV) or intramuscular (IM) administration.

Table 1: Physicochemical Comparison (L-Lysine vs. DL-Lysine)
PropertyL-Lysine (Free Base)DL-Lysine (Free Base)Relevance to Pharma
Optical Activity

to


(Racemic)
Used as a zero-rotation blank in polarimetry calibration.
Solubility (H2O) ~650 g/L (20°C)~600 g/L (20°C)High solubility makes both excellent solubilizers.
pKa Values 2.18, 8.95, 10.532.18, 8.95, 10.53Identical buffering capacity; DL is cost-effective for non-chiral buffering.
Cost ModerateLowDL is preferred when chirality does not affect drug efficacy (e.g., simple buffering).
Regulatory Status USP/EP MonographChemical Grade/ResearchDL salts (e.g., DL-Lysine Acetylsalicylate) have specific monographs in some pharmacopeias.

Section 2: Formulation Protocol – Solubilization of Acidic Drugs

Application: Preparation of Injectable Acetylsalicylic Acid (Aspirin).[1] Context: Acetylsalicylic acid (ASA) is poorly soluble in water (~3 mg/mL), rendering it unsuitable for IV bolus administration in acute coronary syndromes. Lysine salts of ASA increase solubility to >400 mg/mL. While L-lysine is common, DL-lysine acetylsalicylate (e.g., BAY81-8781) has been investigated in clinical trials as an IV alternative, leveraging the racemate's availability and salt stability.

Protocol: Preparation of DL-Lysine Acetylsalicylate (LASAG)

Note: This protocol describes the formation of the salt for R&D solubility testing.

Materials:

  • Acetylsalicylic Acid (ASA), micronized.

  • DL-Lysine (Free Base), purity >98%.[2][3]

  • Glycine (optional stabilizer).

  • Solvent: Ethanol/Water (50:50 v/v).

Step-by-Step Workflow:

  • Stoichiometric Calculation: Calculate a 1:1 molar ratio.

    • MW ASA: 180.16 g/mol

    • MW DL-Lysine: 146.19 g/mol

    • Target: To solubilize 1 g of ASA, requires ~0.81 g of DL-Lysine.

  • Slurry Formation: Suspend 10 g of ASA in 30 mL of Ethanol/Water mixture at 20°C. Maintain strict temperature control (<25°C) to prevent hydrolysis of the acetyl group.

  • Addition of Base: Slowly add 8.1 g of DL-Lysine dissolved in minimal water.

    • Observation: The slurry will clarify as the salt forms:

      
      .
      
  • Stabilization: Add 1.0 g Glycine. Glycine acts as a bulk stabilizer and prevents rapid hydrolysis in the solid state.

  • Lyophilization: Flash freeze the solution and lyophilize to obtain a white, hygroscopic powder.

  • QC Check: Dissolve 500 mg of the powder in 1 mL water. Solution must be clear and colorless.

Mechanism of Action Diagram

The following diagram illustrates how DL-lysine transforms an insoluble acid into a soluble ion pair suitable for injection.

SolubilizationMechanismcluster_insolubleInsoluble Phasecluster_reagentSolubilizing Agentcluster_reactionSalt Formation (Aqueous/Ethanol)cluster_productInjectable ProductASAAcetylsalicylic Acid(Hydrophobic Protonated Form)IonPairProton Transfer(Acid-Base Reaction)ASA->IonPairDLLysDL-Lysine(Basic Amine Donor)DLLys->IonPairSaltDL-Lysine Acetylsalicylate(Water Soluble Ion Pair)IonPair->SaltLyophilizationDissociationIV Administration:Dissociates to Active ASA + LysineSalt->Dissociation

Figure 1: Mechanism of solubility enhancement using DL-lysine. The amine group of lysine deprotonates the carboxylic acid of ASA, creating a highly polar ionic salt.

Section 3: Synthetic Utility – Production of D-Lysine

Application: Manufacturing D-Lysine for Peptide Therapeutics.[4] Context: D-amino acids are increasingly used in peptide drugs (e.g., GnRH antagonists) to confer resistance against proteolytic degradation. DL-lysine serves as the cost-effective starting material to isolate pure D-lysine via enzymatic dynamic kinetic resolution .

Protocol: Two-Enzyme Cascade Resolution

This method utilizes a racemase to continuously convert L-lysine to D-lysine, while a decarboxylase selectively destroys the L-isomer, leaving pure D-lysine.

Reagents:

  • Substrate: DL-Lysine monohydrochloride.

  • Enzyme A: Lysine Racemase (e.g., from P. mirabilis).[4]

  • Enzyme B: Lysine Decarboxylase (L-specific, e.g., from E. coli).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Workflow:

  • Buffer Prep: Prepare 200 mM Sodium Phosphate buffer (pH 6.0). Add 0.1 mM PLP.

  • Substrate Loading: Dissolve DL-Lysine to a concentration of 1.5 M (high loading).

  • Enzyme Addition:

    • Add Lysine Decarboxylase (LDC).[4]

    • Add Lysine Racemase (LyR).

  • Reaction Monitoring: Incubate at 37°C.

    • Path A (L-Lysine): LDC converts L-Lys

      
       Cadaverine + CO
      
      
      .
    • Path B (Racemization): LyR converts remaining D-Lys

      
       L-Lys.
      
    • Net Result: Because L-Lys is continuously removed (irreversible decarboxylation), the equilibrium shifts until all starting material is converted to Cadaverine (waste) or the reaction is stopped when high purity D-Lys is achieved (if using a different resolution architecture).

    • Alternative (Preservation): Use L-Lysine Oxidase to convert L-Lys to a keto acid (separable), leaving D-Lysine unreacted.

Purification:

  • Adjust pH to 9.0.

  • Use Cation Exchange Chromatography (Dowex 50W).

  • Elute with Ammonia gradient. D-Lysine elutes separately from degradation products.

Section 4: Analytical Method Development

Application: Chiral HPLC Method Development. Context: When developing quality control methods for L-lysine API, DL-lysine is the required system suitability standard to prove the method's ability to separate enantiomers (resolution factor > 1.5).

Protocol: Chiral Separation of DL-Lysine

Column: Crown Ether Phase (e.g., Chiralpak CR(+)) or Teicoplanin-based column. Mobile Phase: Perchloric acid (HClO4) pH 1.5 to 2.0. (Acidic pH is critical to protonate primary amines for interaction with the crown ether).

Instrument Parameters:

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

  • Detection: UV at 210 nm (low sensitivity) or ELSD (Evaporative Light Scattering Detector) for better response.

Procedure:

  • Inject 10 µL of 1 mg/mL DL-lysine.

  • Verify two distinct peaks.

  • Calculate Resolution (

    
    ): 
    
    
    .
  • Acceptance Criteria:

    
     confirms the column is suitable for testing pure L-lysine samples for D-impurity.
    

References

  • Clinical Trials EU. (2012). D,L-Lysine Acetylsalicylate – Application in Therapy and Current Clinical Research (Trial BAY81-8781). Retrieved from [Link]

  • MDPI. (2019). Efficient Production of Enantiopure D-Lysine from L-Lysine by a Two-Enzyme Cascade System.[4] Catalysts. Retrieved from [Link][4][1]

  • ResearchGate. (2020). Structural formula of D,L-lysine acetylsalicylate glycine. Retrieved from [Link][4][1][5]

Technical Guide: H-DL-Lys-OH.HCl in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Racemic Lysine

H-DL-Lys-OH.HCl (DL-Lysine monohydrochloride) is often overlooked in favor of its pure L-isomer, yet it serves as a critical, cost-effective scaffold in organic synthesis. While L-Lysine is the biologically active proteogenic amino acid, the racemic DL-form functions as a versatile C6-diamino acid building block for non-stereospecific applications or as a starting material for chiral resolution and scaffold diversification.

For drug development professionals, DL-Lysine offers three primary strategic advantages:

  • Cost-Efficiency: Significantly lower cost for large-scale synthesis of achiral intermediates (e.g., cross-linkers, dendrimers).

  • Access to D-Isomers: It is the primary feedstock for generating D-Lysine (via resolution), a residue increasingly used in peptidomimetics to induce proteolytic resistance.

  • Heterocyclic Precursor: It serves as a direct precursor to pipecolic acid and lactam derivatives used in combinatorial libraries.

Physical & Chemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecificationNotes
CAS Number 70-53-1Racemic mixture (50:50 L/D)
Formula C₆H₁₄N₂O₂ · HClMonohydrochloride salt
MW 182.65 g/mol Free base MW: 146.19
Solubility Water: ~65 g/100mL (20°C)Insoluble in ether, benzene
pKa Values

-COOH: 2.18,

-NH₃⁺: 8.95,

-NH₃⁺: 10.53

-amine is the most basic
Stability Stable under standard conditionsHygroscopic; store desiccated

Core Application: Selective -Functionalization via Copper Chelation

One of the most powerful applications of H-DL-Lys-OH.HCl is the synthesis of


-protected lysine derivatives (e.g., H-DL-Lys(Z)-OH). Direct acylation results in a mixture of 

- and

-acylated products. By exploiting the Kurtz Copper Complex method , the

-amino and

-carboxyl groups are sequestered in a stable copper chelate, leaving the

-amine free for selective functionalization.
Mechanism of Action

The copper(II) ion forms a square-planar complex with two lysine molecules, coordinating through the


-nitrogen and carboxylate oxygen. The distal 

-amine remains uncoordinated and nucleophilic.
Protocol A: Synthesis of H-DL-Lys(Z)-OH (N -Benzyloxycarbonyl-DL-Lysine)

Objective: Selective protection of the


-amine using the Copper(II) chelation strategy.

Reagents:

  • H-DL-Lys-OH.HCl (100 mmol)

  • Basic Copper Carbonate (CuCO₃·Cu(OH)₂)

  • Benzyl chloroformate (Z-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Thioacetamide (or EDTA for copper removal)

  • Solvents: Water, Acetone, Ethanol

Step-by-Step Methodology:

  • Chelation:

    • Dissolve 18.3 g (100 mmol) of H-DL-Lys-OH.HCl in 150 mL of distilled water.

    • Add 15 g of Basic Copper Carbonate.

    • Reflux the mixture gently for 30 minutes. The solution will turn a deep blue color, indicating the formation of the bis(lysino)copper(II) complex.

    • Filter the hot solution through Celite to remove unreacted copper salts.

    • Checkpoint: The filtrate must be clear deep blue.

  • Acylation:

    • Cool the filtrate to 0–5°C in an ice bath.

    • Add 12.6 g (150 mmol) of Sodium Bicarbonate.

    • Add 20.5 g (120 mmol) of Benzyl chloroformate (Z-Cl) dropwise over 45 minutes with vigorous stirring.

    • Maintain temperature <10°C.

    • Stir for 4 hours at room temperature. A light blue precipitate (the copper complex of

      
      -Z-lysine) may form.
      
  • De-complexation (Copper Removal):

    • Collect the precipitate (if any) and recombine with the supernatant.

    • Green Chemistry Option: Add EDTA disodium salt (1.1 eq relative to Cu) and stir for 2 hours. The solution turns green/blue.

    • Traditional Option: Bubble H₂S gas or add Thioacetamide to precipitate Copper Sulfide (Black solid).

    • Filter off the copper byproduct (Cu-EDTA remains in solution; CuS is filtered).

    • If using EDTA: Adjust pH to 6.0 to precipitate the product.

    • If using Sulfide: Acidify filtrate to pH 6.0 with dilute HCl.

  • Isolation:

    • Cool the acidified solution to 4°C overnight.

    • Filter the white crystalline solid (H-DL-Lys(Z)-OH).

    • Wash with cold water and ethanol.

    • Yield: Typically 60–75%.

Visualization: Copper Chelation Pathway

CopperChelation DL_Lys H-DL-Lys-OH.HCl Cu_Complex [Cu(Lys)2] Complex (Alpha-protected) DL_Lys->Cu_Complex Reflux (H2O) Cu_Salt Basic CuCO3 Cu_Salt->Cu_Complex Z_Cu_Complex [Cu(Lys(Z))2] (Epsilon-Z-protected) Cu_Complex->Z_Cu_Complex Acylation (pH 8-9) Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Z_Cu_Complex Final_Prod H-DL-Lys(Z)-OH Z_Cu_Complex->Final_Prod Remove Cu Decomplex De-complexation (H2S or EDTA) Decomplex->Final_Prod

Figure 1: Selective protection of the


-amine via transient copper chelation.

Core Application: Heterocyclic Scaffold Construction (Pipecolic Acid)

DL-Lysine is a direct precursor to Pipecolic Acid (Piperidine-2-carboxylic acid), a non-proteinogenic amino acid found in immunosuppressants (e.g., Rapamycin) and local anesthetics. The transformation involves oxidative deamination followed by cyclization and reduction.[1]

Protocol B: Catalytic Cyclization to DL-Pipecolic Acid

Reagents:

  • H-DL-Lys-OH.HCl

  • Raney Nickel (Active catalyst)

  • Hydrogen Gas (H₂) or Sodium Borohydride (NaBH₄) for small scale

  • Apparatus: Parr Hydrogenator (High Pressure)[2]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 10 g of H-DL-Lys-OH.HCl in 100 mL of water.

    • Adjust pH to 9.0 using NaOH (crucial to favor the non-protonated

      
      -amine for oxidation).
      
  • Reaction:

    • Load the solution into a high-pressure reactor.[2]

    • Add 1.0 g of Raney Nickel (washed with water).

    • Pressurize to 50 bar H₂ and heat to 120°C.

    • Reaction Logic: At high temperature, the

      
      -amine undergoes oxidative deamination (likely via a dehydrogenation/hydrolysis mechanism on the metal surface) to form the 
      
      
      
      -keto acid (or aldehyde equivalent), which cyclizes with the
      
      
      -amine to form a Schiff base (
      
      
      -piperideine-2-carboxylic acid). This intermediate is immediately hydrogenated to pipecolic acid.
  • Work-up:

    • Filter the catalyst carefully (Raney Ni is pyrophoric).

    • Acidify the filtrate with HCl to pH 2.

    • Concentrate in vacuo to dryness.

    • Recrystallize the residue from Ethanol/Ether.

Visualization: Pipecolic Acid Synthesis

PipecolicSynthesis Lysine DL-Lysine (Linear Diamine) Inter1 Alpha-Keto/Aldehyde Intermediate Lysine->Inter1 Oxidative Deamination (-NH3) Schiff Delta-1-Piperideine-2-COOH (Cyclic Imine) Inter1->Schiff Spontaneous Cyclization Pipecolic DL-Pipecolic Acid (Cyclic Amine) Schiff->Pipecolic Reduction (H2/Ni)

Figure 2: Mechanistic pathway from linear Lysine to cyclic Pipecolic Acid.

Core Application: Hyperbranched Polymer Synthesis[12]

Thermal polymerization of DL-Lysine generates hyperbranched polylysines.[3] Unlike solid-phase peptide synthesis which yields linear chains, thermal bulk polymerization creates branching at both


 and 

positions. These polymers are used as gene delivery vectors and drug carriers due to their high cationic charge density.
Protocol C: Thermal Bulk Polymerization
  • Melt Polymerization:

    • Place H-DL-Lys-OH.HCl in a reaction vessel under Nitrogen flow.

    • Heat to 190°C (above melting point).

    • Maintain for 4–8 hours.

    • Mechanism:[4][5][6] Thermal condensation releases water and HCl. The

      
      -amine and 
      
      
      
      -amine compete for carboxyl groups, creating a randomly branched structure.
  • Purification:

    • Dissolve the crude melt in water.

    • Dialyze against water (MWCO 1000 Da) to remove monomers and oligomers.

    • Lyophilize to obtain the hyperbranched polymer.

References

  • Kurtz, A. C. (1941).

    
    -Lysine Peptides." Journal of Biological Chemistry, 140, 705–710. Link
    
  • Tani, Y., et al. (2015).[7] "Development of a one-pot enzymatic synthesis of L-pipecolic acid from L-lysine." Applied Microbiology and Biotechnology, 99, 5045–5054.[8] Link (Applicable to DL-precursors via chemical equivalents).

  • Schlechtingen, G., et al. (2002).
  • PubChem. (n.d.).[9][10] "DL-Lysine hydrochloride."[9][11][5][12][13][14] National Library of Medicine. Link

  • Kadlecova, Z., et al. (2012). "Thermal polymerization of amino acids revisited." Biomacromolecules. Link

Sources

Application Note: DL-Lysine Hydrochloride for High-Fidelity Termination of Protein Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Reaction Termination

In protein interaction studies, chemical crosslinking is a powerful tool for stabilizing transient protein-protein interactions (PPIs) or fixing tissue samples. However, the validity of these studies hinges on one critical, often overlooked step: Reaction Termination (Quenching).

Common crosslinkers, such as NHS-esters (e.g., BS3, DSS) or aldehydes (e.g., Glutaraldehyde), target primary amines (


-amines of lysine residues). If left unquenched, these reagents continue to react during downstream processing (e.g., cell lysis, SDS-PAGE preparation), leading to artificial aggregates, high-molecular-weight smears, and false-positive interaction data.

DL-Lysine Hydrochloride serves as a superior, cost-effective quenching agent compared to traditional alternatives like Tris or Glycine. This guide details the mechanistic rationale and protocols for deploying DL-Lysine HCl to ensure high-fidelity crosslinking data.

Mechanism of Action

The "Decoy" Principle

The primary mechanism of DL-Lysine HCl in this context is competitive scavenging . When added in molar excess, free DL-Lysine provides a vast abundance of primary amines that outcompete the protein's own lysine residues for the remaining crosslinker.

  • Chemical Equivalence: For standard nucleophilic attack on NHS-esters or aldehydes, the chirality of the lysine (D- vs. L-isomer) is chemically irrelevant. The

    
    -amine of the D-isomer is just as nucleophilic as the L-isomer.
    
  • Cost Efficiency: DL-Lysine (a racemic mixture) is significantly more cost-effective than pure L-Lysine, making it ideal for the high-concentration "stop solutions" required for quenching.

Why Lysine? (vs. Tris or Glycine)

While Tris and Glycine are common quenchers, Lysine offers distinct advantages in specific contexts:

  • Charge Preservation: Capping a protein with Glycine introduces a carboxyl group near the surface, potentially altering the protein's isoelectric point (pI). Lysine is zwitterionic; capping with lysine mimics the natural charge state of the protein surface more closely than other small molecules.

  • Glutaraldehyde Synergy: Recent studies suggest that a "cocktail" of amino acids (Lysine + Glycine) quenches glutaraldehyde more efficiently than single agents, preventing the formation of unstable Schiff base reversals.

Mechanistic Visualization

The following diagram illustrates the competition mechanism where DL-Lysine intercepts the active crosslinker.

QuenchingMechanism Crosslinker Active Crosslinker (NHS-Ester / Aldehyde) Protein Target Protein (Lysine Residues) Crosslinker->Protein Crosslinking (Desired) Quenched Inert Byproduct (Lysine-Crosslinker) Crosslinker->Quenched Termination Complex Protein-Protein Complex Protein->Complex Stabilization DLLysine DL-Lysine HCl (Scavenger) DLLysine->Crosslinker Nucleophilic Attack (Quenching)

Figure 1: Competitive scavenging mechanism. DL-Lysine (Green) intercepts excess Crosslinker (Red) to prevent over-modification of the Target Protein (Blue).

Experimental Protocols

Protocol A: Quenching NHS-Ester Crosslinking (BS3, DSS, DSP)

Application: Co-Immunoprecipitation (Co-IP), Pull-downs, Surface Plasmon Resonance (SPR).

Reagents:

  • Crosslinker: BS3 or DSS (freshly prepared).

  • Stop Solution (1M DL-Lysine HCl): Dissolve 1.83 g of DL-Lysine HCl in 10 mL of PBS. Adjust pH to 7.5–8.0 using NaOH. Note: High pH ensures the amine is unprotonated and reactive.

Procedure:

  • Incubation: Incubate protein sample with NHS-ester crosslinker according to experimental design (typically 30 mins at Room Temp or 2 hours at 4°C).

  • Termination: Add Stop Solution to a final concentration of 20–50 mM .

    • Calculation: For a 1 mL reaction volume, add 20–50 µL of 1M DL-Lysine stock.

  • Mixing: Vortex gently and incubate for 15 minutes at Room Temperature.

  • Processing: Proceed immediately to downstream steps (e.g., SDS-PAGE loading buffer addition, dialysis, or cell lysis).

Validation Check:

  • Run a Western Blot. Compare "No Crosslinker," "Crosslinker + Immediate Quench," and "Crosslinker + Late Quench."

  • Success Criteria: The "Immediate Quench" lane should look identical to "No Crosslinker," proving the DL-Lysine effectively stopped the reaction instantly.

Protocol B: Quenching Glutaraldehyde Fixation

Application: Electron Microscopy (EM), cell fixation for flow cytometry.

Reagents:

  • Stop Solution: 1M DL-Lysine HCl (pH 7.4).

Procedure:

  • Fixation: Treat cells/tissue with 1-2% Glutaraldehyde.

  • Termination: Add Stop Solution to a final concentration of 50-100 mM . Glutaraldehyde is highly reactive and polymerizes; a higher molar excess of lysine is required compared to NHS esters.

  • Incubation: Incubate for 30–60 minutes at 4°C.

  • Wash: Centrifuge and wash cells 3x with PBS to remove the quenched glutaraldehyde-lysine byproducts before imaging.

Critical Analysis & Troubleshooting

The "Stereospecificity Trap" (Expertise)

While DL-Lysine is excellent for chemical crosslinking, it must NOT be used for enzymatic crosslinking mediated by Transglutaminase (TGase) .

  • Reasoning: Microbial Transglutaminases are stereospecific for L-Lysine . The D-isomer in the racemic DL-mixture will not act as a substrate, effectively halving the concentration of available substrate and potentially acting as a competitive inhibitor if binding occurs without catalysis.

  • Rule: Use pure L-Lysine for enzymatic studies; use DL-Lysine for chemical quenching.

Decision Matrix: Selecting the Right Quencher

Not all quenchers are equal. Use the flowchart below to select the appropriate agent for your specific assay.

QuencherSelection Start Select Quencher CrosslinkerType Crosslinker Type? Start->CrosslinkerType NHS NHS-Ester (BS3, DSS) CrosslinkerType->NHS Aldehyde Aldehyde (Formaldehyde/Glutaraldehyde) CrosslinkerType->Aldehyde Downstream Downstream Assay? NHS->Downstream Rec_Lys Use DL-LYSINE (Preserves charge profile) Aldehyde->Rec_Lys High Efficiency Required Bradford Bradford/BCA Assay Downstream->Bradford Amine Sensitive MS Mass Spectrometry Downstream->MS Charge Sensitive Rec_Gly Use GLYCINE (Small, minimal interference) Downstream->Rec_Gly General Purpose Rec_Tris Use TRIS (Avoids charge alteration) Bradford->Rec_Tris Tris interferes less than Lysine MS->Rec_Lys Mimics protein chemistry

Figure 2: Decision matrix for selecting quenching agents based on crosslinker chemistry and downstream analytical constraints.

Data Summary: Quencher Comparison
FeatureDL-Lysine HClGlycineTrisEthanolamine
Reactive Group Primary Amine (

)
Primary Amine (

)
Primary AminePrimary Amine
Quenching Speed HighHighModerateHigh
Charge Effect Neutral (Zwitterionic)Acidic (Adds -COOH)NeutralNeutral
Cost Low (Racemic)Very LowLowLow
Best Use Case Mass Spec, Structural BiologyGeneral Western BlotDNA/Protein CrosslinkingSurface coupling

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard text for bioconjugation chemistry).

  • Kim, K. S., et al. (2024).[2] "Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions." Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Hoffman, E. A., et al. (2015).[3] "Formaldehyde Crosslinking: A Computational and Experimental Analysis of the Reaction Mechanism." Journal of Biological Chemistry. Retrieved from [Link]

Sources

Calculating H-DL-Lys-OH.HCl concentration for bacterial growth media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Formulation of H-DL-Lys-OH.HCl for Bacterial Defined Media

Abstract & Scope

This guide provides a rigorous methodology for substituting H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride) into bacterial growth media (e.g., M9 Minimal Media) typically designed for L-Lysine . While L-Lysine is the biologically active isomer for protein synthesis in E. coli and most model organisms, the DL-racemic salt is often utilized in high-throughput screening or industrial fermentation due to cost efficiency. However, direct mass substitution leads to a 50% under-dosing of the active moiety , resulting in auxotrophic starvation and experimental failure. This protocol details the stoichiometric corrections required for the hydrochloride salt and the racemic distribution to ensure reproducible growth kinetics.

Chemical Identity & Physical Constants

Precise formulation begins with accurate constants. The hydrochloride salt adds significant mass that must be accounted for, distinct from the free base amino acid.

PropertyValueNotes
Compound Name H-DL-Lys-OH.HClDL-Lysine Monohydrochloride
CAS Number 70-53-1Specific to the DL-HCl form
Molecular Weight (MW) 182.65 g/mol Includes Lysine (146.19) + HCl (36.46)
Formula C₆H₁₄N₂O₂ · HCl
Solubility ~65 g/100 mL (H₂O)Highly soluble; no pH adjustment needed for stock
pKa Values 2.18 (α-COOH), 8.95 (α-NH₃), 10.53 (ε-NH₃)Zwitterionic behavior in media
Active Fraction 0.5 (50%) Only L-isomer is bioavailable for auxotrophs

Theoretical Framework: The "Double-Correction" Factor

To achieve a target concentration of biologically active L-Lysine using H-DL-Lys-OH.HCl, two corrections are mandatory:

  • Stereochemical Correction: Bacteria (e.g., E. coli K-12) generally lack lysine racemase activity under standard aerobic conditions. Therefore, the D-isomer is inert. You must provide 2x the molar amount of the racemate to supply the required L-isomer.

  • Salt Correction: The HCl counter-ion contributes mass but no nutritional value.

The Master Equation


Where:

  • 
     : Desired Molar concentration of active L-Lysine (mol/L).
    
  • 
     : Final volume of media (L).
    
  • 
     : 182.65  g/mol .
    
  • 
     : 2.0 (To account for 50% inactive D-form).
    
  • 
     : Decimal value from CoA (e.g., 0.98).
    

Standardized Protocol: M9 Minimal Media Supplementation

Scenario: You require a final concentration of 40 µg/mL (0.274 mM) active L-Lysine in 1 Liter of M9 Media, using H-DL-Lys-OH.HCl.

Step 1: Calculate Required Mass[1]
  • Convert Target to Molarity (if starting with mass/vol):

    
    
    
  • Apply Master Equation:

    
    
    
    
    

Rule of Thumb: To replace 40 mg/L L-Lysine , use ~100 mg/L H-DL-Lys-OH.HCl .

Step 2: Preparation of 100x Stock Solution

Objective: Prepare 50 mL of 100x Stock (equivalent to 4 mg/mL active L-Lysine).

  • Weighing: Weigh 0.500 g (500 mg) of H-DL-Lys-OH.HCl.

    • Calculation: 100 mg/L (1x) × 100 (conc) × 0.05 L (vol) = 500 mg.

  • Dissolution: Add powder to 40 mL of Milli-Q/DI Water . Vortex until completely dissolved (clear solution).

    • Note: Do not heat excessively; lysine is susceptible to thermal degradation.

  • Volume Adjustment: Bring final volume to 50 mL with water.

  • Sterilization (Critical):

    • Do NOT Autoclave. Amino acids can undergo Maillard reactions with trace sugars or degrade at 121°C.

    • Filter Sterilize: Pass through a 0.22 µm PES or PVDF syringe filter into a sterile aliquot tube.

  • Storage: Store at 4°C (stable for 3 months) or -20°C (stable for 1 year).

Step 3: Media Formulation[1][2][3]
  • Prepare 990 mL of sterile M9 salts/glucose base.

  • Aseptically add 10 mL of the 100x H-DL-Lys-OH.HCl stock.

  • Final Concentration: 100 µg/mL DL-Lys.HCl (providing ~40 µg/mL active L-Lysine).

Workflow Visualization (Graphviz)

LysinePreparation Start Start: Media Formulation CheckSource Check Reagent Identity: Is it L-Lysine or DL-Lysine? Start->CheckSource L_Form L-Lysine (Pure) Use 1x Calculation CheckSource->L_Form L-Isoform DL_Form DL-Lysine (Racemic) Requires Correction CheckSource->DL_Form DL-Isoform CheckSalt Check Salt Form: Free Base or HCl? DL_Form->CheckSalt Calc_DL_HCl Calculation: Target Conc (L) x 2 (Stereo) x MW_Salt/MW_Base Example: 40mg/L L-Lys -> Use 100mg/L DL-Lys.HCl CheckSalt->Calc_DL_HCl HCl Salt Dissolve Dissolve in Milli-Q Water (High Solubility) Calc_DL_HCl->Dissolve Sterilize Filter Sterilize (0.22 µm) NO AUTOCLAVE Dissolve->Sterilize QC QC Check: Clear solution? No precip? Sterilize->QC

Caption: Decision logic for calculating and preparing lysine stock solutions, emphasizing the critical correction factors for racemic salts and sterilization methods.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Precipitation in Stock Saturation or pH shockLysine HCl is highly soluble. Check if mixed with high conc. Phosphate/Calcium buffers before dilution.[1] Prepare stock in pure water.
Bacterial Lag Phase Insufficient Active L-LysYou likely calculated based on total mass without the 2x stereo-correction. Double the stock concentration.
Media Browning Maillard ReactionDid you autoclave the lysine with glucose? Always filter sterilize amino acid stocks separately.
pH Drift HCl AcidificationThe HCl salt is weakly acidic. In buffered media (M9/MOPS), this is negligible. In unbuffered water, pH may drop; adjust with NaOH if necessary for specific enzymology assays.

References

  • Neidhardt, F. C., Bloch, P. L., & Smith, D. F. (1974). Culture medium for enterobacteria. Journal of Bacteriology, 119(3), 736–747. Link

  • Cold Spring Harbor Protocols. (2006). M9 Minimal Media Standard Recipe. CSH Protocols. Link

  • Miller, J. H. (1972). Experiments in Molecular Genetics. Cold Spring Harbor Laboratory Press.
  • PubChem. (2023). Compound Summary: DL-Lysine Hydrochloride. National Library of Medicine. Link

Sources

Application Note & Protocol Guide: Utilizing Racemic Lysine in Enzymatic Assays for Total Quantification and Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lysine, an essential amino acid, exists as two stereoisomers: L-lysine, the proteinogenic form integral to mammalian biology, and D-lysine, found in bacterial cell walls and used as a precursor in chemical synthesis.[1][2] While most enzymatic assays are designed for high stereospecificity, typically targeting only the L-enantiomer, numerous applications in drug development, industrial microbiology, and metabolic research necessitate the analysis of racemic (D/L) lysine mixtures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and protocols for employing racemic lysine in enzymatic assays. We will explore two primary applications: the quantification of total lysine (D- and L-isomers) using non-stereospecific or coupled enzyme systems, and the use of stereospecific enzymes for the kinetic resolution of racemic lysine to produce enantiopure compounds. This document explains the causality behind experimental choices, provides self-validating protocols, and includes detailed workflows and data interpretation guidelines.

Part 1: Foundational Principles

The Stereochemistry of Lysine

Lysine possesses a chiral center at its alpha-carbon, leading to two non-superimposable mirror images: D-lysine and L-lysine.[1] While chemically similar, their three-dimensional structures are distinct, profoundly impacting their biological activity. L-lysine is the exclusive isomer incorporated into proteins during ribosomal translation and is a precursor for critical molecules like carnitine.[3] D-lysine, while less common in eukaryotes, plays significant roles in the bacterial world and is a valuable chiral building block for pharmaceuticals, such as in the synthesis of certain hormone analogs.[2]

The Enzymatic Challenge: Stereospecificity

The active sites of enzymes are intricate, three-dimensional structures that have evolved to bind substrates with high geometric and stereochemical precision. Consequently, most enzymes that metabolize lysine are strictly stereospecific.

  • L-Specific Enzymes: Enzymes like L-lysine decarboxylase and L-lysine oxidase show high selectivity for L-lysine and are virtually inactive with D-lysine.[4]

  • D-Specific Enzymes: Conversely, enzymes like D-amino acid oxidase (DAAO) act on a broad range of D-amino acids, including D-lysine, but do not process L-amino acids.[5][6]

This inherent specificity presents a challenge when the goal is to measure the total lysine content in a sample containing both isomers or to work with synthetic racemic starting materials.

Rationale for Using Racemic Lysine in Enzymatic Assays

The use of racemic lysine is not an impediment but a specific requirement in several key scenarios:

  • Total Analyte Quantification: In fields like industrial fermentation or studies of bacterial metabolism, it is often necessary to determine the total concentration of lysine, irrespective of its stereochemistry.

  • Enzymatic Kinetic Resolution: Racemic mixtures are cost-effective starting materials for producing high-purity single enantiomers. By using a stereospecific enzyme that acts on only one isomer, the other can be isolated with high enantiomeric excess.[7] This is a cornerstone of green chemistry and pharmaceutical synthesis.[8]

  • Screening for Novel Enzyme Activity: Racemic substrates can be used to screen for novel enzymes, such as racemases (which interconvert D- and L-isomers) or previously uncharacterized non-stereospecific enzymes.[2]

Part 2: Protocol for Total Lysine Quantification from a Racemic Mixture

To achieve a "non-stereospecific" measurement of total lysine, a coupled enzymatic system is the most robust and elegant approach. This protocol leverages a lysine racemase to convert all D-lysine into L-lysine, allowing for subsequent quantification using a highly specific L-lysine detecting enzyme.

Principle: The Lysine Racemase-Coupled Assay

This method involves a two-step enzymatic cascade performed in a single reaction vessel. First, a lysine racemase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the interconversion of D- and L-lysine until equilibrium is reached (a 50:50 mixture).[2] By coupling this with an irreversible L-lysine-consuming enzyme (e.g., L-lysine oxidase), the equilibrium is continuously shifted, driving the conversion of all D-lysine to L-lysine, which is then immediately consumed and detected. The total signal generated is therefore proportional to the initial total lysine concentration (D+L).

Workflow: Racemase-Coupled Assay for Total Lysine

G cluster_0 Reaction Vessel RacemicLys Racemic Lysine (D-Lys + L-Lys) LR Lysine Racemase (+ PLP cofactor) RacemicLys->LR D-Lys -> L-Lys LLys L-Lysine (Total Pool) LR->LLys LOx L-Lysine Oxidase LLys->LOx Product α-Keto-ε-aminocaproate + NH4+ + H2O2 LOx->Product Detection Detection System (e.g., HRP + Probe) Product->Detection H2O2 Signal Fluorometric or Colorimetric Signal Detection->Signal

Caption: Workflow for total lysine quantification using a lysine racemase-coupled assay.

Detailed Protocol: Fluorometric Quantification of Total Lysine

This protocol is based on the detection of hydrogen peroxide (H₂O₂) produced by L-lysine oxidase, using a horseradish peroxidase (HRP) and a fluorogenic probe system.

A. Materials and Reagents

  • Lysine Racemase (e.g., from Geobacillus stearothermophilus)

  • L-Lysine Oxidase (e.g., from Trichoderma viride)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic Probe (e.g., Amplex™ Red, ADHP)

  • Pyridoxal 5'-phosphate (PLP)

  • Racemic (D/L)-Lysine standard

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5

  • Samples containing unknown amounts of racemic lysine

  • 96-well solid black microplate

  • Fluorometric microplate reader (λEx = 530-560 nm / λEm = 580-590 nm)

B. Preparation of Reagents

  • L-Lysine Standard Stock (10 mM): Dissolve 1.83 mg of D/L-Lysine HCl in 1 mL of Assay Buffer. Prepare a standard curve by serial dilution in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Enzyme Master Mix: Prepare a master mix for the number of assays to be performed. For each reaction, combine:

    • 5 µL L-Lysine Oxidase (1 U/mL)

    • 5 µL Lysine Racemase (10 U/mL)

    • 2 µL HRP (10 U/mL)

    • 2 µL Fluorogenic Probe (10 mM stock)

    • 1 µL PLP (10 mM stock)

    • 35 µL Assay Buffer

C. Assay Procedure

  • Add 50 µL of each standard or unknown sample to individual wells of the 96-well plate.

  • Initiate the reaction by adding 50 µL of the Enzyme Master Mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction goes to completion.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

D. Data Analysis

  • Subtract the fluorescence value of the 0 µM lysine standard (blank) from all other readings.

  • Plot the blank-corrected fluorescence values for the standards against their concentrations to generate a standard curve.

  • Determine the concentration of total lysine in the unknown samples by interpolating their fluorescence values from the standard curve.

E. System Validation

  • Control 1 (L-Lysine only): Run a standard curve using only L-lysine. The resulting concentration should be identical to the racemic standard curve, validating the complete conversion by the racemase.

  • Control 2 (No Racemase): Run a racemic lysine sample with and without lysine racemase in the master mix. The signal in the absence of racemase should be approximately 50% of the signal with racemase, confirming the activity of the racemase.

Part 3: Application in Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. It exploits the high stereoselectivity of an enzyme to convert only one of the enantiomers into a new product, which can then be easily separated from the unreacted enantiomer.[7]

Principle: Resolution of Racemic Lysine using L-Lysine Decarboxylase

L-lysine decarboxylase is an ideal enzyme for this purpose as it selectively catalyzes the decarboxylation of L-lysine to cadaverine, a diamine.[2] D-lysine is not a substrate and remains unchanged in the reaction mixture. Cadaverine has significantly different physicochemical properties from lysine (e.g., pKa, polarity), allowing for straightforward separation via methods like solvent extraction or ion-exchange chromatography, yielding enantiopure D-lysine.[9]

Workflow: Kinetic Resolution of Racemic Lysine

G cluster_0 Kinetic Resolution Process RacemicLys Racemic Lysine (D-Lys + L-Lys) LDC L-Lysine Decarboxylase (+ PLP cofactor) RacemicLys->LDC Mixture Product Mixture: D-Lysine + Cadaverine LDC->Mixture Selectively converts L-Lysine Separation Separation Step (e.g., Solvent Extraction) Mixture->Separation DLys Enantiopure D-Lysine Separation->DLys Cadaverine Cadaverine Separation->Cadaverine

Caption: Workflow for the kinetic resolution of racemic lysine to produce enantiopure D-lysine.

Detailed Protocol: Preparative Scale Production of D-Lysine

This protocol describes the resolution of 10 mmol of racemic lysine.

A. Materials and Reagents

  • D/L-Lysine HCl (1.83 g, 10 mmol)

  • L-Lysine Decarboxylase (e.g., from E. coli)

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction Buffer: 200 mM Sodium Phosphate, pH 6.5

  • Toluene, for extraction[9]

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl)

B. Reaction Setup

  • Dissolve 1.83 g of D/L-Lysine HCl in 50 mL of Reaction Buffer in a suitable reaction vessel (e.g., 100 mL beaker).

  • Add PLP to a final concentration of 1 mM.

  • Add L-Lysine Decarboxylase (e.g., 500 units). The exact amount should be optimized based on enzyme activity and desired reaction time.

  • Stir the reaction mixture at 37°C. Monitor the reaction progress by measuring the disappearance of L-lysine using a stereospecific assay or by monitoring CO₂ evolution. The reaction is complete when the L-lysine concentration is below the limit of detection.

C. Product Separation and Purification

  • Once the reaction is complete, adjust the pH of the solution to >10 with sodium carbonate to ensure cadaverine is in its unprotonated, more nonpolar form.

  • Transfer the solution to a separatory funnel and extract the cadaverine into an organic solvent like toluene (3 x 50 mL).[9] The aqueous phase now contains D-lysine.

  • Acidify the aqueous phase to pH ~5-6 with HCl.

  • The D-lysine can be purified and isolated from the buffer salts by techniques such as ion-exchange chromatography or crystallization.

D. Validation of Results

  • Enantiomeric Purity: The enantiomeric excess (e.e.) of the final D-lysine product must be determined using a validated chiral analysis method, such as chiral HPLC or after derivatization with Marfey's reagent.

  • Yield Calculation: The theoretical maximum yield for D-lysine is 50% of the initial racemic starting material. The actual yield should be calculated based on the isolated mass of pure D-lysine.

Data Summary Table for Kinetic Resolution
ParameterTheoretical ValueExperimental GoalValidation Method
Starting Material 10 mmol D/L-LysineN/AWeighing
L-Lysine Conversion 100%> 99%Chiral HPLC of reaction aliquot
D-Lysine Yield 50% (5 mmol)40-48%Mass of isolated product
D-Lysine Purity (e.e.) 100%> 99%Chiral HPLC

Part 4: References

  • Wang, X., Yang, L., Cao, W., Ying, H., Chen, K., & Ouyang, P. (2016). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. Catalysts, 6(11), 168. [Link]

  • Beckett, P. R., Wray-Cahen, D., Davis, T. A., & Copeland, K. C. (1996). Enzyme assay for the rapid determination of plasma lysine. Analytical Communications, 33(2), 47-50. [Link]

  • OrgoSolver. (n.d.). Resolution of Racemic Mixtures. [Link]

  • Kanjee, U., & Houry, W. A. (2008). An Assay for Measuring the Activity of Escherichia coli Inducible Lysine Decarboxylase. Journal of Visualized Experiments, (18), e2094. [Link]

  • Götze, S., et al. (2026). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society. [Link]

  • Sugihara, S., et al. (2014). New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395. Journal of Bioscience and Bioengineering, 118(4), 399-404. [Link]

  • Fossey-Jouenne, A., Vergne-Vaxelaire, C., & Zaparucha, A. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), e56926. [Link]

  • Wu, W., et al. (2009). Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases. Journal of Biological Chemistry, 284(16), 10532-10539. [Link]

  • Let's talk about science. (2021). Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. YouTube. [Link]

  • Oess, S., et al. (2021). Assays to Study Enzymatic and Non-Enzymatic Protein Lysine Acetylation In Vitro. Current Protocols, 1(11), e277. [Link]

  • de Miranda, A. S., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Tetrahedron: Asymmetry, 24(18-19), 1145-1166. [Link]

  • Cell Biolabs, Inc. (n.d.). Lysine Assay Kits. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Summary for CID 5962. [Link]

  • H-I. Kristensen, J., et al. (2023). Integrative physiology of lysine metabolites. American Journal of Physiology-Cell Physiology, 325(6), C1467-C1478. [Link]

  • Molla, G., Piubelli, L., Volontè, F., & Pilone, M. S. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology, 794, 273-289. [Link]

  • Kumar, D., et al. (2023). An Active Site Tyr Residue Guides the Regioselectivity of Lysine Hydroxylation by Nonheme Iron Lysine-4-hydroxylase Enzymes through Proton-Coupled Electron Transfer. Journal of the American Chemical Society, 145(3), 1957-1971. [Link]

  • Chapple, B. P., et al. (2025). Applications of enzymatic and non-enzymatic methods to access enantiomerically pure compounds using kinetic resolution and racemisation. Request PDF on ResearchGate. [Link]

  • Rosini, E., et al. (2014). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 1, 10. [Link]

  • Brun, M. P., & Gauzy-Lazo, L. (2013). Protocols for lysine conjugation. Methods in Molecular Biology, 1045, 173-187. [Link]

  • Gu, Q. M., & Sih, C. J. (1994). U.S. Patent No. 5,342,780. Washington, DC: U.S. Patent and Trademark Office.

  • Molla, G., et al. (2012). Enzymatic Detection of d-Amino Acids. ResearchGate. [Link]

  • D'Aniello, A., et al. (2013). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. Amino Acids, 45(6), 1289-1300. [Link]

  • Antibodies.com. (n.d.). Lysine Assay Kit (A319698). [Link]

  • Wikipedia. (n.d.). Racemic mixture. [Link]

  • Rosini, E., et al. (2014). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]

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Application Notes and Protocols: Utilizing H-DL-Lys-OH.HCl as a Nutritional Supplement in Research Diets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Lysine Supplementation in Preclinical Research

Lysine, an essential amino acid, is a fundamental building block for protein synthesis and plays a critical role in numerous physiological processes.[1][2] In preclinical research, particularly in studies involving rodents, the precise control of dietary components is paramount to obtaining reproducible and reliable data. Standard rodent chows can have variable nutrient compositions, making purified diets, such as the AIN-93G formulation, the gold standard for controlled nutritional studies.[3][4][5][6] However, even with purified diets, researchers may need to manipulate the levels of specific amino acids to investigate their roles in health and disease.

H-DL-Lys-OH.HCl, a hydrochloride salt of a racemic mixture of D- and L-lysine, serves as a stable and water-soluble source for lysine supplementation in research diets. The L-isomer is the biologically active form utilized for protein synthesis and other metabolic functions. The D-isomer, while not incorporated into proteins, is metabolized in mammals and can influence physiological processes.[1][2] Understanding the distinct metabolic fates of these isomers is crucial for interpreting experimental outcomes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of H-DL-Lys-OH.HCl in rodent research diets. We will delve into the chemical and metabolic characteristics of DL-lysine, provide detailed protocols for diet formulation and analysis, and outline methods to assess the biological impact of lysine supplementation.

Chemical and Metabolic Profile of H-DL-Lys-OH.HCl

H-DL-Lys-OH.HCl is a white crystalline powder that is readily soluble in water, facilitating its incorporation into purified diets. The hydrochloride salt form enhances its stability.

PropertyValue
Chemical Formula C₆H₁₅ClN₂O₂
Molar Mass 182.65 g/mol
Appearance White crystalline powder
Solubility High in water

Metabolic Fate of D- and L-Lysine in Rodents:

It is critical to recognize that the two isomers of lysine follow different metabolic pathways in rodents:

  • L-Lysine: This is the natural and biologically active form. It is actively transported into cells and utilized for protein synthesis, carnitine synthesis (essential for fatty acid metabolism), and serves as a precursor for other metabolites. L-lysine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.

  • D-Lysine: This isomer is not utilized for protein synthesis. Instead, it is primarily metabolized in the peroxisomes by D-amino acid oxidase to produce α-keto-ε-aminocaproate, which then cyclizes to form piperideine-2-carboxylic acid. This can be further reduced to L-pipecolic acid. While not directly incorporated into proteins, the metabolites of D-lysine can have biological effects.

Experimental Design and Dietary Formulation

Calculating the Required Amount of H-DL-Lys-OH.HCl

The first step in designing a lysine supplementation study is to determine the desired final concentration of lysine in the diet. This is typically expressed as a percentage of the total diet by weight ( g/100g ) or in g/kg. The widely used AIN-93G diet for growing rodents contains a specific amount of lysine from its protein source (casein).[3][4][6] Any supplementation will be in addition to this basal level.

Example Calculation:

To supplement a standard AIN-93G diet with 0.5% L-lysine using H-DL-Lys-OH.HCl:

  • Account for the racemic mixture: H-DL-Lys-OH.HCl contains 50% L-lysine and 50% D-lysine by weight. Therefore, to achieve a 0.5% L-lysine supplementation, you will need to add 1.0% H-DL-Lys-OH.HCl to the diet.

  • Calculate the amount per kilogram of diet: For a 1 kg (1000 g) batch of diet, a 1.0% supplementation means adding 10 g of H-DL-Lys-OH.HCl.

  • Adjust for the hydrochloride salt: The molecular weight of lysine is 146.19 g/mol , and the molecular weight of H-DL-Lys-OH.HCl is 182.65 g/mol . The percentage of lysine in the salt is (146.19 / 182.65) * 100 ≈ 80%. Therefore, to get 10g of lysine, you would need 10g / 0.80 = 12.5g of H-DL-Lys-OH.HCl.

Final Calculation for 0.5% L-lysine supplementation in 1kg of diet:

  • Desired L-lysine: 0.5% = 5 g

  • Required H-DL-Lys-OH.HCl (accounting for 50% L-isomer): 5 g * 2 = 10 g

  • Required H-DL-Lys-OH.HCl (accounting for HCl salt): 10 g / 0.80 = 12.5 g per kg of diet

Protocol for Formulating a Lysine-Supplemented AIN-93G Diet

This protocol outlines the steps for incorporating H-DL-Lys-OH.HCl into a 1 kg batch of AIN-93G diet.

Materials:

  • AIN-93G purified diet components (pre-mixed or individual ingredients)

  • H-DL-Lys-OH.HCl

  • Precision balance

  • Planetary mixer or other suitable blender

  • Spatulas and weighing boats

  • Airtight storage containers

Procedure:

  • Weigh all components: Accurately weigh all the individual components of the AIN-93G diet according to the standard formulation.

  • Weigh the H-DL-Lys-OH.HCl: Based on your calculations, weigh the precise amount of H-DL-Lys-OH.HCl required.

  • Pre-mixing for homogeneity: To ensure even distribution, first mix the H-DL-Lys-OH.HCl with a small portion (e.g., 10%) of the cornstarch or sucrose from the diet formulation. Mix thoroughly with a spatula until the supplement is evenly dispersed.[7]

  • Blending: In a planetary mixer, combine the larger dietary components (casein, remaining cornstarch, etc.).

  • Incremental Addition: Gradually add the pre-mix of H-DL-Lys-OH.HCl to the larger blend while the mixer is running at a low speed.

  • Final Mixing: Once all components are added, continue mixing for at least 15-20 minutes to ensure complete homogeneity. The final mixture should be uniform in color and texture.

  • Storage: Store the custom diet in airtight containers at 4°C to minimize degradation of vitamins and oxidation of fats. Properly stored, the diet should be stable for several months.

dot

Diet_Formulation_Workflow cluster_preparation Preparation cluster_mixing Mixing for Homogeneity cluster_finalization Finalization Calculate_Supplement Calculate Required H-DL-Lys-OH.HCl Weigh_Supplement Weigh H-DL-Lys-OH.HCl Calculate_Supplement->Weigh_Supplement Weigh_Ingredients Weigh All Diet Components Combine_Bulk Combine Bulk Ingredients in Mixer Weigh_Ingredients->Combine_Bulk Pre_Mix Pre-mix Supplement with Small Portion of Starch/Sucrose Weigh_Supplement->Pre_Mix Incremental_Addition Gradually Add Pre-mix to Bulk Pre_Mix->Incremental_Addition Combine_Bulk->Incremental_Addition Final_Mix Mix for 15-20 Minutes Incremental_Addition->Final_Mix Store_Diet Store in Airtight Containers at 4°C Final_Mix->Store_Diet

Caption: Workflow for formulating a lysine-supplemented rodent diet.

Analytical Validation: Quantifying Lysine in Diets and Biological Samples

To ensure the accuracy of your study, it is essential to verify the lysine concentration in your custom diet and to measure its levels in biological samples from your experimental animals. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Protocol: HPLC Quantification of Lysine in Rodent Plasma

This protocol provides a step-by-step guide for the analysis of lysine in rodent plasma using pre-column derivatization with a fluorescent tag.

Materials:

  • Rodent plasma collected in EDTA tubes

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Reagents for derivatization (e.g., o-phthalaldehyde (OPA) or dansyl chloride)

  • Lysine standard solution

  • Microcentrifuge and tubes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization (Example with OPA):

    • In a clean microcentrifuge tube, combine 50 µL of the supernatant with the OPA derivatizing reagent according to the manufacturer's instructions.

    • Incubate at room temperature in the dark for the recommended time (typically 1-2 minutes).

  • HPLC Analysis:

    • Inject a known volume (e.g., 20 µL) of the derivatized sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).

  • Quantification:

    • Prepare a standard curve by derivatizing and injecting known concentrations of lysine standard solutions.

    • Integrate the peak area corresponding to the derivatized lysine in both the standards and the samples.

    • Calculate the lysine concentration in the plasma samples by comparing their peak areas to the standard curve.

Assessing the Biological Impact of Lysine Supplementation

The mTOR Signaling Pathway: A Key Mediator of Lysine's Effects

Lysine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, protein synthesis, and metabolism.[8] Assessing the activation state of this pathway is a crucial step in understanding the molecular effects of lysine supplementation.

dot

mTOR_Pathway Lysine Lysine mTORC1 mTORC1 Lysine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTORC1 signaling pathway activated by lysine.

Protocol: Western Blot Analysis of mTOR Pathway Activation in Mouse Liver

This protocol details the steps for measuring the phosphorylation status of key mTORC1 pathway proteins (p-mTOR, p-S6K) in mouse liver tissue.

Materials:

  • Mouse liver tissue, snap-frozen in liquid nitrogen

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the frozen liver tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Further Applications and Considerations

Beyond the mTOR pathway, lysine supplementation can have wide-ranging physiological effects. Researchers should consider investigating other potential areas of impact:

  • Gut Microbiome Analysis: Dietary changes, including amino acid supplementation, can alter the composition and function of the gut microbiota.[9] 16S rRNA gene sequencing of fecal samples can provide valuable insights into these changes.

  • Inflammatory Markers: Lysine has been shown to modulate inflammatory responses.[10] Measuring circulating cytokines (e.g., TNF-α, IL-6) or tissue-specific inflammatory markers can be informative.

  • Urea Cycle and Amino Acid Metabolism: High levels of lysine can influence the urea cycle and the metabolism of other amino acids, particularly arginine, due to competition for transporters and enzymes.[1][11] Analysis of serum amino acid profiles and urea levels can reveal these effects.[1][10]

Conclusion

The use of H-DL-Lys-OH.HCl as a nutritional supplement in research diets offers a powerful tool to investigate the multifaceted roles of lysine in health and disease. By following rigorous protocols for diet formulation, analytical validation, and biological assessment, researchers can generate high-quality, reproducible data. A thorough understanding of the distinct metabolic fates of D- and L-lysine, coupled with a comprehensive analysis of downstream signaling pathways and physiological endpoints, will ensure the accurate interpretation of experimental findings and contribute to the advancement of nutritional and biomedical science.

References

  • Reeves, P. G., Nielsen, F. H., & Fahey, G. C., Jr. (1993). AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet. The Journal of nutrition, 123(11), 1939–1951. [Link]

  • Sarwar, G., Peace, R. W., & Botting, H. G. (1993). Effect of amino acid supplementation on protein quality of soy-based infant formulas fed to rats. Plant foods for human nutrition (Dordrecht, Netherlands), 43(3), 259–266. [Link]

  • Xiao, C. W., Gauthier, S. F., & Gendron, L. (2023). l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats. Scientific reports, 13(1), 19943. [Link]

  • Xiao, C. W., Gauthier, S. F., & Gendron, L. (2023). l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats. ResearchGate. [Link]

  • Tomé, D., & Bos, C. (2022). Lysine or Threonine Deficiency Decreases Body Weight Gain in Growing Rats despite an Increase in Food Intake without Increasing Energy Expenditure in Response to FGF21. Metabolites, 12(5), 429. [Link]

  • He, L., Wu, L., Xu, Z., Li, T., Yao, K., Cui, Z., Yin, Y., & Wu, G. (2016). Effects of dietary lysine restriction on inflammatory responses in piglets. Oncotarget, 7(45), 72686–72697. [Link]

  • Mendes, A., Lamosa, P., & Bessa, R. J. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules (Basel, Switzerland), 26(14), 4192. [Link]

  • JoVE. (2017). Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing. Journal of Visualized Experiments. [Link]

  • Laforest-Lapointe, I., & Arrieta, M. C. (2020). Nutritional profile of rodent diets impacts experimental reproducibility in microbiome preclinical research. Scientific reports, 10(1), 17777. [Link]

  • Plata-Gómez, A. B., Crespo, M., de la Calle Arregui, C., de Prado-Rivas, L., Sabio, G., & Efeyan, A. (2021). Protocol for the assessment of mTOR activity in mouse primary hepatocytes. STAR protocols, 2(4), 100918. [Link]

  • Evonik. (2021). Mixing homogeneity of dry bulk amino acids and liquid amino acid analogue. Feed Magazine. [Link]

  • UC Davis Mouse Metabolic Phenotyping Centers. (2023). UC Davis MMPC-Live Protocol Feces Collection for Gut Microbiome Analysis. UC Davis. [Link]

  • Liu, Y., et al. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). Pressbooks. [Link]

  • Hassan, A. S. (2022). The Influence of Excess Lysine on Urea Cycle Operation and Pyrimidine Biosynthesis. ResearchGate. [Link]

  • Attimarad, M., Al-Dhubiab, B. E., Al-Shehri, S. M., & Pandurangan, N. (2016). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Journal of analytical methods in chemistry, 2016, 1839578. [Link]

  • Li, P., et al. (2020). Effects of dietary lysine on regulating GH-IGF system, intermediate metabolism and immune response in largemouth bass (Micropterus salmoides). ResearchGate. [Link]

  • JoVE. (2022). Gut Microbiata Analysis Using PCR And RNA Gene Sequencing. YouTube. [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Lysine. HELIX Chromatography. [Link]

  • Yin, J., et al. (2017). Lysine Restriction Affects Feed Intake and Amino Acid Metabolism via Gut Microbiome in Piglets. Cellular Physiology and Biochemistry, 44(5), 2017-2028. [Link]

  • Reeves, P. G. (1993). AIN-93 Purified Diets for Laboratory Rodents: Final Report of the American Institute of Nutrition Ad Hoc Writing Committee on the Reformulation of the AIN-76A Rodent Diet. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Regulation of urea cycle by reversible high stoichiometry lysine succinylation. bioRxiv. [Link]

  • van Vliet, D., et al. (2015). Large Neutral Amino Acid Supplementation Exerts Its Effect through Three Synergistic Mechanisms: Proof of Principle in Phenylketonuria Mice. ResearchGate. [Link]

  • Hamasu, K., et al. (2022). Improving Reproducibility to Enhance Scientific Rigor through Consideration of Mouse Diet. Nutrients, 14(24), 5282. [Link]

  • Garrett, W. S., et al. (2015). Sampling of intestinal microbiota and targeted amplification of bacterial 16S rRNA genes for microbial ecologic analysis. Current protocols in immunology, 111, 7.40.1–7.40.15. [Link]

  • National Research Council (US) Committee on Animal Nutrition. (1995). Nutrient Requirements of the Laboratory Rat. In Nutrient Requirements of Laboratory Animals: Fourth Revised Edition. National Academies Press (US). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine. SIELC. [Link]

  • Reeves, P. G. (1993). AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet. The Journal of nutrition, 123(11), 1939–1951. [Link]

  • Vandeputte, D., et al. (2017). Influence of fecal collection conditions and 16S rRNA gene sequencing protocols at two centers on human gut microbiota analysis. bioRxiv. [Link]

  • Reddit. (2023). Western Blot optimization of p70s6k/ph-p70s6k and mTOR/ph-mTOR. r/labrats. [Link]

  • Sarwar, G., Peace, R. W., & Botting, H. G. (1993). Effect of amino acid supplementation on protein quality of soy-based infant formulas fed to rats. Plant foods for human nutrition (Dordrecht, Netherlands), 43(3), 259–266. [Link]

  • Specialty Feeds. (2015). Modified AIN93G Rodent Diet, No Added Fibre, No Added Starch Extra Vitamins For Irradiation SF15-086. Specialty Feeds. [Link]

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Advanced Protocols for the Application of DL-Lysine in Labeled Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of DL-Lysine

In the synthesis of stable isotope-labeled compounds, DL-Lysine (racemic lysine) represents a versatile and cost-effective "synthetic hub" compared to its enantiopure L-isomer. While L-Lysine is the biologically active form required for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and metabolic studies, labeled DL-Lysine precursors (e.g., DL-Lysine-4,4,5,5-d4, 13C6, 15N2) are often significantly less expensive to manufacture and purchase.

For the research scientist, the utility of DL-Lysine lies in three distinct application vectors:

  • Achiral Synthesis: Direct conversion to achiral metabolites (e.g., Cadaverine) where stereochemistry is ablated, allowing 100% atom economy from the racemic starting material.

  • Chiral Resolution: Acting as a source for both L-Lysine (for proteomics) and D-Lysine (for peptidomimetics) via enzymatic resolution.

  • Mechanistic Probes: Use in racemase assays and mechanistic enzymology where the presence of both enantiomers is required to define active site specificity.

Table 1: Strategic Selection of Labeled DL-Lysine Isotopologues
IsotopologueModificationMass ShiftPrimary ApplicationDetection Mode
DL-Lysine-4,4,5,5-d4 Deuterium (D)+4 DaSILAC (Medium label), NMR structural studiesMS (m/z shift), 2H-NMR
DL-Lysine-13C6 Carbon-13+6 DaMetabolic flux analysis, SILAC (Heavy label)MS, 13C-NMR
DL-Lysine-13C6, 15N2 13C & 15N+8 DaMultiplexed SILAC, Absolute Quantification (AQUA)MS (High Resolution)

Application I: High-Yield Synthesis of Labeled Cadaverine

Principle: Cadaverine (1,5-diaminopentane) is the decarboxylation product of lysine.[1] Since cadaverine is achiral, the stereocenter at the


-carbon of lysine is destroyed during synthesis.
Critical Insight:  Using enzymatic decarboxylases (e.g., CadA) on DL-Lysine is inefficient because they are specific to L-Lysine, leaving 50% of the expensive labeled material (D-Lysine) unreacted. Chemical decarboxylation  is the superior protocol here, as it converts both enantiomers to the final product, doubling the yield relative to the enzymatic route.
Protocol A: Catalytic Thermal Decarboxylation of DL-Lysine

Objective: Synthesize 1,5-diaminopentane-2,2,3,3-d4 (Labeled Cadaverine) from DL-Lysine-4,4,5,5-d4.

Materials
  • Precursor: DL-Lysine-4,4,5,5-d4 dihydrochloride (1.0 g, ~4.5 mmol).

  • Solvent: Cyclohexanol (high-boiling solvent, bp 161°C).

  • Catalyst: 2-Cyclohexen-1-one (0.1 mL).

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (N2/Ar) line, distillation setup.

Step-by-Step Methodology
  • Free Base Preparation: Dissolve DL-Lysine-d4 2HCl in minimal water. Neutralize with 2M NaOH to pH ~10. Evaporate to dryness and extract the free amine with hot methanol. Evaporate methanol to obtain DL-Lysine free base.

  • Reaction Setup: In a 50 mL round-bottom flask, suspend the DL-Lysine free base in 10 mL of cyclohexanol. Add 2-Cyclohexen-1-one (catalyst).

    • Mechanism Note: The enone catalyst facilitates Schiff base formation, lowering the activation energy for decarboxylation via a cyclic transition state.

  • Decarboxylation: Heat the mixture to reflux (~160°C) under an inert atmosphere for 4–6 hours. Monitor CO2 evolution (bubbler) to determine endpoint.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify with 2M HCl to trap the amine as the hydrochloride salt.

    • Extract the organic solvent (cyclohexanol) with diethyl ether (discard organic layer).

    • The aqueous layer contains the labeled Cadaverine-HCl.

  • Purification: Basify the aqueous layer (pH >12) with NaOH pellets and extract exhaustively with dichloromethane (DCM). Dry DCM over Na2SO4 and concentrate.

  • Validation: Verify structure via 1H-NMR (loss of

    
    -proton signal) and MS (M+H peak consistent with labeled mass).
    
Workflow Diagram: Chemical Decarboxylation

Decarboxylation Start DL-Lysine-d4 (Racemic Mixture) Step1 Free Base Generation Start->Step1 Step2 Reflux in Cyclohexanol (Cat: 2-Cyclohexen-1-one) Step1->Step2 Intermediate Schiff Base Transition State Step2->Intermediate Heat Product Cadaverine-d4 (Achiral) Intermediate->Product -CO2

Figure 1: Chemical decarboxylation pathway utilizing enone catalysis to convert racemic lysine into achiral cadaverine.

Application II: Enzymatic Resolution for Enantiopure Synthesis

Principle: For applications requiring stereochemical purity (e.g., SILAC or peptide synthesis), the racemic DL-mixture must be resolved. The Acylase I method is the industry standard for this, offering high enantiomeric excess (>99% ee). Strategic Value: This protocol allows a lab to purchase cheap DL-Lysine-13C6 and generate both L-Lysine-13C6 (for cell culture) and D-Lysine-13C6 (for protease-resistant peptide studies) from a single batch.

Protocol B: Kinetic Resolution via Acylase I

Objective: Separate DL-Lysine-13C6 into L-Lysine-13C6 and N-Acetyl-D-Lysine-13C6.

Materials
  • Substrate: N-Acetyl-DL-Lysine-13C6 (Prepared by acetylation of DL-Lysine with acetic anhydride).

  • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney), Grade I.

  • Buffer: 0.1 M Phosphate buffer, pH 7.5, containing 0.5 mM CoCl2 (cofactor).

Step-by-Step Methodology
  • Substrate Preparation: Acetylate DL-Lysine-13C6 using acetic anhydride in acetic acid. Recrystallize to ensure purity.

  • Enzymatic Hydrolysis: Dissolve N-Acetyl-DL-Lysine (100 mM) in the phosphate buffer. Add Acylase I (100 units/mmol substrate).

    • Reaction: Acylase I selectively hydrolyzes the acetyl group from the L-isomer only .

  • Incubation: Incubate at 37°C for 24 hours with gentle shaking. Maintain pH 7.5 using a pH-stat or periodic addition of dilute NaOH.

  • Separation (Ion Exchange Chromatography):

    • Acidify reaction mixture to pH 5.

    • Load onto a cation exchange column (e.g., Dowex 50W-X8, H+ form).

    • Elution 1 (Unreacted D-form): Wash with water. The N-Acetyl-D-Lysine (protected amine) flows through or elutes early due to lack of positive charge on the

      
      -amine.
      
    • Elution 2 (Product L-form): Elute the free L-Lysine using 2M NH4OH.

  • Recovery of D-Lysine: Take the N-Acetyl-D-Lysine fraction and reflux in 2M HCl for 3 hours to remove the acetyl group, yielding free D-Lysine-13C6.

Workflow Diagram: Chiral Resolution

Resolution Input N-Acetyl-DL-Lysine (Labeled) Enzyme Acylase I Hydrolysis (pH 7.5, 37°C) Input->Enzyme Mixture Mixture: L-Lysine (Free) + N-Acetyl-D-Lysine Enzyme->Mixture Column Cation Exchange Chromatography Mixture->Column ProductL L-Lysine-13C6 (Pure, for SILAC) Column->ProductL Retained InterD N-Acetyl-D-Lysine Column->InterD Not Retained L_Path Elute with NH4OH D_Path Flow-through (Water) Hydrolysis Acid Hydrolysis (HCl, Reflux) InterD->Hydrolysis ProductD D-Lysine-13C6 (Pure, for Peptides) Hydrolysis->ProductD

Figure 2: Enzymatic resolution workflow separating labeled DL-lysine into high-purity L- and D-enantiomers.

Quality Control & Validation

For labeled compounds synthesized from DL-precursors, rigorous QC is mandatory to ensure isotopic enrichment and chiral purity.

  • Isotopic Enrichment Analysis:

    • Method: LC-MS/MS.

    • Acceptance Criteria: <1% unlabeled (M+0) carryover.

    • Calculation: Enrichment % = [Intensity(Labeled) / (Intensity(Labeled) + Intensity(Unlabeled))] × 100.

  • Chiral Purity Check:

    • Method: HPLC using a Chiralpak zwix(+) column or derivatization with Marfey’s Reagent (FDAA).

    • Protocol: Derivatize a small aliquot of the resolved product with FDAA. Analyze via C18 Reverse Phase HPLC. L-FDAA-Lys and D-FDAA-Lys diastereomers will separate with distinct retention times.

    • Acceptance Criteria: >98% ee for SILAC applications.

References

  • Synthesis of Labeled Cadaverine: Kim, H. J., et al. (2020).[2] "Cadaverine Production From L-Lysine With Chitin-Binding Protein-Mediated Lysine Decarboxylase Immobilization." Frontiers in Bioengineering and Biotechnology.

  • Chemical Decarboxylation Strategy: Xie, S., et al. (2022). "Highly Efficient Decarboxylation of L-Lysine to Cadaverine Catalyzed by RuO2 Encapsulated in FAU Zeolite." Catalysts, 12(7), 733.

  • Enzymatic Resolution of Amino Acids: Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society.

  • SILAC Methodology: Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics.

  • D-Amino Acid Applications: Fujii, T. (2002). "D-Amino acids in living organisms and their practical applications." Bioscience, Biotechnology, and Biochemistry.[3][4]

Sources

Application Note: Preparation of H-DL-Lys-OH.HCl Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide details the preparation of a high-purity stock solution of H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride). Unlike the biologically ubiquitous L-Lysine, this compound is a racemic mixture (1:1 ratio of D- and L-enantiomers).

Senior Scientist Insight: The choice of DL-Lysine over pure L-Lysine is often driven by cost-efficiency in chemical synthesis applications or as a control in stereoselectivity assays. However, researchers must account for the "dilution effect" in biological systems:

  • Biological Activity: Most enzymes and receptors are stereospecific for the L-isomer. Therefore, a 100 mM solution of DL-Lysine effectively provides only 50 mM of the biologically active L-Lysine.

  • Solubility & pH: The hydrochloride salt form (.HCl) is selected for its superior water solubility and stability compared to the free base. The solution will be slightly acidic (pH ~5.0–6.[1]0) upon dissolution, which may require buffering for sensitive cell culture applications.

Physicochemical Properties

Table 1: Key Chemical Data for Protocol Calculation

PropertyValueNotes
Chemical Name DL-Lysine MonohydrochlorideSynonyms: H-DL-Lys-OH.HCl; (±)-2,6-Diaminohexanoic acid HCl
CAS Number 70-53-1 Distinct from L-Lysine HCl (657-27-2)
Molecular Weight 182.65 g/mol Used for Molarity calculations
Formula C₆H₁₄N₂O₂[1][2][3][4][5][6][7][8][9][10] · HCl
Solubility (Water) ~100 mg/mL (approx. 550 mM)Highly soluble; sonication rarely needed
pKa Values

-COOH: ~2.2,

-NH₃⁺: ~9.0,

-NH₃⁺: ~10.5
Zwitterionic at neutral pH
Appearance White to off-white crystalline powderHygroscopic; store desicated

Protocol: Preparation of 100 mM Stock Solution (50 mL)

This protocol yields 50 mL of a 100 mM stock solution. This concentration is ideal for downstream dilutions (e.g., 1:1000 dilution yields 100 µM).

Materials Required[12]
  • Reagent: H-DL-Lys-OH.HCl (Purity ≥ 98%).

  • Solvent: Nuclease-free, Endotoxin-free Water (for biological assays) or HPLC-grade Water (for chemical analysis).

  • Labware: 50 mL volumetric flask (Class A), analytical balance, weighing boat.

  • Sterilization: 0.22 µm PES (Polyethersulfone) syringe filter.

  • Storage: Sterile 1.5 mL or 15 mL polypropylene tubes (e.g., Falcon/Eppendorf).

Calculations

To prepare 50 mL of a 100 mM (0.1 M) solution:





[1][4][6][8][9][10][11]
Step-by-Step Methodology
  • Weighing: Accurately weigh 913.3 mg (0.913 g) of H-DL-Lys-OH.HCl powder.

    • Precaution: The powder can be hygroscopic. Close the reagent container immediately after use.

  • Initial Dissolution: Transfer the powder to a beaker or volumetric flask. Add approximately 40 mL (80% of final volume) of the chosen solvent (Water).

    • Why 80%? Adding the full volume immediately does not account for the volume displacement of the solid, which can lead to inaccurate molarity.

  • Mixing: Swirl gently or use a magnetic stir bar. The salt should dissolve rapidly at room temperature.

    • Troubleshooting: If particles persist, brief vortexing is acceptable. Avoid heating above 40°C to prevent potential degradation (though Lysine HCl is thermally stable, caution is best practice).

  • pH Check (Critical Step):

    • Measure the pH of the solution.[1][12][13] It will likely be between 5.0 and 6.0 .[1]

    • For Chemical Standards: No adjustment is usually necessary.

    • For Cell Culture: If the stock volume added to the media is high (>1% v/v), the acidity may shift the media pH. In this case, adjust pH to ~7.2–7.4 using dilute NaOH (1N). Note: Adding NaOH adds volume; do this before the final volume adjustment.

  • Volume Adjustment (QS): Transfer the solution to a 50 mL volumetric flask (if not already there). Add solvent dropwise until the meniscus touches the 50 mL mark. Invert 5-10 times to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter into a sterile collection vessel.

    • Why PES? PES membranes have low protein/amino acid binding compared to Nylon or Cellulose Nitrate.

Storage & Stability

  • Aliquoting: Do not store the bulk solution in a single bottle. Divide into small aliquots (e.g., 1 mL or 5 mL) to minimize freeze-thaw cycles.

  • Conditions:

    • -20°C: Stable for at least 6 months .

    • -80°C: Stable for 12+ months .

    • 4°C: Stable for 2–4 weeks . Monitor for precipitation or microbial growth.

  • Labeling: Clearly mark "DL-Lysine" to distinguish from "L-Lysine" stocks.

Visual Workflow (Process Logic)

LysinePrep Start Start: Calculate Mass (0.913 g for 50 mL) Weigh Weigh H-DL-Lys-OH.HCl Start->Weigh Dissolve Dissolve in 80% Vol (Endotoxin-free Water) Weigh->Dissolve CheckPH Check pH (Expect 5.0-6.0) Dissolve->CheckPH Decision Application Type? CheckPH->Decision Adjust Adjust pH to 7.4 (dilute NaOH) Decision->Adjust Cell Culture QS QS to Final Vol (50 mL) Decision->QS Chemical Std Adjust->QS Filter Filter Sterilize (0.22 µm PES) QS->Filter Store Aliquot & Store (-20°C) Filter->Store

Figure 1: Step-by-step workflow for the preparation of sterile DL-Lysine stock solution.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69568, DL-Lysine hydrochloride. Retrieved from [Link][14]

Sources

Troubleshooting & Optimization

Technical Support Center: DL-Lysine Monohydrochloride Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Lysine monohydrochloride (DL-Lys-HCl) is generally highly soluble in water (>600 g/L).[1] However, in complex buffer systems (PBS, Tris), high-concentration stock solutions often face stability issues such as precipitation, "salting out," or pH-induced crystallization. This guide provides mechanistic insights and validated protocols to overcome these solubility barriers.

Part 1: The Mechanics of Solubility

To troubleshoot effectively, one must understand the physicochemical forces at play. DL-Lysine HCl is a salt form.[2] Its solubility is governed by:

  • Ionic Strength (Common Ion Effect): Adding Lys-HCl to a high-salt buffer (like 10x PBS) increases the chloride ion concentration, pushing the equilibrium back toward the solid precipitate (

    
     violation).
    
  • pH & Protonation: Lysine has three

    
     values (~2.2, ~9.0, ~10.5). The monohydrochloride form is stable and soluble at acidic-to-neutral pH (~5.0–6.0). Adjusting pH toward the isoelectric point (pI ~9.7) without compensatory counter-ions can reduce solubility.
    
  • Temperature: Solubility is endothermic; it drops significantly at 4°C, a common cause of "cold-room crystallization."

Quantitative Solubility Data
Solvent SystemSolubility Limit (25°C)Risk Factor
Distilled Water (

)
~600–650 mg/mLLow
PBS (1x, pH 7.4) ~100–200 mg/mL*Medium (Salting out risk)
Tris-HCl (50 mM) ~300 mg/mLLow-Medium
Ethanol/Organic Solvents InsolubleHigh (Immediate precipitation)

*Note: Solubility in PBS is reduced due to the high ionic strength of phosphate and sodium chloride already present.

Part 2: Validated Preparation Workflows
Workflow 1: High-Concentration Stock Preparation (Recommended)

Objective: Create a stable 1 M (approx. 182 mg/mL) stock solution.

Protocol:

  • Weighing: Weigh the precise amount of DL-Lysine Monohydrochloride (MW: 182.65 g/mol ).

  • Primary Dissolution: Add distilled water to 80% of the final target volume. Do not dissolve directly in 10x PBS or high-molarity buffers.

  • Agitation: Vortex vigorously or use a magnetic stirrer. If the solution is cold, warm to 25–30°C.

  • pH Adjustment (Critical): Check pH. It will likely be slightly acidic (~5.5–6.0).

    • If acidic buffer is needed: No adjustment usually necessary.[3]

    • If neutral pH (7.4) is required: Slowly add NaOH while stirring. Stop if cloudiness appears.

  • Volume Adjustment: Bring to final volume with water.

  • Filtration: Sterile filter using a 0.22 µm PES membrane (low protein binding).

  • Dilution: Dilute this water-based stock into your experimental buffer (e.g., PBS) just prior to use.

StockPrep Start Start: Weigh DL-Lysine HCl Solvent Add dH2O (80% Volume) (NOT Buffer) Start->Solvent Dissolve Dissolve at Room Temp (Vortex/Stir) Solvent->Dissolve CheckPH Check pH (Expect ~5.5-6.0) Dissolve->CheckPH Decision Target pH? CheckPH->Decision Adjust Adjust with NaOH (Watch for precip.) Decision->Adjust Neutral (7.4) FinalVol Bring to Volume with dH2O Decision->FinalVol Acidic (ok) Adjust->FinalVol Filter Sterile Filter (0.22 µm) FinalVol->Filter Dilute Dilute into Buffer (1:10 or 1:100) Filter->Dilute

Figure 1: Optimal workflow for preparing high-concentration DL-Lysine HCl stock solutions to avoid buffer incompatibility.

Part 3: Troubleshooting & FAQs
Q1: Why does my DL-Lysine HCl precipitate when I add it directly to PBS?

A: This is the "Common Ion Effect" and "Salting Out." PBS contains typically 137 mM NaCl, 2.7 mM KCl, and phosphate salts. DL-Lysine Monohydrochloride dissociates into Lysine+ and Chloride- ions.

  • Mechanism: The high concentration of

    
     already present in PBS shifts the solubility equilibrium, forcing the Lysine-HCl salt out of solution.
    
  • Solution: Always prepare a concentrated stock in pure water first, then dilute that stock into the PBS. This dilutes the local salt concentration and allows for better solvation.

Q2: My stock solution crystallized in the fridge (4°C). Is it ruined?

A: No, it is likely just supersaturated at the lower temperature.

  • Mechanism: Solubility is temperature-dependent. At 4°C, the kinetic energy of the water molecules is insufficient to keep high concentrations (e.g., >100 mM) in solution.

  • Protocol:

    • Warm the tube to 37°C in a water bath for 10–15 minutes.

    • Vortex vigorously.

    • If stubborn crystals remain, sonicate for 5 minutes.

    • Note: If you frequently store at 4°C, lower your stock concentration (e.g., from 1 M to 500 mM).

Q3: Can I autoclave DL-Lysine HCl solutions?

A: Generally, no .

  • Reasoning: Amino acids can undergo Maillard reactions (browning) if carbohydrates are present, or thermal decomposition (decarboxylation) at high temperatures/pressures.

  • Standard: Use 0.22 µm sterile filtration (PES or PVDF membranes) for sterilization.

Q4: I need to adjust the pH to 8.0. Will it stay soluble?

A: Proceed with caution.

  • Risk: As you approach pH 9.0–9.7 (the pI of Lysine), the net charge of the molecule approaches zero. Zwitterions at their pI have the lowest solubility because they lack the charge repulsion that keeps molecules apart.

  • Fix: If you must work at pH 8.0+, ensure the concentration is below 50 mg/mL. Monitor for "oiling out" or fine precipitate.

Part 4: Troubleshooting Decision Tree

Use this logic flow to resolve immediate solubility failures in the lab.

Troubleshooting Issue Issue: Precipitate Visible CheckTemp Is solution cold (<20°C)? Issue->CheckTemp Warm Warm to 37°C + Vortex CheckTemp->Warm Yes CheckSolvent Is solvent PBS/Buffer? CheckTemp->CheckSolvent No Redissolve Precipitate likely permanent. Redissolve in dH2O. CheckSolvent->Redissolve Yes CheckConc Conc. > 500 mg/mL? CheckSolvent->CheckConc No (it's water) Dilute Dilute to < 300 mg/mL CheckConc->Dilute Yes Sonicate Sonicate (5-10 mins) CheckConc->Sonicate No

Figure 2: Decision matrix for troubleshooting precipitation events.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69503, DL-Lysine hydrochloride. PubChem. Available at: [Link]

  • European Food Safety Authority (EFSA). Safety and efficacy of L-lysine monohydrochloride for all animal species. EFSA Journal. Available at: [Link]

  • ResearchGate. Effect of pH on the solubilities of amino acids. Available at: [Link]

Sources

Methods to prevent lysine racemization during chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Subject: Prevention of Lysine Racemization in Chemical Synthesis Ticket ID: #LYS-RAC-001 Responder: Senior Application Scientist, Peptide Chemistry Division[1]

Introduction: The Chiral Integrity Mandate

Welcome to the Technical Support Center. You are likely here because you have observed split peaks in your HPLC chromatogram (indicating diastereomers) or loss of biological activity in your Lysine-containing peptides.

While Lysine (


-Fmoc-

-Boc-Lys-OH) is generally robust due to its urethane protecting group, it becomes highly susceptible to racemization (conversion of L-Lys to D-Lys) in two specific "Danger Zones":[1]
  • C-Terminal Loading: Anchoring the first Lysine residue to a resin.[1]

  • Fragment Condensation: Coupling a peptide segment ending in Lysine.[1]

Racemization at the


-carbon leads to impurities that are often inseparable by standard purification methods, rendering pharmaceutical candidates useless.[1] This guide provides the mechanistic understanding and validated protocols to eliminate this risk.

Module 1: The Mechanistic Root Cause

To prevent racemization, you must understand how it happens.[1] For Lysine, the primary culprit is the formation of a 5(4H)-oxazolone intermediate. This occurs when the activated carboxyl group reacts intramolecularly with the carbonyl oxygen of the


-protecting group (or the preceding peptide bond).

Once the oxazolone forms, the


-proton becomes highly acidic and is easily abstracted by the base (e.g., DIPEA), leading to a planar enolate that can reprotonate from either side, destroying chirality.
Visualizing the Threat

OxazoloneMechanism cluster_conditions Accelerating Factors Act Activated Lysine (O-Acylisourea) Ox 5(4H)-Oxazolone (Cyclic Intermediate) Act->Ox Intramolecular Cyclization Enol Planar Enolate (Chirality Lost) Ox->Enol Base abstracts Alpha-Proton DL Racemic Mixture (L-Lys + D-Lys) Enol->DL Reprotonation Factor1 High Temperature Factor2 Strong Base (DIPEA) Factor3 Slow Coupling

Figure 1: The 5(4H)-oxazolone pathway. The critical control point is preventing the abstraction of the proton from the Oxazolone intermediate.

Module 2: Troubleshooting C-Terminal Loading (The Critical Step)

The Scenario: You are starting a synthesis with Lysine at the C-terminus (e.g., Fmoc-Lys(Boc)-OH).[1] The Error: Using standard Wang resin loading conditions (DIPEA/DMAP). DMAP is a potent racemization catalyst.[1]

Protocol A: The "Safe Harbor" Method (2-Chlorotrityl Chloride Resin)

The 2-CTC resin is highly acid-sensitive, allowing loading to occur under very mild conditions that preserve chiral integrity.[1]

Step-by-Step Protocol:

  • Resin Prep: Swell 1.0 g of 2-Chlorotrityl Chloride resin (1.6 mmol/g) in dry DCM for 20 mins.

  • Reactants: Dissolve Fmoc-Lys(Boc)-OH (0.6 eq relative to resin capacity) in dry DCM (10 mL).

  • Base Addition: Add DIPEA (3.0 eq) to the amino acid solution. Crucial: Do not use DMAP.

  • Loading: Add the mixture to the resin and shake for 45 minutes at room temperature.

  • Quenching: Add MeOH (1 mL) to the reaction to cap unreacted chloride sites (15 mins).

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Why this works: The reaction proceeds via a direct nucleophilic displacement of the chloride, which is fast and does not require carboxyl activation (like carbodiimide), bypassing the oxazolone pathway entirely [1].

Protocol B: The Cesium Iodide Method (Wang Resin)

If you must use Wang resin, avoid carbodiimide/DMAP activation.

  • Salt Formation: Dissolve Fmoc-Lys(Boc)-OH in MeOH/Water.[1] Titrate with

    
     to pH 7.0. Evaporate to dryness (lyophilize) to get the Cesium salt.
    
  • Displacement: Swell Wang halide resin in DMF. Add the Cesium salt (2.0 eq) and heat to 50°C overnight.

  • Mechanism: Direct

    
     displacement.[1] Zero racemization because no activating group is present on the carbonyl.
    

Module 3: Coupling Reagents & Base Selection

The Scenario: You are coupling Lysine in the middle of a chain or performing a fragment condensation. The Error: Using HBTU/DIPEA. HBTU generates HOBt esters which are moderately safe, but the high basicity of DIPEA drives the oxazolone equilibrium.

Comparative Data: Racemization Rates
Coupling SystemBaseRacemization RiskRecommendation
HBTU / HOBt DIPEAModerate (1-5%)Avoid for C-term Lys
HATU / HOAt DIPEALow (<1%)Good for difficult sequences
DIC / Oxyma Pure None Negligible (<0.1%) GOLD STANDARD
DIC / Oxyma Pure CollidineVery LowUse if base is required
The "Gold Standard" Protocol (DIC/Oxyma)

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is more reactive than HOBt but significantly less prone to racemization because it suppresses the oxazolone formation [2, 3].[1]

Step-by-Step Protocol:

  • Dissolve: Fmoc-Lys(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activate: Add DIC (Diisopropylcarbodiimide) (3.0 eq) .

  • Pre-activation: Allow to react for 2 minutes (color change to yellow/orange is normal).

  • Couple: Add to the resin-bound peptide.[1][2]

  • Base: DO NOT ADD DIPEA. The reaction proceeds at neutral/slightly acidic pH, preventing proton abstraction.[1]

Module 4: Microwave Synthesis Parameters

The Scenario: You are using an automated microwave synthesizer (e.g., CEM Liberty Blue, Biotage). The Error: Using standard 75°C or 90°C methods for C-terminal Lysine or Cysteine.[1]

The Fix: High temperature provides the activation energy required for the oxazolone ring to form and for the base to abstract the proton.

  • Rule: For the coupling of Lysine (stepwise), 75°C is generally safe.

  • Rule: For the coupling onto a C-terminal Lysine (fragment condensation or extending a Lys-anchored chain), you MUST lower the temperature.[1]

Optimized Microwave Cycle for Sensitive Residues:

  • Temperature: 50°C (Max)

  • Time: 10 minutes

  • Power: 25-30 Watts (Low power mode)[1]

  • Base: Use Collidine (TMP) instead of DIPEA. Collidine is a "hindered" base; it is bulky enough to neutralize acid but too sterically hindered to abstract the

    
    -proton effectively [4].[1]
    

Module 5: Decision Logic (Troubleshooting)

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: Lysine Coupling IsCTerm Is Lysine the C-Terminal Residue? Start->IsCTerm ResinType Which Resin? IsCTerm->ResinType Yes (Loading) Coupling Coupling Mode? IsCTerm->Coupling No (Elongation) Action1 Use 2-CTC Resin + DIPEA (No DMAP) ResinType->Action1 Acid Sensitive (2-CTC) Action2 Use Cesium Salt Method ResinType->Action2 Wang/Rink Action3 Use DIC / Oxyma (No Base) Coupling->Action3 Stepwise (Standard) Action4 Use DIC / Oxyma + Collidine @ 50°C Coupling->Action4 Fragment Condensation or Microwave

Figure 2: Decision matrix for selecting the correct reagents based on the position of Lysine in the synthesis.

FAQ: Quick-Fix Guide

Q1: I see a "doublet" peak for my Lysine peptide on HPLC. How do I confirm it's racemization?

  • A: Co-inject your crude product with a synthesized standard of the D-Lys epimer.[1] If the impurity peak co-elutes perfectly with the D-standard, it is racemization. Alternatively, use Marfey’s Reagent analysis after hydrolysis.[1]

Q2: Can I use HBTU if I just lower the temperature?

  • A: It helps, but it's risky.[1] HBTU requires a base (DIPEA) to function. The presence of base is the primary driver of racemization. Switching to DIC/Oxyma (which works without base) is a far more effective strategy than just lowering temperature.

Q3: Why is Collidine better than DIPEA?

  • A: Collidine (2,4,6-trimethylpyridine) is a weaker base (pKa ~7.[1]4) compared to DIPEA (pKa ~10.5) and is sterically hindered. It effectively neutralizes the acid generated during coupling but lacks the strength and accessibility to strip the

    
    -proton from the amino acid [5].
    

References

  • Barlos, K., et al. (1989).[1] "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Peptiden."[1][3][4] Tetrahedron Letters, 30(30), 3943-3946.[1]

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal, 15(37), 9394-9403.[1]

  • El-Faham, A., & Albericio, F. (2011).[1][5][6] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.[1]

  • Collins, J. M., et al. (2014).[1] "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters, 16(3), 940-943.[1]

  • Carpino, L. A., et al. (2002).[1] "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cys/His-Containing Segments." Journal of Organic Chemistry, 67, 6296-6302.[1]

Sources

Techniques for the purification of H-DL-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of H-DL-Lys-OH·HCl

Introduction & Molecule Profile

Subject: H-DL-Lys-OH·HCl (DL-Lysine Monohydrochloride) CAS: 70-53-1 Molecular Formula: C₆H₁₄N₂O₂[1]·HCl Molecular Weight: 182.65 g/mol

Scope: This guide addresses the purification of DL-Lysine Monohydrochloride from crude synthetic mixtures or low-purity commercial stocks. Unlike L-Lysine produced via fermentation, DL-Lysine is typically synthesized chemically (e.g., via Bucherer-Bergs reaction or caprolactam hydrolysis), resulting in specific impurities such as inorganic salts, unreacted intermediates, and color bodies.

Key Technical Challenge: DL-Lysine HCl is highly soluble in water (>65 g/100 mL) but practically insoluble in ethanol.[1] It is also hygroscopic. Successful purification requires precise control of pH (to ensure the monohydrochloride form) and solvent composition (to induce crystallization without "oiling out").

Master Purification Workflow

The following workflow illustrates the critical path from crude material to pure crystal.

PurificationWorkflow Crude Crude DL-Lysine HCl (Solid or Syrup) Dissolution Dissolution (Water, 80-85°C) Crude->Dissolution Carbon Decolorization (Activated Carbon, 1-3%) Dissolution->Carbon Filtration Hot Filtration (Remove Carbon/Insolubles) Carbon->Filtration IonExchange Ion Exchange (Optional) (Cation Resin, Elute w/ NH4OH) Filtration->IonExchange High Salt/Ash Content Neutralization pH Adjustment (Target pH 5.0 - 6.0 with HCl) Filtration->Neutralization Low Salt Content IonExchange->Neutralization Eluate is Free Base (pH >10) Concentration Vacuum Concentration (Remove water to supersaturation) Neutralization->Concentration Crystallization Crystallization (Add Ethanol Antisolvent + Cooling) Concentration->Crystallization Syrup State Isolation Filtration & Washing (Ethanol Wash) Crystallization->Isolation Drying Vacuum Drying (40-50°C, Desiccant) Isolation->Drying

Figure 1: Purification workflow for DL-Lysine HCl.[2][3] The "Ion Exchange" step is conditional based on the level of inorganic salt impurities.

Detailed Protocols & Methodologies

Phase 1: Dissolution & Decolorization[4]
  • Objective: Remove insoluble particles and color bodies (yellow/brown tint).

  • Protocol:

    • Dissolve crude DL-Lysine HCl in distilled water at a ratio of 1:0.5 to 1:0.6 (w/v) (e.g., 100g Lysine in 50-60 mL water).

    • Heat to 80-85°C . Ensure complete dissolution.

    • Add 1-3% w/w Activated Carbon . Stir for 30 minutes at 80°C.

    • Hot Filter through a Celite pad or 0.45 µm membrane to remove carbon. Do not let the solution cool significantly to prevent premature crystallization.

Phase 2: pH Adjustment (Critical Step)
  • Objective: Ensure the molecule is in the monohydrochloride form.

  • Mechanism: Lysine has three pKa values (~2.2, ~9.0, ~10.5). The monohydrochloride salt (net charge +1) is stable at pH 5.0 – 6.0 .

    • If pH > 7:[4][5] You have free base or partial salt (poor crystallization, yield loss).

    • If pH < 4: You risk forming dihydrochloride (Lys·2HCl) or trapping excess acid.

  • Protocol:

    • Measure pH of the filtrate.

    • Adjust to pH 5.0 – 6.0 using 6M HCl (if basic) or dilute NaOH (if too acidic).

Phase 3: Crystallization via Antisolvent (Water/Ethanol)
  • Objective: Recover pure crystals from the aqueous solution.

  • Protocol:

    • Concentrate the solution under vacuum (<50°C) until it becomes a viscous syrup (approx. 70-80% solids).

    • Maintain temperature at 40-50°C .

    • Slowly add Ethanol (95% or Absolute) as an antisolvent.

      • Ratio: Typically 3:1 to 5:1 (Ethanol:Water) by volume.

      • Tip: Add ethanol dropwise until persistent turbidity is observed, then add the rest more rapidly.

    • Cool slowly to 0-5°C over 2-4 hours. Agitate gently to prevent oiling out.

    • Filter crystals and wash with cold ethanol.

Troubleshooting Guide

Category 1: Crystallization Failures

Q: My solution turned into a thick oil/syrup instead of crystallizing. What happened?

  • Cause: "Oiling out" occurs when the metastable limit is exceeded too quickly or the solvent polarity gap is too wide.

  • Solution:

    • Re-dissolve: Add a small amount of water and heat until the oil dissolves.

    • Seed: Add a few crystals of pure DL-Lysine HCl (seeding) at the point of turbidity.

    • Slow Down: Add the ethanol more slowly and reduce the cooling rate.

    • Temperature: Keep the solution warm (40°C) while adding the first portion of ethanol.

Q: No crystals formed after cooling.

  • Cause: Solution is not supersaturated; too much water remains.

  • Solution:

    • Return to rotary evaporator and remove more water.

    • Increase the Ethanol:Water ratio (up to 8:1 may be necessary for dilute solutions).

Category 2: Impurity & Quality Issues

Q: The crystals are yellowish.

  • Cause: Incomplete removal of oxidation byproducts or starting materials.

  • Solution: Repeat the Activated Carbon step. Ensure the carbon is filtered out completely (carbon fines can look like gray/black contamination). Use a finer filter (0.22 µm).

Q: High Ash / Inorganic Salt content in final product.

  • Cause: Simple recrystallization is inefficient at removing NaCl or NH₄Cl if they are present in high concentrations.

  • Solution: Use Ion Exchange Chromatography (See Reference 1, 2).

    • Load dilute solution onto a Strong Acid Cation resin (e.g., Amberlite IR-120, H+ form).

    • Wash with water (Salts elute; Lysine binds).

    • Elute Lysine with 2M NH₄OH .

    • Crucial: The eluate is Lysine Free Base.[2] You MUST neutralize with HCl to pH 5.0-6.0 before crystallizing.

Category 3: Handling & Stability

Q: The powder becomes sticky/wet immediately after filtration.

  • Cause: DL-Lysine HCl is hygroscopic.

  • Solution:

    • Perform filtration under a dry nitrogen blanket if possible.

    • Wash with anhydrous ethanol to remove residual water.

    • Dry immediately in a vacuum oven at 40-50°C with a desiccant (silica gel or P₂O₅) in the chamber.

Data Summary: Solubility & Properties

SolventSolubility (20°C)Role in Purification
Water ~65 g / 100 mLPrimary Solvent (High Solubility)
Ethanol InsolubleAntisolvent (Induces Precipitation)
Methanol Slightly SolubleAlternative Antisolvent (Less effective than EtOH)
DMSO SolubleNot recommended (High boiling point, hard to remove)

Table 1: Solubility profile of DL-Lysine Monohydrochloride [3, 4].

References

  • Preparation method of DL-lysine. Google Patents. CN104478746A.
  • Ion exchange chromatography of amino acids . Purdue University. Available at: [Link]

  • Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol . Journal of Chemical & Engineering Data. Available at: [Link]

  • Official Monographs for Part I / L-Lysine Hydrochloride . JP XVI. Available at: [Link]

Sources

Technical Support Center: Stability of DL-Lysine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and formulation scientists working with DL-Lysine in aqueous environments. It synthesizes chemical kinetics, degradation mechanisms, and practical troubleshooting protocols.

Executive Summary & Core Chemistry

DL-Lysine (2,6-diaminohexanoic acid) is a racemic mixture of D- and L-enantiomers. While chemically robust in dry form, its stability in aqueous solution is compromised by its reactive


-amino group (

). In aqueous environments, it is susceptible to three primary degradation vectors: Lactamization , Maillard browning (in the presence of carbonyls), and Oxidative deamination .

Understanding these mechanisms is the prerequisite for effective troubleshooting.

Degradation Pathway Map

The following diagram illustrates the critical degradation pathways for DL-Lysine in aqueous solution.

LysineDegradation cluster_conditions Critical Factors Lysine DL-Lysine (Aqueous) Lactam Lysine Lactam (Cyclization Product) Lysine->Lactam High T, Alkaline pH (Intramolecular Condensation) Maillard Melanoidins (Brown Pigments) Lysine->Maillard + Reducing Sugars (Glucose/Lactose) Allysine Allysine (Oxidative Product) Lysine->Allysine Metal Ions (Fe2+/Cu2+) Reactive Oxygen Species Cadaverine Cadaverine (Decarboxylation) Lysine->Cadaverine Microbial Contamination (Decarboxylase Enzymes) pH pH > 9.0 Temp Temp > 40°C Impurity Aldehyde Impurities

Figure 1: Primary degradation pathways of DL-Lysine in aqueous systems. High pH drives lactamization; impurities drive browning and oxidation.

Troubleshooting Guide (Q&A)

Module A: Discoloration & Chemical Instability

Q1: My clear DL-lysine solution turned yellow/brown after 48 hours at room temperature. What happened? Diagnosis: This is the classic signature of the Maillard Reaction (Non-enzymatic browning). Root Cause: Lysine contains two amino groups (


 and 

).[1][2] The

-amino group is highly nucleophilic. If your solution contains even trace amounts of reducing sugars (glucose, lactose) or aldehydes (often found as impurities in lower-grade buffers or excipients), lysine will condense with them to form Schiff bases, eventually polymerizing into brown melanoidins. Corrective Action:
  • Audit Excipients: Ensure all co-solutes are free of reducing sugars. Replace glucose with sucrose or trehalose (non-reducing) if a carbohydrate source is needed.

  • Check Purity: Use HPLC grade water and reagents to minimize aldehyde contaminants.

  • Lower pH: The Maillard reaction is accelerated at alkaline pH (where the amino group is unprotonated). buffering at pH 5.0–6.0 significantly retards this rate.

Q2: HPLC analysis shows a new peak eluting just before lysine, but the solution is clear. What is it? Diagnosis: Likely Lysine Lactam (3-aminocaprolactam). Root Cause: Under thermal stress or alkaline conditions, lysine undergoes intramolecular cyclization. This is a zero-order kinetic reaction where the linear molecule cyclizes to form a stable lactam ring, losing a water molecule. Corrective Action:

  • Temperature Control: Store bulk solutions at 2–8°C. Lactam generation follows Arrhenius kinetics and accelerates significantly above 40°C.

  • pH Adjustment: Avoid prolonged storage at pH > 9.0.

Module B: Physical Stability (Precipitation)[3]

Q3: I prepared a 500 mg/mL stock solution, but crystals formed after refrigeration. Is DL-lysine less soluble than L-lysine? Diagnosis: Supersaturation and Racemic Crystallization . Root Cause: While Lysine HCl is highly soluble (~600 mg/mL), the free base is less so. Furthermore, DL-lysine (a racemate) has different crystal lattice energy compared to pure L-lysine. At low temperatures, the solubility limit drops, causing precipitation.[3] Corrective Action:

  • Salt Selection: Ensure you are using DL-Lysine Monohydrochloride (HCl) rather than the free base for high-concentration stocks. The HCl salt is significantly more stable against precipitation.

  • Warm & Vortex: Re-dissolve crystals by warming to 37°C with vortexing. Verify clarity before use.

  • Concentration Limit: For refrigerated storage (4°C), limit concentration to <400 mg/mL to prevent thermal shock precipitation.

Module C: Microbial Stability

Q4: My solution has become turbid and smells faintly unpleasant (amine-like). Diagnosis: Microbial Decarboxylation . Root Cause: Lysine is a nutrient source. Bacterial contamination leads to the enzymatic decarboxylation of lysine into Cadaverine (1,5-diaminopentane), which causes turbidity and a foul odor. Corrective Action:

  • Sterile Filtration: Always filter-sterilize (0.22 µm) aqueous lysine solutions immediately after preparation.

  • Preservatives: If downstream application permits, add 0.05% sodium azide or use bacteriostatic water.

Comparative Stability Data

The following table summarizes the stability profile of DL-Lysine under varying stress conditions.

ParameterConditionStability OutcomeMajor Degradant
pH Acidic (pH 3-5)High StabilityMinimal (Hydrolysis only at extreme T)
Neutral (pH 6-8)Moderate StabilitySlow Oxidation
Alkaline (pH >9)Low Stability Lysine Lactam
Temperature 4°CStable (>2 years)None
25°CStable (Months)Trace Oxidation
60°CUnstable Lactam (Linear increase)
Additives Reducing SugarsCritical Failure Melanoidins (Maillard)
Metal Ions (Fe, Cu)Failure Allysine (Oxidation)

Standardized Stability Testing Protocol (SSTP-LYS-01)

Objective: To validate the integrity of DL-Lysine in a new aqueous formulation.

Workflow Diagram

StabilityProtocol cluster_stress Stress Conditions (Incubate 24-72h) Start Start: Prepare 100mM DL-Lysine Solution Filter Sterile Filter (0.22 µm) Start->Filter Split Aliquot into HPLC Vials Filter->Split Control Control (4°C) Split->Control Heat Thermal (60°C) Split->Heat Oxidation Oxidative (0.1% H2O2) Split->Oxidation pHStress Alkaline (pH 10) Split->pHStress Analyze RP-HPLC Analysis (C18 Column, 210 nm) Control->Analyze Heat->Analyze Oxidation->Analyze pHStress->Analyze Data Calculate % Recovery & Identify Impurities Analyze->Data

Figure 2: Step-by-step workflow for validating DL-lysine stability.[4]

Detailed Methodology
  • Preparation: Dissolve DL-Lysine HCl to a target concentration (e.g., 10 mg/mL) in the desired buffer.

  • Filtration: Pass through a 0.22 µm PVDF filter to remove particulates and bacteria.

  • Stress Induction:

    • Thermal: Incubate at 60°C for 72 hours.

    • Oxidative:[5] Spike with 0.1% Hydrogen Peroxide (

      
      ) for 4 hours.
      
    • Control: Store at 4°C in the dark.

  • Analysis (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Phosphate buffer (pH 2.5) with ion-pairing agent (e.g., Octanesulfonic acid) to retain the polar lysine.

    • Detection: UV at 210 nm (Direct detection) or Fluorescence (if derivatized with OPA).

    • Acceptance Criteria: >98% recovery relative to control; no single impurity >0.5%.

References

  • Li, Z., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection. Asian Journal of Pharmaceutical Sciences.

  • Ajandouz, E.H., et al. (2001). Effects of pH on Caramelization and Maillard Reaction Kinetics in Fructose-Lysine Solutions. Journal of Food Science.

  • PubChem. (n.d.). Lysine - Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Poly-lysine Product Information & Stability.

Sources

Technical Support Center: Analysis of H-DL-Lys-OH.HCl Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-DL-Lys-OH.HCl (DL-Lysine monohydrochloride). This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this essential amino acid derivative. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource for troubleshooting and experimental design.

Understanding the Degradation Landscape of Lysine

Lysine, with its two amino groups, is susceptible to various degradation pathways, particularly when subjected to stress conditions such as heat, pH changes, oxidation, and the presence of other reactive molecules like reducing sugars. A thorough understanding of these pathways is critical for ensuring the stability, efficacy, and safety of lysine-containing formulations.

The primary degradation routes for H-DL-Lys-OH.HCl include:

  • Intramolecular Cyclization (Lactamization): Under thermal stress, lysine can undergo an internal condensation reaction to form lysine lactam. This is often the main degradation product observed in heated aqueous solutions.[1][2]

  • Oxidation: The lysine side chain can be oxidized, especially in the presence of metal ions, leading to the formation of products like α-aminoadipic semialdehyde (AAS) and its more stable oxidized form, α-aminoadipic acid (AAA).[3][4]

  • Maillard Reaction: In the presence of reducing sugars, the ε-amino group of lysine is highly reactive and can initiate the Maillard reaction, a complex cascade of reactions that results in browning and the formation of a wide array of products.[5][6]

Below is a diagram illustrating these primary degradation pathways.

G cluster_main H-DL-Lys-OH.HCl Degradation Pathways cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress (e.g., + Metal Ions, H₂O₂) cluster_maillard Maillard Reaction (+ Reducing Sugars) Lys H-DL-Lys-OH.HCl Lactam Lysine Lactam Lys->Lactam  Intramolecular  Cyclization AAS α-Aminoadipic Semialdehyde (AAS) Lys->AAS  Oxidation MRP Advanced Maillard Reaction Products (e.g., Melanoidins) Lys->MRP  Condensation AAA α-Aminoadipic Acid (AAA) AAS->AAA Further Oxidation

Caption: Primary degradation pathways of H-DL-Lys-OH.HCl.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the analysis of H-DL-Lys-OH.HCl degradation.

Q1: I'm seeing a significant new peak in my HPLC chromatogram after heating my lysine solution. What is it likely to be?

A1: The most probable identity of this new peak is lysine lactam . Thermal stress promotes the intramolecular cyclization of lysine, which is a well-documented degradation pathway.[1][2] The rate of this reaction is highly dependent on both temperature and pH. Studies have shown that the degradation of lysine to lysine lactam follows zero-order kinetics and is accelerated by increasing temperatures and decreasing pH values.[2]

Troubleshooting Steps:

  • Confirm Identity: If you have access to a mass spectrometer (LC-MS), check the mass of the new peak. Lysine lactam has a different molecular weight than lysine.

  • Reference Standard: If possible, run a lysine lactam standard to confirm the retention time.

  • Review Conditions: Analyze your experimental conditions. Was the solution heated? Was the pH acidic or neutral? These factors favor lactam formation.

Q2: My lysine sample is turning brown, especially when mixed with certain excipients. What's causing this?

A2: This browning is a classic sign of the Maillard reaction .[5] This reaction occurs between the amino group of lysine and the carbonyl group of a reducing sugar. Lysine is particularly susceptible because of its reactive ε-amino group.[6]

Troubleshooting Steps:

  • Identify Reducing Sugars: Check the composition of your formulation. Common reducing sugars in pharmaceutical formulations include glucose, lactose, and fructose.

  • Control Water Activity: The Maillard reaction is most rapid in intermediate moisture conditions.[7] Controlling the water activity (aw) of your product can help mitigate this reaction.

  • pH Control: The rate of the Maillard reaction is influenced by pH, with higher pH values generally favoring the reaction.[7]

  • Temperature Management: Like most chemical reactions, the Maillard reaction is accelerated by heat. Storing your product at lower temperatures can significantly slow down the browning process.

Q3: The concentration of lysine in my solution is decreasing over time, but I don't see a corresponding major peak like lysine lactam. Where is it going?

A3: If a single major degradant is not observed, several possibilities exist:

  • Multiple Minor Degradants: Lysine might be degrading into several smaller products that are not easily resolved or detected by your current analytical method. Oxidative degradation, for instance, can produce a cascade of products.[3][4]

  • Formation of Adducts or Polymers: Lysine could be reacting with other components in your matrix to form high molecular weight adducts or polymers (especially in the final stages of the Maillard reaction) that may not elute from your HPLC column or are not detected efficiently.[5]

  • Precipitation: The degradation products or lysine itself might be precipitating out of the solution, leading to an apparent loss of concentration.

Troubleshooting Steps:

  • Use a Universal Detector: If you are using a UV detector set to a specific wavelength, you might be missing products that don't have a strong chromophore. Try using a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) for more universal detection.

  • Modify Your Gradient: Run a broader gradient on your HPLC to look for very early or very late eluting peaks.

  • Perform a Mass Balance Study: Quantify all observed peaks and see if they account for the loss of the parent compound. A significant discrepancy suggests the presence of undetected species.

  • Investigate Oxidative Stress: Consider if your sample has been exposed to oxygen or trace metal ions, which can catalyze oxidative degradation.[4]

Q4: How should I design a forced degradation study for a product containing H-DL-Lys-OH.HCl?

A4: A forced degradation or stress testing study is essential to understand degradation pathways and establish the stability-indicating nature of your analytical methods.[8][9] The study should expose the drug substance to conditions more severe than accelerated stability testing.

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions Prep Prepare Stock Solution of H-DL-Lys-OH.HCl (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Prep->Ox Thermal Thermal (e.g., 80°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Neutralize Neutralize Acid/Base Samples (if necessary) Acid->Neutralize Base->Neutralize Analyze Analyze All Samples (Control & Stressed) by Stability-Indicating Method (e.g., HPLC, LC-MS) Ox->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Eval Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants Analyze->Eval

Caption: Workflow for a forced degradation study.

Summary of Recommended Forced Degradation Conditions:

Stress ConditionReagent/ParameterTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60-80°C2 - 24 hoursLysine Lactam
Base Hydrolysis 0.1 M NaOH at 60-80°C2 - 24 hoursRacemization, other minor products
Oxidation 3% H₂O₂ at room temp2 - 24 hoursα-Aminoadipic semialdehyde, α-Aminoadipic acid
Thermal 80°C (in solid state and solution)1 - 5 daysLysine Lactam
Photolytic ICH Q1B specified light exposureN/AVaries; often oxidation-related

Note: The goal is to achieve 5-20% degradation of the active ingredient. The conditions should be adjusted accordingly.[8]

Key Analytical Methodologies & Protocols

A robust analytical method is crucial for separating and quantifying H-DL-Lys-OH.HCl from its potential degradation products.

Protocol 1: Stability-Indicating RP-HPLC Method for Lysine and Lysine Lactam

This protocol is based on a validated method for the simultaneous determination of lysine and its primary thermal degradant, lysine lactam, without the need for derivatization.[1][2]

1. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Column Temperature: 30°C.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Buffer containing an ion-pairing agent (e.g., sodium heptanesulfonate) in water, pH adjusted.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute more hydrophobic compounds. A typical gradient might run from 5% B to 40% B over 20 minutes.

3. Detection:

  • Wavelength: Low UV, typically around 210 nm, as lysine and its lactam lack strong chromophores.

4. Sample Preparation:

  • Accurately weigh and dissolve the H-DL-Lys-OH.HCl sample in the mobile phase or a suitable diluent (e.g., water).

  • Filter the sample through a 0.45 µm filter before injection.

5. System Suitability:

  • Prepare a solution containing both lysine and lysine lactam.

  • Acceptance Criteria: The resolution between the two peaks should be greater than 2.0. The tailing factor for each peak should be less than 2.0. The relative standard deviation (RSD) for replicate injections should be less than 2.0%.

Protocol 2: Identification of Unknowns using LC-MS/MS

When dealing with complex degradation profiles, LC-MS/MS is an indispensable tool for structural elucidation.[10]

1. Sample Preparation:

  • Prepare the degraded sample as you would for HPLC analysis, but ensure the diluent is compatible with mass spectrometry (i.e., avoid non-volatile buffers like phosphate). Use volatile buffers like ammonium formate or ammonium acetate if needed.

2. Liquid Chromatography:

  • Use a UPLC/UHPLC system for better resolution and shorter run times.

  • Employ a gradient similar to the HPLC method to separate the components before they enter the mass spectrometer.

3. Mass Spectrometry:

  • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode, as lysine and its derivatives contain basic amino groups that are readily protonated.

  • Full Scan (MS1): Perform a full scan analysis to determine the molecular weights of all eluting compounds. Compare these masses to a list of potential degradation products.

  • Tandem MS (MS/MS or MS2): Fragment the ions of interest (e.g., the unknown peak) to obtain structural information. The fragmentation pattern can be used to confirm the identity of known degradants or to propose structures for novel ones.

References

  • Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degrad
  • Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. (2014).
  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. (2015). PubMed Central.
  • Formation of Lysine-Derived Oxidation Products and Loss of Tryptophan during Processing of Porcine Patties with Added Avocado Byproducts.
  • Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes. (1999). PMC - NIH.
  • Heat damage, Maillard reactions, and measurement of reactive lysine in feed ingredients and diets. (2021). ScholarWorks@UARK. [Link]

  • The Maillard Reaction. (2019). Sandiego.
  • Kinetics of the Maillard Reaction Between Lysine and Some Reducing Sugars. DergiPark.
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. NIH.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union.

Sources

Solving clumping issues with DL-lysine monohydrochloride powder

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Handling, Anti-Caking, and Recovery Protocols

Audience: Pharmaceutical Researchers, Formulation Scientists, and Process Engineers.

Introduction: The Stability Paradox

As a Senior Application Scientist, I frequently field calls regarding DL-lysine monohydrochloride (DL-Lys-HCl) turning from a free-flowing powder into a solid "brick" or exhibiting unmanageable static charge.

Here is the fundamental reality: DL-Lysine HCl is a hygroscopic salt. While the hydrochloride counter-ion improves solubility (approx.[1] 65g/100mL), it also increases the lattice's affinity for atmospheric moisture compared to the free base.[1] The "clumping" you experience is rarely chemical degradation; it is a physical phase transition driven by the Critical Relative Humidity (CRH) threshold.[1]

This guide replaces generic advice with field-proven protocols to stabilize your material and salvage your experiments.

Module 1: The Mechanics of Failure (Why it Clumps)

Q: Why did my powder turn into a solid block despite being in a sealed bottle?

A: You are likely a victim of Moisture Cycling and Capillary Condensation .[1] Even in a "sealed" bottle, headspace air contains moisture.[1] If the storage temperature fluctuates (e.g., day/night cycles in the lab), the relative humidity (RH) inside the micro-environment changes.

  • The Trigger: When ambient RH exceeds the salt's CRH (typically >60%), water molecules adsorb onto the crystal surface.[1]

  • Liquid Bridging: This moisture dissolves a microscopic layer of the surface, creating a saturated solution between particles (liquid bridges).[1]

  • Solidification: When the temperature drops or humidity decreases, that solution re-crystallizes.[1] The liquid bridge becomes a solid crystal bridge, fusing the particles.[1]

Visualizing the Caking Pathway

CakingMechanism cluster_0 Phase 1: Exposure cluster_1 Phase 2: Bridging cluster_2 Phase 3: Consolidation Free Flowing Powder Free Flowing Powder Surface Dissolution Surface Dissolution Free Flowing Powder->Surface Dissolution Adsorption High Humidity (>CRH) High Humidity (>CRH) High Humidity (>CRH)->Surface Dissolution Liquid Bridges Form Liquid Bridges Form Surface Dissolution->Liquid Bridges Form Capillary Action Recrystallization Recrystallization Liquid Bridges Form->Recrystallization Moisture Loss Drying / Temp Drop Drying / Temp Drop Drying / Temp Drop->Recrystallization Solid Cake (Fused) Solid Cake (Fused) Recrystallization->Solid Cake (Fused) Irreversible Bond

Figure 1: The thermodynamic pathway from free-flowing powder to solid cake.[1][2] Note that temperature fluctuation is as dangerous as high humidity.

Module 2: Troubleshooting & Recovery (FAQs)

Q: My lysine is already clumped. Is it chemically degraded? Can I still use it?

A: In 95% of cases, yes, you can use it. Clumping is a physical change, not a chemical decomposition. DL-lysine HCl is stable up to its melting point (~260°C).[1] Unless the powder has turned yellow/brown (Maillard reaction or oxidation) or smells rancid, the molecule is intact.[1]

The "Brick" Salvage Protocol:

  • Verification: Dissolve a small aliquot in water. It should yield a clear, colorless solution.[1] If turbid or colored, discard.[1]

  • Mechanical Breakup:

    • Soft Clumps:[1] Gently tumble the container or use a sterile spatula to break bridges.[1]

    • Hard Cake: Place the material in a mortar and pestle (in a low-humidity glove box if possible) and regrind.[1]

  • Correction: You must account for the absorbed water weight.[1] The clumped material now contains excess water.[1]

    • Action: Perform a Loss on Drying (LOD) test.[1] If your protocol requires high precision, dry the powder in a vacuum oven at 60°C for 4 hours before weighing, or adjust your molar calculations based on the new water content.

Q: The powder flies away when I try to weigh it (Static). How do I stop this?

A: Static is the "evil twin" of caking.[1]

  • High Humidity = Caking.[1][2][3]

  • Low Humidity (<30%) = Static Electricity (Tribocharging).[1]

DL-Lysine HCl crystals are excellent insulators.[1] When you scoop them, friction strips electrons, creating a charge that cannot dissipate because the air is too dry.

The Anti-Static Weighing Protocol:

  • The Ionizer (Gold Standard): Use a benchtop ionizing fan or a "zero-stat" gun directed at the weigh boat.[1] This neutralizes the charge immediately.[1]

  • The Material Switch: Do not use plastic weigh boats. Use aluminum weighing dishes or glass. Plastic is an insulator and holds the charge.[1]

  • The Spatula: Switch from stainless steel to a PTFE (Teflon) coated spatula or a disposable anti-static polypropylene scoop.[1]

  • The Environment: If you lack an ionizer, place a damp paper towel near (not touching) the balance to create a localized micro-zone of higher humidity (40-50% RH) to bleed off the charge.[1]

Module 3: Prevention & Storage Strategy

Q: What are the optimal storage conditions?

A: You must maintain the material below its Critical Relative Humidity (CRH) while avoiding the "Static Zone."[1]

Table 1: Storage Risk Matrix for DL-Lysine HCl

Relative Humidity (RH)Risk LevelPhenomenonRecommended Action
< 30% High (Handling) Severe Static, "Flying Powder"Use ionizers; Ground equipment.[1]
30% - 50% Optimal Stable, Free-FlowingTarget Zone. Store here.[1]
50% - 65% Moderate Soft AgglomeratesKeep container tightly sealed.[1]
> 65% Critical Deliquescence / Hard CakingRequires desiccant packs; Do not open.[1]
Q: Should I add anti-caking agents?

A:

  • For Research/Analytics: NO. Adding silica or stearates introduces impurities that will interfere with HPLC, mass spec, or cell culture media solubility.[1]

  • For Formulation/Manufacturing: YES. If you are developing a tablet or capsule, adding 0.5% - 1.0% w/w Colloidal Silicon Dioxide (e.g., Aerosil 200, Cab-O-Sil) is the industry standard.[1] It coats the lysine crystals, acting as a "ball bearing" and moisture scavenger.[1]

Module 4: Decision Framework

Use this logic flow to determine the fate of your material before starting an experiment.

DecisionTree Start Inspect DL-Lysine HCl Visual Visual Check Start->Visual FreeFlow Free Flowing? Visual->FreeFlow Use PROCEED WITH USE (Apply Static Controls) FreeFlow->Use Yes ColorCheck Is Color White? FreeFlow->ColorCheck No YesFlow Yes NoFlow No (Clumps/Cake) Discard DISCARD (Chemical Degradation) ColorCheck->Discard No (Yellow/Brown) SolCheck Solubility Test (1g in 10mL H2O) ColorCheck->SolCheck Yes (White) SolCheck->Discard Turbid/Insoluble Salvage SALVAGE PROTOCOL 1. Grind 2. Dry (Vacuum 60°C) 3. Use SolCheck->Salvage Clear Solution

Figure 2: Operational decision tree for assessing material viability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69568, L-Lysine monohydrochloride.[1] Retrieved from [Link][1]

  • Zafar, U., et al. (2017). "A review of bulk powder caking."[1][4] Powder Technology, 313, 389-401.[1][4] (Discusses the mechanism of liquid bridging in soluble salts).

  • Pharmaceutical Technology (2002). Static Electricity in Solid Dosage Manufacturing.[1] Retrieved from [Link][1]

Sources

Technical Support Center: Precision Control of DL-Lysine Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Optimizing Reaction Conditions for


-Amine Modification

Introduction: The Chemistry of Control

Welcome to the technical support hub for lysine bioconjugation. Whether you are working with the racemic mixture (DL-Lysine) for small molecule synthesis or targeting Lysine residues on a protein surface, the fundamental challenge is identical: Nucleophilic Competition.

The


-amino group of lysine is a powerful nucleophile, but its reactivity is strictly gated by protonation. To control modifications (acylation, alkylation, or conjugation), you must master the interplay between pH , pKa , and hydrolysis kinetics . This guide moves beyond basic protocols to explain the causality of your reaction conditions.

Module 1: The pH/pKa Nexus (The "Why")

Q: Why is my lysine modification yield negligible at pH 7.0?

A: At pH 7.0, lysine is chemically dormant.

The pKa of the lysine


-amino group is approximately 10.5 . The reaction requires the unprotonated, neutral amine (

) to act as a nucleophile. At pH 7.0, the vast majority of lysine side chains exist as protonated ammonium ions (

), which cannot attack electrophiles like NHS esters.
  • The Rule of Thumb: You generally need a pH of 8.3 – 8.5 to generate a sufficient population of reactive deprotonated amines without accelerating reagent hydrolysis too drastically.[1][2]

  • The Exception (N-Terminal Selectivity): The N-terminal

    
    -amino group has a lower pKa (~7.6–8.0).[3] By maintaining a pH of 6.5–7.0, you can selectively modify the N-terminus while keeping the lysine side chains protonated and protected.
    
Visualization: The Reactivity Window

Lysine_Reactivity_Window pH_Low pH 6.0 - 7.0 (Acidic/Neutral) State_Low Lysine: -NH3+ (Inactive) N-Term: -NH2 (Active) pH_Low->State_Low Protonation Dominates pH_Opt pH 8.3 - 8.5 (The Sweet Spot) State_Opt Lysine: Partial -NH2 (Active) Reagent: Stable enough pH_Opt->State_Opt Nucleophilic Balance pH_High pH > 9.5 (Highly Basic) State_High Lysine: -NH2 (Highly Active) Reagent: Rapid Hydrolysis pH_High->State_High Hydrolysis Dominates

Figure 1: The "Sweet Spot" for Lysine modification balances the deprotonation required for reactivity against the instability of reagents at high pH.

Module 2: Reagent Stability & Buffer Chemistry (The "How")

Q: My reaction failed despite using pH 8.5. I used a Tris-Glycine buffer. What happened?

A: You likely modified your buffer instead of your target.

Primary amine buffers (Tris, Glycine) act as scavenger nucleophiles. They contain free amines that compete directly with your DL-Lysine or protein for the reactive reagent. Because the buffer is usually present in massive molar excess (mM vs


M), it will consume 99% of your reagent.
Buffer Compatibility Matrix
Buffer SystemCompatible?Mechanism / Notes
Phosphate (PBS) YES Non-nucleophilic. Ideal for pH 7.2 – 8.[]0.
HEPES YES Good buffering capacity at pH 7.5 – 8.5. Non-nucleophilic.
Bicarbonate YES Excellent for pH 8.3 – 9.0. Volatile (can be removed).
Borate YES Strong buffer for pH 8.5 – 9.5.
Tris (Tris-HCl) NO Contains primary amine. DO NOT USE for NHS/Imidoester reactions.
Glycine NO Contains primary amine. Used to quench reactions, not run them.
Thiols (DTT/BME) NO Strong nucleophiles; will cleave many reagents or reduce disulfides.

Q: How do I handle NHS-Ester hydrolysis?

A: NHS esters are moisture-sensitive. In aqueous solution at pH 8.5, their half-life is measured in minutes.

  • Protocol Adjustment: Dissolve the NHS reagent in anhydrous DMSO or DMF immediately before use.

  • Dilution: Add this organic stock to your aqueous lysine solution as the final step.

Module 3: Standard Operating Procedure (SOP)

Workflow: NHS-Ester Labeling of DL-Lysine / Protein

This protocol ensures maximum labeling efficiency by minimizing hydrolysis competition.[]

Step-by-Step Protocol
  • Preparation:

    • Calculate stoichiometry: Use a 10-20 fold molar excess of NHS-ester reagent over the target lysine.

    • Equilibrate target in 0.1 M Sodium Bicarbonate buffer, pH 8.3 .

  • Solubilization:

    • Dissolve the NHS-ester reagent in anhydrous DMSO (dimethyl sulfoxide).

    • Note: Keep organic solvent concentration < 10% of final volume to prevent protein precipitation.

  • Reaction:

    • Add the DMSO-reagent solution to the aqueous protein/lysine solution.

    • Vortex immediately to disperse.

    • Incubate for 1 hour at Room Temperature or 2 hours on ice .

  • Quenching:

    • Add 1 M Tris (pH 8.0) or 1 M Glycine to a final concentration of 50-100 mM.

    • Incubate for 15 minutes to terminate the reaction.

  • Purification:

    • Remove excess reagent/byproducts via Dialysis or Desalting Column (Sephadex G-25).

Visualization: The Logical Workflow

Reaction_Workflow Start Start: Target in Buffer (NO Primary Amines) Mixing Combine & Vortex Immediately (Minimize Hydrolysis) Start->Mixing Reagent_Prep Dissolve Reagent in Anhydrous DMSO/DMF Reagent_Prep->Mixing Incubation Incubate (pH 8.3, 1 Hour, RT) Mixing->Incubation Quench Quench with Tris/Glycine (Stop Reaction) Incubation->Quench Cleanup Desalting / Dialysis (Remove Byproducts) Quench->Cleanup

Figure 2: Logical flow for NHS-ester conjugation, emphasizing the separation of aqueous target and organic reagent preparation.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Conjugation Yield pH too low (< 8.0)Adjust buffer to pH 8.3–8.5 using Sodium Bicarbonate.[1]
Reagent HydrolysisReagent was stored in water or old DMSO. Use fresh dry solvent. Add reagent last.
Buffer InterferenceCheck for Tris or Glycine. Switch to PBS or HEPES.
Precipitation Over-labelingToo many hydrophobic tags attached. Reduce molar excess of reagent.
Solvent ShockDMSO concentration > 10%. Add DMSO slowly while vortexing.
Non-Specific Labeling pH too high (> 9.5)At high pH, N-terminal and other residues may react non-specifically. Lower pH to 8.3.
No Reaction on DL-Lysine Zwitterion EffectFree DL-Lysine (monomer) behaves differently than residues. Ensure pH > pKa2 (8.95) for free amino acid modification.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Matos, M. J., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins.[5][6] Journal of the American Chemical Society. Available at: [Link]

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with DL-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

Inconsistent results involving "DL-lysine" almost invariably stem from a fundamental confusion between metabolic nutrition (media supplementation) and surface chemistry (attachment factors).

As an Application Scientist, I frequently see researchers encounter two distinct failure modes:

  • The Media Error: Substituting L-Lysine with DL-Lysine in growth media. This introduces metabolic stress and reduces nutrient bioavailability.

  • The Coating Error: Confusing soluble DL-Lysine (monomer) with Poly-D-Lysine (polymer), or failing to distinguish between Poly-L-Lysine (PLL) and Poly-D-Lysine (PDL) stability.

This guide addresses both scenarios using a self-validating troubleshooting framework.

Diagnostic Decision Matrix

Use this table to immediately categorize your issue based on experimental symptoms.

SymptomProbable CauseMechanismImmediate Action
Reduced Growth Rate / G1 Arrest DL-Lysine used in Media50% reduction in bioavailable L-Lysine (Nutrient Starvation).Switch to pure L-Lysine immediately.
High Apoptosis / Oxidative Stress DL-Lysine used in MediaD-Amino Acid Oxidase (DAAO) activity converts D-Lysine to H₂O₂ (Peroxide).[1]Assay for ROS; replace media.
Cell Detachment (Long-term) Poly-L-Lysine (PLL) CoatingCellular proteases degrade L-isomer coating over time.[2]Switch to Poly-D-Lysine (PDL) .[2][3][4]
No Attachment (Immediate) DL-Lysine Monomer CoatingMonomers lack the cationic charge density to bridge membrane-surface repulsion.Purchase Poly -D-Lysine (Hydrobromide/Hydrochloride).

Deep Dive: The Metabolic Trap (Media Supplementation)

Q: Why does my culture viability drop when using DL-Lysine instead of L-Lysine?

The Expert Insight: Mammalian cells are stereoselective. They exclusively utilize L-lysine for protein synthesis. When you use DL-lysine (a racemic mixture), you are not just adding "cheaper lysine"; you are introducing a potential toxin.

1. The Bioavailability Deficit

If a protocol calls for 0.4 mM L-Lysine and you substitute 0.4 mM DL-Lysine, you are effectively providing only 0.2 mM L-Lysine . This induces amino acid starvation, triggering the GCN2 stress response pathway , leading to translational arrest and autophagy.

2. The Oxidative Toxicity Mechanism

The D-isomer is not inert. Many cell lines (especially hepatic, renal, and certain neuronal lines) express D-Amino Acid Oxidase (DAAO) . This peroxisomal enzyme oxidatively deaminates D-lysine, generating hydrogen peroxide (H₂O₂) as a byproduct.

Reaction:



The accumulation of H₂O₂ causes oxidative DNA damage and triggers intrinsic apoptosis.

Visualization: Metabolic Fate of DL-Lysine

The following diagram illustrates the divergent pathways of L- vs D-Lysine and the generation of ROS.

MetabolicFate DLLysine DL-Lysine (Racemic) LLysine L-Lysine DLLysine->LLysine 50% DLysine D-Lysine DLLysine->DLysine 50% Transporter CAT-1 / y+ System (Transport) LLysine->Transporter DLysine->Transporter Competitive Inhibition ProteinSyn Protein Synthesis (Growth) Transporter->ProteinSyn DAAO D-Amino Acid Oxidase (Peroxisome) Transporter->DAAO H2O2 H₂O₂ (ROS) Oxidative Stress DAAO->H2O2 Oxidation Apoptosis Apoptosis / Necrosis H2O2->Apoptosis

Caption: D-Lysine metabolism via DAAO generates cytotoxic peroxide, while competing for transport.

Deep Dive: The Coating Confusion (Surface Chemistry)

Q: My neurons detach after 5 days on Poly-L-Lysine. Should I use DL-Lysine?

The Expert Insight: You should use Poly-D-Lysine (PDL) , not the monomer DL-Lysine.[2]

  • Poly-L-Lysine (PLL): Natural peptide bond linkage. Cells secrete proteases (e.g., trypsin-like serine proteases) that digest PLL over time.[2] As the polymer degrades, the electrostatic bridge breaks, and cells detach (peeling).

  • Poly-D-Lysine (PDL): Synthetic enantiomer.[2][3] Mammalian proteases cannot hydrolyze the D-peptide bond. The coating remains stable indefinitely, making it the gold standard for long-term cultures (e.g., neurons, differentiation assays).

Critical Note: Never use "DL-Lysine" (the amino acid powder) for coating. It lacks the chain length required to create the positively charged meshwork needed for cell adhesion.

Validated Troubleshooting Protocols

Protocol A: ROS Detection Assay (Verifying D-Lysine Toxicity)

Use this if you suspect your media formulation is causing oxidative stress.

  • Preparation: Seed cells in 96-well plates. Treat Group A with L-Lysine media (Control) and Group B with DL-Lysine media.

  • Probe Loading: After 24h, wash cells with PBS and incubate with 5 µM H2DCFDA (chloromethyl-2',7'-dichlorodihydrofluorescein diacetate) for 30 min at 37°C.

  • Mechanism: H2DCFDA is non-fluorescent. Intracellular esterases cleave it, and H₂O₂ oxidizes it to fluorescent DCF.

  • Readout: Measure fluorescence at Ex/Em 485/535 nm.

  • Interpretation: If Group B shows significantly higher fluorescence (>1.5x) than Group A, DAAO-mediated toxicity is confirmed.

Protocol B: Coating Stability Rescue

Use this if cells are detaching from PLL coated plates.

  • Diagnosis: Observe the detachment pattern. If it occurs as a "sheet" peeling from the edge after 3-7 days, it is protease degradation of the coating.

  • Correction: Switch to Poly-D-Lysine (PDL) .

  • Coating Procedure:

    • Dissolve PDL in sterile water to 0.1 mg/mL.

    • Coat surface (1 mL per 25cm²).

    • Incubate 1h at Room Temp (or overnight at 4°C).

    • Crucial Step: Wash 3x with sterile water to remove unbound polymer (unbound PDL is cytotoxic).

    • Air dry before plating.

Frequently Asked Questions (FAQ)

Q: Can I mix L-Lysine and D-Lysine manually to save money? A: No. While D-Lysine is often cheaper, the cost of failed experiments and serum/growth factor waste far outweighs the savings. Furthermore, D-Lysine can competitively inhibit the transport of L-Lysine via the y+ cationic amino acid transporter , effectively reducing the uptake of the nutrient you are trying to provide.

Q: Is Poly-DL-Lysine (racemic polymer) acceptable for coating? A: It is functional but suboptimal. Poly-DL-Lysine contains random distributions of L- and D- bonds. The L-regions are still susceptible to protease digestion, creating "weak links" in the adhesion matrix. Pure Poly-D-Lysine provides uniform resistance to degradation.

Q: Does D-Lysine affect pH? A: Not significantly different from L-Lysine in buffered media. However, the metabolism of D-Lysine produces ammonia (NH₃), which can slowly alkalinize the media and contribute to toxicity if the culture is dense.

References

  • Biomat . Poly-D (or L)-Lysine Coated Surfaces. Retrieved from [Link]

    • Establishes the resistance of Poly-D-Lysine to protease degrad
  • World Precision Instruments (WPI) . Poly-D-Lysine Coated Culture Dishes: Long-Term Support for Neuronal Cultures. Retrieved from [Link]

    • Details the specific use of PDL for sensitive neuronal lines and long-term assays.
  • British Journal of Pharmacology . D-amino acid oxidase as a chemogenetic tool for spatiotemporally controlled hydrogen peroxide production. Retrieved from [Link]

    • Provides the mechanistic basis for DAAO-mediated H₂O₂ production and subsequent oxid
  • National Institutes of Health (PMC) . Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. Retrieved from [Link]

    • Confirms the metabolic pathways of lysine and the role of DAAO in metabolizing D-isomers.
  • ResearchGate . Will the use of poly-L lysine instead of poly-D lysine affect viability? Retrieved from [Link]

    • Community validation of the decreased viability and

Sources

Methods for controlling crystal size in L-lysine hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-Lysine Hydrochloride Crystallization Senior Application Scientist Desk

Introduction

Welcome to the technical support hub for L-Lysine Monohydrochloride (L-Lys HCl) production. As a Senior Application Scientist, I understand that achieving a narrow Crystal Size Distribution (CSD) is not just about aesthetics—it determines the flowability of the final powder, the efficiency of downstream filtration, and the bioavailability of the pharmaceutical ingredient.

This guide moves beyond basic textbook definitions. We will focus on the thermodynamic and kinetic levers you can pull to control nucleation and growth, specifically addressing the transition between L-Lys HCl dihydrate and monohydrate forms.

Module 1: Critical Process Parameters (FAQs)

Q1: What is the primary thermodynamic constraint in L-Lys HCl crystallization? A: The critical parameter is the hydrate transition temperature . L-Lysine HCl crystallizes as a dihydrate (L-Lys HCl[1][2] · 2H₂O) at lower temperatures. However, it dehydrates to the monohydrate or anhydrous form at temperatures above 55°C [1].

  • Implication: If you dry or crystallize above 55°C without humidity control, you risk phase transformation, which causes crystal lattice stress, fracturing, and the generation of "fines" (dust).

  • Recommendation: Maintain crystallization finish temperatures below 50°C to ensure phase stability before the drying step.

Q2: How does solvent choice impact the Metastable Zone Width (MSZW)? A: L-Lys HCl is freely soluble in water but practically insoluble in ethanol [2].

  • Pure Water: High solubility, but high viscosity at low temperatures can hinder mass transfer, leading to broad CSD.

  • Ethanol/Water: Adding ethanol acts as an anti-solvent. It compresses the MSZW, meaning nucleation occurs earlier.

  • Expert Tip: In anti-solvent systems, local supersaturation at the injection point is the #1 cause of fines. You must use a high-shear injection nozzle or sub-surface addition to prevent "shock nucleation."

Q3: Why is my Coefficient of Variation (CV) consistently high (>0.5)? A: This is likely due to secondary nucleation caused by attrition or poor mixing. Recent studies indicate that Couette-Taylor (CT) crystallizers achieve a CV as low as 0.39 compared to 0.53 in Stirred Tanks (ST) [3].

  • The Mechanism: CT crystallizers provide uniform shear (Taylor vortices), whereas ST crystallizers have zones of high impact (impeller) and stagnation (walls).

  • The Fix for ST Users: If you cannot use a CT crystallizer, you must optimize your impeller speed to suspend particles without shattering them (Tip Speed < 2 m/s).

Module 2: Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Precision Size Control)

Best for: Producing large, uniform crystals (>150 μm).

The Logic: Unseeded processes rely on primary nucleation, which is stochastic and unpredictable. Seeding bypasses this, providing a surface for immediate growth.

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Lys HCl in water at 60°C to a concentration of ~1.1x saturation (undersaturated to ensure no ghosts). Filter hot (0.2 μm) to remove foreign particulates.

  • Equilibration: Cool to 50°C (just above the saturation point).

  • Seeding:

    • Add 1.0 - 2.0 wt% of milled L-Lys HCl seeds (size range: 20–40 μm).

    • Crucial: Hold temperature for 30 minutes. This "healing period" allows the rough edges of seeds to dissolve/smooth out, preventing polycrystalline growth.

  • Cubic Cooling Profile:

    • Do not cool linearly. Use a cubic profile: Slow cooling initially (to prevent secondary nucleation) and faster cooling at the end (when surface area is large enough to consume supersaturation).

    • Rate: 0.1°C/min for the first hour, ramping to 0.5°C/min until T_final (5°C).

  • Harvest: Filter immediately. Wash with cold ethanol to displace water (reducing drying stress).

Protocol B: Anti-Solvent Crystallization (Yield Optimization)

Best for: Maximizing recovery (>90%) from fermentation broth.

The Logic: Ethanol reduces the solubility of L-Lys HCl exponentially.

Step-by-Step Workflow:

  • Concentration: Evaporate the aqueous L-Lys HCl solution to 60–70% saturation.

  • pH Adjustment: Adjust pH to 5.0–6.0 using HCl. This is the isoelectric region where solubility is minimized [4].

  • Anti-Solvent Addition:

    • Agent: 95% Ethanol.[3]

    • Ratio: Final Water:Ethanol ratio of 1:4.

    • Dosing Strategy: Add the first 20% of ethanol extremely slowly (over 2 hours) to generate nuclei. Add the remaining 80% faster (over 1 hour).

  • Agitation: Maintain Reynolds number > 10,000 to prevent local supersaturation spikes at the feed point.

Module 3: Visualizing the Control Strategy

The following diagram illustrates the feedback loop required to maintain the system within the Metastable Zone (MSZ), preventing spontaneous nucleation (fines) or agglomeration.

CrystallizationControl cluster_loop Feedback Loop: Preventing Nucleation Spikes Process Crystallizer (ST or CT) Sensors PAT Sensors (FBRM / PVM / ATR-FTIR) Process->Sensors Real-time CSD & Conc. Controller Control Algorithm (Supersaturation Limit) Sensors->Controller Chord Length / IR Spectra Actuator_Temp Cooling Jacket (Cubic Profile) Controller->Actuator_Temp Adjust Cooling Rate Actuator_Feed Anti-Solvent Pump (Dosing Rate) Controller->Actuator_Feed Adjust Flow Rate Actuator_Temp->Process Maintains MSZW Actuator_Feed->Process Controls Supersaturation

Caption: Closed-loop control system using Process Analytical Technology (PAT) to keep the crystallization trajectory within the Metastable Zone Width (MSZW).

Module 4: Troubleshooting Guide (Root Cause Analysis)

SymptomProbable Root CauseCorrective Action
Excessive Fines (Dusty product)Secondary Nucleation: Impeller speed is too high, causing crystal-impeller collisions.1. Reduce agitation speed (Tip speed < 1.5 m/s).2. Implement a Fines Destruction Loop : Circulate slurry through a heat exchanger heated 2°C above tank temp to dissolve fines, then return to tank [3].
Agglomeration (Clumps)Bridging: Solvent pockets trapped between crystals due to rapid growth.1. Reduce Anti-solvent addition rate.2. Optimize pH to ~5.5 to minimize zeta potential repulsion effects [5].
Broad CSD (High CV)Non-Uniform Mixing: Local supersaturation "hotspots" in the reactor.1. Switch from linear to Cubic Cooling Profile .2. If using ST, install draft tubes to improve vertical circulation.3. Consider Couette-Taylor flow if scaling up [3].
Inclusions (Impure Crystals)Fast Growth: Impurities trapped inside the crystal lattice.1. Decrease cooling rate during the "Growth Phase" (middle of the cycle).2. Wash crystals with a water/ethanol gradient rather than pure ethanol to diffuse impurities out.

References

  • Solubility and Hydrate Stability: Official Monographs for Part I / L-Lysine Hydrochloride. Japanese Pharmacopoeia. Available at: [Link]

  • Solubility Data: Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol. Journal of Chemical & Engineering Data. Available at: [Link]

  • Mixing & CSD Control: Couette-Taylor Crystallizer: Effective Control of Crystal Size Distribution and Recovery of L-lysine in Cooling Crystallization. ResearchGate. Available at: [Link]

  • pH Effects: Enhancement in Bulk Density of L-Methionine Agglomerates by Cooling Crystallization with pH Control (Applied to amino acid salts). ResearchGate. Available at: [Link]

  • Agglomeration Control:Process for making granular L-lysine. Google Patents (US5990350A).

Sources

Impact of temperature on H-DL-Lys-OH.HCl solution stability

Author: BenchChem Technical Support Team. Date: February 2026

Compound: H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride) CAS: 70-54-2 (DL-form) / 657-27-2 (L-form reference) Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed an anomaly—precipitation, discoloration, or pH drift—in your H-DL-Lys-OH.HCl solutions.

While Lysine HCl is chemically robust in its solid state (decomposition >260°C), its behavior in solution is governed by strict thermodynamic boundaries. This guide moves beyond basic handling to explain the why behind stability failures, specifically focusing on the formation of Lysine Lactam during thermal stress and the solubility dynamics of the hydrochloride salt.

Module 1: Troubleshooting & FAQs

Q1: "I stored my 1M stock solution at 4°C, and it has turned cloudy/precipitated. Is it degraded?"

Verdict: Likely No . This is a physical phase change, not chemical degradation.

The Science: H-DL-Lys-OH.HCl has high water solubility (~500 g/L at 20°C), but this solubility is temperature-dependent. The hydrochloride counterion generally improves solubility compared to the free base, but at high concentrations (e.g., >1M) and low temperatures (4°C), the solution can reach supersaturation. The "cloudiness" is the crystallization of the salt out of the solution as the lattice energy overcomes solvation energy.

Corrective Protocol:

  • Do not filter. Filtering removes the solute, altering your final concentration.

  • Warm: Place the sealed container in a 37°C water bath for 15–30 minutes.

  • Agitate: Vortex vigorously until the solution is optically clear.

  • Verify: Hold against a light source; if "schlieren" lines (swirls) are visible, dissolution is incomplete.

Q2: "Can I autoclave my H-DL-Lys-OH.HCl solution? It turned slightly yellow last time."

Verdict: Avoid if possible. The yellowing indicates chemical modification.

The Science: While Lysine HCl is more stable than amino acids like Cysteine, it is susceptible to thermal cyclization. At autoclave temperatures (121°C), the epsilon-amino group (


-NH

) can attack the carboxyl group, leading to the formation of Lysine Lactam (3-aminocaprolactam).
  • Zero-Order Kinetics: Research indicates that lysine degradation and lactam generation follow zero-order kinetics, meaning the degradation rate is constant at a fixed temperature.[1][2]

  • Maillard Reaction: If your solution contains any reducing sugars (glucose, lactose) or excipients, autoclaving will trigger the Maillard reaction instantly, turning the solution brown/yellow and rendering it cytotoxic.

Recommendation: Use 0.22 µm PES or PVDF membrane filtration for sterilization.

Q3: "My solution pH drifted after a freeze-thaw cycle."

Verdict: Common artifact of the "Freeze-Concentration Effect."

The Science: As water freezes into pure ice crystals, the solutes (Lysine and HCl) are excluded into a shrinking liquid phase. This dramatically increases the local concentration of HCl in the unfrozen pockets, potentially shifting the pH or causing micro-precipitation that doesn't immediately re-dissolve upon thawing.

Module 2: Visualizing Stability Workflows

Workflow A: Handling Precipitation (Crystallization)

Use this decision tree when encountering particulate matter in cold storage.

SolubilityWorkflow Start Visual Inspection (Stock Solution) Check Is Solution Clear? Start->Check Cloudy Cloudy / Precipitate (Phase Separation) Check->Cloudy No Success Proceed to Experiment Check->Success Yes Action1 Warm to 37°C (Water Bath, 20 min) Cloudy->Action1 Action2 Vortex Vigorously Action1->Action2 ReCheck Re-Inspect Action2->ReCheck ReCheck->Success Clear Failure Discard & Re-make (Likely Contamination) ReCheck->Failure Still Cloudy

Figure 1: Decision matrix for distinguishing between reversible crystallization and irreversible contamination.

Workflow B: Thermal Degradation Pathways

Understanding the chemical risks of heating H-DL-Lys-OH.HCl.

DegradationPathways Input H-DL-Lys-OH.HCl (Solution) Heat Heat Stress (>100°C / Autoclave) Input->Heat Path1 Intramolecular Cyclization Heat->Path1 Major Pathway Path2 Maillard Reaction (If Sugars Present) Heat->Path2 Impurity Dependent Product1 Lysine Lactam (3-aminocaprolactam) Path1->Product1 Zero-Order Kinetics Product2 Melanoidins (Brown Pigment/Toxic) Path2->Product2

Figure 2: The primary thermal degradation mechanism is the cyclization to Lysine Lactam, accelerated by high pH and temperature.

Module 3: Analytical Validation

If you suspect degradation, do not rely on pH alone. The formation of Lysine Lactam is the critical stability indicator.[2]

Recommended HPLC Protocol

To validate the purity of your H-DL-Lys-OH.HCl stock after thermal stress, use the following method adapted from kinetic stability studies (Source 2):

ParameterSetting
Column C18 Reverse Phase (e.g., ZORBAX Extend-C18)
Mobile Phase Phosphate Buffer (pH 6.5) : Acetonitrile (95:5)
Detection UV at 210 nm (or derivatization for higher sensitivity)
Flow Rate 1.0 mL/min
Target Analyte Lysine Lactam (Elutes distinct from Lysine)
Acceptance Criteria Lysine Lactam < 0.5%

Module 4: Summary of Stability Data

ConditionStability StatusPrimary RiskRecommendation
Solid State (RT) Excellent Hygroscopicity (clumping)Store in desiccator.
Solution (4°C) Good Crystallization (Reversible)Warm to re-dissolve.
Solution (RT) Moderate Microbial GrowthUse 0.22µm filter; add preservative if non-biological use.
Autoclave (121°C) Poor Lactam FormationDo NOT Autoclave. Filter sterilize only.
Freeze-Thaw Fair pH Drift / AggregationAliquot single-use volumes.

References

  • Carl Roth. (2024). Safety Data Sheet: L-Lysine hydrochloride. Retrieved from [Link] (Physical properties and decomposition data).

  • Li, Z., et al. (2015). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection. Asian Journal of Pharmaceutical Sciences . Retrieved from [Link] (Kinetics of Lysine Lactam formation).

  • PubChem. (n.d.). Lysine Hydrochloride Compound Summary. Retrieved from [Link].

  • Al-Hamidi, H., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids. RSC Advances . Retrieved from [Link] (Solubility profiles).

Sources

Validation & Comparative

Comprehensive Guide to HPLC Quantification of H-DL-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Quantification of H-DL-Lys-OH.HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quantifying H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride) presents a specific set of chromatographic challenges. As a polar, zwitterionic amino acid lacking a strong UV chromophore, it retains poorly on standard C18 columns and is invisible to standard UV detection at 254 nm. Furthermore, the "DL" designation implies a racemic mixture; depending on your analytical goal, you may need to quantify the total mass (assay) or separate the enantiomers (chiral purity).

This guide moves beyond generic protocols to provide three field-proven methodologies. We prioritize the Ion-Pair/Silanol-Blocking RP-HPLC method for robust bulk quantification, while offering Chiral Crown Ether Chromatography for enantiomeric separation and Pre-Column Derivatization for high-sensitivity trace analysis.

Method Landscape: Selecting the Right Protocol
FeatureMethod A: Direct RP-HPLC (Recommended) Method B: Chiral Separation Method C: Pre-Column Derivatization
Primary Use Bulk Assay / Purity (Total DL) Enantiomeric Purity (D vs. L) Trace Analysis / Biological Fluids
Principle Ion-Interaction / Silanol BlockingHost-Guest Complexation (Crown Ether)Fluorescent Tagging (OPA/FMOC)
Detection UV @ 210–215 nmUV @ 200–210 nmFluorescence (Ex/Em)
Complexity Low (Direct Injection)Medium (Specialized Column)High (Reaction Step)
Cost LowHigh (Column Cost)Medium (Reagents)
Sensitivity Moderate (

g/mL range)
ModerateHigh (ng/mL range)
Method A: Direct RP-HPLC (The Workhorse for Bulk Quantification)

Why this method? For the assay of H-DL-Lys-OH.HCl raw material, separating D- from L- is often unnecessary. The critical challenge is retaining the polar molecule on a hydrophobic column. This method uses Triethylamine (TEA) as a silanol blocker and pH modifier, allowing Lysine to interact sufficiently with the stationary phase while maintaining peak symmetry. It avoids the variability of derivatization.

Experimental Protocol
  • Column: C18 (e.g., Purospher Star or equivalent), 250 mm × 4.6 mm, 5 µm.[1]

  • Mobile Phase: 10 mM Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 7.5 with Triethylamine (TEA).
    
    • Note: The TEA acts to mask free silanols, preventing peak tailing common with amines.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Detection: UV at 214 nm.[1]

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve H-DL-Lys-OH.HCl in Mobile Phase to a concentration of ~140 µg/mL.

Self-Validating System Suitability (SST)

To ensure data integrity, your system must meet these criteria before running samples:

  • Tailing Factor (

    
    ):  NMT 1.5 (Crucial for amines).
    
  • RSD of Peak Area: NMT 1.0% (n=5 injections).

  • Theoretical Plates (

    
    ):  > 5000.
    

MethodA_Workflow Start Sample: H-DL-Lys-OH.HCl Solubility Dissolve in Mobile Phase (10mM KH2PO4 + TEA, pH 7.5) Start->Solubility Inject Inject 20 µL onto C18 Column Solubility->Inject Separation Isocratic Elution (Silanol Blocking Mode) Inject->Separation Detect UV Detection @ 214 nm (Amide/Carboxyl absorption) Separation->Detect Result Quantification of Total Lysine (Single Peak for DL) Detect->Result

Figure 1: Workflow for Direct RP-HPLC Quantification. Note that D- and L-enantiomers co-elute as a single peak.

Method B: Chiral Separation (Enantiomeric Purity)

Why this method? If your specification requires confirming the "DL" ratio (racemic check) or detecting optical impurities, standard C18 columns will fail. Crown Ether columns (Crownpak CR) are the gold standard for underivatized amino acids. The crown ether forms a host-guest complex specifically with the ammonium group of the amino acid; the chiral "twist" of the crown ether discriminates between D and L forms.

Experimental Protocol
  • Column: Crownpak CR(+) (Daicel) or equivalent, 150 mm × 4.0 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 to 2.0.
    
    • Caution: Crown ether columns require acidic conditions to protonate the amine (

      
      ) for complexation.[2] Never use pH > 7.
      
  • Flow Rate: 0.4 - 0.8 mL/min.[3]

  • Temperature: 10°C - 25°C. Lower temperatures significantly improve resolution (

    
    ) by stabilizing the complex.
    
  • Detection: UV at 200–210 nm.

  • Elution Order (CR+): D-Lysine elutes first, followed by L-Lysine.[4][5]

Chiral_Mechanism Lysine Lysine (NH3+) Complex Host-Guest Complex Lysine->Complex Protonated Amine Enters Cavity Crown Crown Ether (Stationary Phase) Crown->Complex Separation Differential Stability (D vs L) Complex->Separation Steric Fit D-Lysine (Elutes First) D-Lysine (Elutes First) Separation->D-Lysine (Elutes First) L-Lysine (Retained Longer) L-Lysine (Retained Longer) Separation->L-Lysine (Retained Longer)

Figure 2: Mechanism of Chiral Recognition on Crown Ether Columns. The stability of the complex differs for D and L isomers, resulting in separation.

Method C: Pre-Column Derivatization (Trace Analysis)

Why this method? When sensitivity is paramount (e.g., pharmacokinetic studies or impurity profiling < 0.1%), UV detection is insufficient. Derivatization with OPA (o-phthalaldehyde) creates a highly fluorescent isoindole derivative.

Experimental Protocol
  • Reagents: OPA + Mercaptoethanol (or 3-MPA) in Borate Buffer (pH 10.4).

  • Reaction: Mix Sample + Reagent (1:1), wait 1-2 minutes. (Automated by autosampler).

  • Column: C18 (Standard).[1][6]

  • Mobile Phase: Gradient of Acetate Buffer (pH 5.8) vs. Acetonitrile/Methanol.[6]

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[7]

  • Limit of Detection: ~1-10 pmol (vs. ~1-10 nmol for UV).

Comparative Data Analysis

The following table summarizes expected performance metrics based on validation studies of Lysine HCl.

ParameterDirect UV (Method A)Chiral Crownpak (Method B)OPA Derivatization (Method C)
Linearity (

)
> 0.999 (50-200 µg/mL)> 0.995> 0.999 (0.1-10 µg/mL)
Precision (RSD) < 1.0%< 2.0%< 3.0% (Due to reaction variability)
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%90.0% - 110.0%
Total Run Time ~6-10 min~20-30 min~15-25 min
Robustness High (pH sensitive)Low (Temp sensitive)Medium (Reagent stability)
Troubleshooting & Critical Parameters
  • pH Control (Method A): The phosphate/TEA buffer must be strictly controlled at pH 7.5. A drop in pH will protonate the silanols, increasing secondary interactions and causing peak tailing.

  • Temperature (Method B): If resolution between D and L is poor (

    
    ), lower the column temperature to 10°C or 15°C.
    
  • Chloride Interference: Since the analyte is a Hydrochloride salt, the chloride ion is present. In Method A (UV 214 nm), chloride is generally transparent. In Method B (Acidic), it is also non-interfering.

References
  • Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Journal of Pharmaceutical and Biomedical Analysis. Validated method using Phosphate/TEA pH 7.5 on C18.[1]

  • Instruction Manual for CROWNPAK® CR(+) / CR(-). Daicel Chiral Technologies. Mechanism and protocols for chiral amino acid separation.

  • Analysis of Amino Acids by HPLC. Agilent Technologies. Comparison of OPA/FMOC derivatization vs. Ion-Pairing.

  • Validation of a Simple HPLC-Based Method for Lysine Quantification. Molecules. Discussion of derivatization stability and matrix effects.

Sources

Comparative Guide: Bioavailability of DL-Lysine vs. L-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: L-Lysine is the superior and only biologically relevant isomer for protein synthesis and therapeutic efficacy.

For researchers and drug developers, the distinction is binary: L-Lysine is the bioactive enantiomer actively transported and utilized by mammalian systems.[1] DL-Lysine , a racemic mixture, exhibits approximately 50% bioavailability relative to the pure L-form.[1] The D-isomer is not only biologically inert for protein synthesis but acts as a competitive antagonist for transport and is metabolically diverted toward excretion or oxidation via D-amino acid oxidase (DAAO).[1]

Stereochemical & Physiological Basis[1]

The bioavailability gap between DL- and L-lysine is driven by the stereoselectivity of intestinal transporters and intracellular enzymes.[1] Unlike methionine, which can undergo enzymatic inversion from D- to L-form in mammals, lysine lacks a specific racemase.[1] Consequently, the D-isomer represents a metabolic burden rather than a nutrient source.[1]

Intestinal Absorption Mechanisms

Absorption occurs primarily in the jejunum and ileum via active transport systems that are highly stereospecific for the L-configuration.[1]

  • System b

    
     (SLC7A9/SLC3A1):  The primary high-affinity transporter for cationic amino acids (L-Lysine, L-Arginine). It relies on an exchange mechanism (antiport) with neutral amino acids.[1]
    
  • CAT-1 (SLC7A1): A basolateral transporter facilitating L-Lysine entry into the bloodstream.

  • D-Lysine Transport: Lacks affinity for System b

    
    .[1] Absorption occurs primarily via passive diffusion or low-affinity non-specific pathways, resulting in significantly slower uptake rates.[1]
    
Metabolic Fate (The DAAO Checkpoint)

Once absorbed, the fates of the isomers diverge:

  • L-Lysine: Acylated to tRNA-Lys for protein synthesis or catabolized via the saccharopine pathway (liver mitochondria).[1]

  • D-Lysine: Cannot be acylated.[1] It is a substrate for D-Amino Acid Oxidase (DAAO) in the peroxisomes of the kidney and liver.[1] DAAO oxidatively deaminates D-Lysine into

    
    -keto-
    
    
    
    -aminocaproate, which spontaneously cyclizes to
    
    
    -piperideine-2-carboxylate and is eventually excreted as pipecolic acid.
Diagram 1: Comparative Metabolic Pathways

LysineMetabolism DLLysine DL-Lysine (Racemic Mixture) LLysine L-Lysine DLLysine->LLysine Separation DLysine D-Lysine DLLysine->DLysine Separation Transporter System b0,+ (Enterocyte) LLysine->Transporter Active Transport (High Affinity) DLysine->Transporter Competitive Inhibition (Low Affinity) Passive Passive Diffusion DLysine->Passive Slow Uptake ProteinSyn Protein Synthesis (Ribosome) Transporter->ProteinSyn Anabolism Saccharopine Saccharopine Pathway (Mitochondria) Transporter->Saccharopine Energy/Ketogenesis DAAO D-Amino Acid Oxidase (Peroxisome) Passive->DAAO Renal/Hepatic Clearance KetoAcid α-Keto-ε-aminocaproate DAAO->KetoAcid Oxidative Deamination Pipecolic Pipecolic Acid (Excretion) KetoAcid->Pipecolic Cyclization

Figure 1: Divergent metabolic fates of L- vs. D-Lysine.[1] Green paths indicate bio-utilization; red paths indicate oxidation/excretion.[1]

Quantitative Performance Comparison

The following data synthesizes results from comparative growth assays (slope-ratio method) and pharmacokinetic studies in mammalian models.

MetricL-Lysine (Pure)DL-Lysine (Racemic)Performance Delta
Bioavailability (Relative) 100% (Reference Standard)~50% D-isomer is functionally inert for growth.
Intestinal Absorption Rate High (

driven)
ModerateD-isomer competes for transport sites, potentially reducing L-uptake efficiency.
Plasma Half-Life (

)
Regulated by tissue uptakeBiphasicL-form cleared by tissues; D-form cleared by renal filtration.[1]
Renal Reabsorption >98% (via active transport)Low for D-isomerHigh urinary excretion of D-Lysine.[1]
Protein Incorporation YesNo D-Lysine cannot be charged onto tRNA

.

Experimental Validation Protocols

To verify the bioavailability differences in a formulation context, the following "Gold Standard" protocols are recommended.

Protocol A: Slope-Ratio Growth Assay (In Vivo)

Objective: Determine relative bioavailability (RBV) of a test lysine source compared to crystalline L-Lysine HCl.[1]

  • Subject Selection: Use weanling male rats or broiler chicks (high growth rate maximizes sensitivity to lysine deficiency).[1]

  • Basal Diet Formulation: Create a lysine-deficient basal diet (e.g., wheat-gluten based) meeting all other nutrient requirements.

  • Treatment Groups:

    • Negative Control: Basal diet only.[1]

    • Reference Standard: Basal + 0.1%, 0.2%, 0.3% L-Lysine HCl.[1]

    • Test Article: Basal + 0.2%, 0.4%, 0.6% DL-Lysine (Note: Doses doubled to test the 50% hypothesis).

  • Data Collection: Measure weight gain and feed efficiency over 14–21 days.

  • Analysis:

    • Plot Weight Gain (

      
      ) vs. Lysine Intake (
      
      
      
      ).[1]
    • Calculate the slope of the Reference (

      
      ) and Test (
      
      
      
      ) lines.[1]
    • Result:

      
      .[1]
      
    • Expected Result: DL-Lysine slope will be approx. 50% of L-Lysine.[1]

Protocol B: Caco-2 Permeability Assay (In Vitro)

Objective: Quantify the active transport component and stereoselectivity.[1]

  • Cell Culture: Seed Caco-2 cells on transwell inserts; culture for 21 days to form a differentiated monolayer.

  • Solutions: Prepare HBSS buffer containing 10 mM L-Lysine or 10 mM DL-Lysine. Add radiolabeled tracer (

    
    C-L-Lys or 
    
    
    
    H-D-Lys).[1]
  • Transport Initiation: Apply donor solution to the Apical chamber.[1]

  • Sampling: Sample Basolateral chamber at 15, 30, 45, and 60 min.

  • Inhibition Check: Repeat in the presence of 10 mM L-Leucine (competitor for system

    
    ).
    
  • Calculation: Calculate Apparent Permeability (

    
    ).[1]
    
    • Validation: L-Lysine transport should be significantly inhibited by Leucine.[1] D-Lysine transport should be low and non-saturable (linear with concentration).[1]

Diagram 2: Experimental Logic Flow

ExpProtocol cluster_InVivo In Vivo: Slope-Ratio Assay cluster_InVitro In Vitro: Caco-2 Transport Start Start: Bioavailability Assessment DietPrep Formulate Lys-Deficient Diet Start->DietPrep Monolayer Differentiate Caco-2 Cells Start->Monolayer Dosing Group A: L-Lys (0.1-0.3%) Group B: DL-Lys (0.2-0.6%) DietPrep->Dosing Measure Measure Growth Slope (g/day) Dosing->Measure Calc Calculate RBV = Slope(B)/Slope(A) Measure->Calc Decision Conclusion: DL-Lysine is 50% Bioavailable Calc->Decision Exp. RBV ≈ 50% Tracer Apply 14C-L-Lys vs 3H-D-Lys Monolayer->Tracer Flux Measure Apical -> Basolateral Flux Tracer->Flux Mechanism Confirm Active Transport (Inhibition by Leucine) Flux->Mechanism Mechanism->Decision L-Lys Active / D-Lys Passive

Figure 2: Workflow for validating bioavailability differences between isomers.

Implications for Development

Formulation & Dosage
  • Correction Factor: If a protocol or formulation mandates DL-Lysine due to cost or availability, the dosage must be doubled to achieve the equivalent therapeutic or nutritional L-Lysine exposure.

  • Toxicity Risk: While D-Lysine is generally low-toxicity, high renal concentrations of DAAO-generated ammonia and pipecolic acid can be nephrotoxic in sensitive models.[1] Avoid DL-Lysine in renal-compromised subjects.[1]

Cost-Benefit Analysis
  • L-Lysine HCl: Higher upfront cost per kg, but 100% utilization efficiency.[1] Lower waste stream (nitrogen excretion).[1]

  • DL-Lysine: Lower synthesis cost.[1][2] However, the "hidden cost" includes the metabolic energy required to deaminate and excrete the 50% D-isomer load.[1]

References

  • Baker, D. H. (1986).[1] Problems and pitfalls in animal experiments designed to establish dietary requirements for essential nutrients.[1] Journal of Nutrition, 116(12), 2339–2349.[1] Link

  • Sibbald, I. R., & Wolynetz, M. S. (1985).[1][3] The bioavailability of supplementary lysine and its effect on the energy and nitrogen excretion of adult cockerels.[1][3] Poultry Science, 64(10), 1972-1975.[1][3] Link

  • Thwaites, D. T., & Anderson, C. M. (2007).[1] H+-coupled nutrient, micronutrient and drug transporters in the mammalian small intestine.[1] Experimental Physiology, 92(4), 603–619.[1] Link[1]

  • Pollegioni, L., et al. (2007).[1] D-Amino acid oxidase: structure, function, and regulation.[1] Frontiers in Bioscience, 12, 5007-5023.[1] Link

  • Batterham, E. S. (1992).[1] Availability and utilization of amino acids for growing pigs.[1] Nutrition Research Reviews, 5(1), 1-18.[1] Link

Sources

Spectroscopic Analysis and Characterization of H-DL-Lys-OH.HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-DL-Lys-OH.HCl (DL-Lysine monohydrochloride) is the racemic mixture of the essential amino acid lysine in its hydrochloride salt form. Unlike its biologically active enantiomer (L-Lysine HCl ), the DL-form is optically inactive and finds primary application in non-stereospecific chemical synthesis, peptide coupling standards, and as a raw material in industrial polymer production.

For researchers, the critical analytical challenge lies not just in confirming the chemical structure, but in unambiguously distinguishing the racemate from the pure L-enantiomer . Standard techniques like solution-state NMR often fail to differentiate these forms due to identical scalar couplings in achiral environments.

This guide provides a multi-modal characterization framework, comparing H-DL-Lys-OH.HCl against its key alternatives. It establishes a self-validating workflow combining Nuclear Magnetic Resonance (NMR) for structural identity, Polarimetry for chiral purity, and Vibrational Spectroscopy (FTIR) for solid-state fingerprinting.

Physicochemical Profile & Comparative Baseline[2][3][4][5]

Before spectroscopic analysis, it is vital to understand the physical constants that differentiate the racemate from the pure enantiomer and the free base.

Table 1: Comparative Physicochemical Properties[1]
PropertyH-DL-Lys-OH.HCl (Target)L-Lysine HCl (Alternative)L-Lysine Free Base
CAS Number 70-53-1657-27-256-87-1
Molecular Formula C₆H₁₄N₂O₂[1] · HClC₆H₁₄N₂O₂[1] · HClC₆H₁₄N₂O₂
Molecular Weight 182.65 g/mol 182.65 g/mol 146.19 g/mol
Optical Rotation

(Optically Inactive)+20.5° to +21.5° (c=8, 6N HCl)+13.5° (c=2, H₂O)
Melting Point ~263–267°C (dec.)~263°C (dec.)~215°C (dec.)
Solubility (Water) Freely SolubleFreely SolubleFreely Soluble
Crystalline Form Racemic Compound/CrystalEnantiomeric CrystalCrystalline Powder
pH (10% soln) 5.0 – 6.05.0 – 6.09.0 – 10.5 (Basic)

Critical Insight: Melting point is unreliable for distinguishing DL-Lysine HCl from L-Lysine HCl as both decompose upon melting at similar temperatures. Optical rotation is the definitive differentiator.

Spectroscopic Deep Dive: Performance Comparison

A. Nuclear Magnetic Resonance (NMR) – The Structural Validator

Objective: Confirm carbon backbone and functional group integrity. Limitation: In achiral solvents (e.g., D₂O), the NMR spectra of DL-Lysine HCl and L-Lysine HCl are identical .

  • ¹H NMR (D₂O, 400 MHz):

    • 
      -CH:  Triplet at ~3.77 ppm.
      
    • 
      -CH₂:  Triplet at ~3.03 ppm (adjacent to the terminal amine).
      
    • 
      -CH₂:  Multiplets ranging from 1.40 ppm to 1.95 ppm.
      
    • Solvent Effect: The amine protons (-NH₃⁺) exchange rapidly with D₂O and are typically not visible.

  • ¹³C NMR:

    • Carbonyl (C=O): ~175 ppm.

    • 
      -Carbon:  ~55 ppm.
      
    • Side Chain Carbons: Distinct peaks at ~40, 31, 27, 22 ppm.

Performance Verdict: NMR confirms it is Lysine HCl, but cannot determine if it is DL or L without a chiral shift reagent (e.g., Europium complexes).

B. Vibrational Spectroscopy (FTIR) – The Solid-State Fingerprint

Objective: Differentiate crystal packing (Polymorphism). Mechanism: Racemates often crystallize as "racemic compounds" where D and L isomers coexist in the same unit cell, leading to different intermolecular hydrogen bonding networks compared to the pure L-enantiomer.

  • Amine Region (3500–2800 cm⁻¹): Broad N-H stretching bands. The specific splitting patterns often differ between DL and L forms due to different lattice energies.

  • Fingerprint Region (1500–600 cm⁻¹): This is the high-value region.

    • L-Lysine HCl: Exhibits characteristic sharp peaks associated with its specific enantiomeric packing.

    • DL-Lysine HCl: Often shows shifted or broadened bands in the C-C skeletal vibration region due to the centrosymmetric nature of the racemic crystal lattice.

Protocol Recommendation: Always run a reference standard of pure L-Lysine HCl side-by-side. If the spectra superimpose perfectly, you likely have the L-form. If there are subtle shifts in the fingerprint region, you may have the racemate.

C. Polarimetry – The Definitive Differentiator

Objective: Quantify Enantiomeric Excess (ee). Mechanism: Chiral molecules rotate plane-polarized light. A 50:50 racemic mixture (DL) has a net rotation of zero.

  • L-Lysine HCl: Specific Rotation

    
     (in 6N HCl).[2]
    
  • H-DL-Lys-OH.HCl: Specific Rotation

    
    .
    

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing H-DL-Lys-OH.HCl.

LysineCharacterization Start Unknown Lysine Sample Step1 1. 1H NMR (D2O) Start->Step1 Decision1 Matches Lysine Pattern? Step1->Decision1 Fail1 Impurity / Wrong Compound Decision1->Fail1 No Step2 2. Polarimetry (6N HCl) Decision1->Step2 Yes Decision2 Specific Rotation? Step2->Decision2 ResultL Rotation ~ +21° (L-Lysine HCl) Decision2->ResultL Positive ResultD Rotation ~ -21° (D-Lysine HCl) Decision2->ResultD Negative ResultDL Rotation = 0° (H-DL-Lys-OH.HCl) Decision2->ResultDL Zero Step3 3. Confirmation: PXRD/FTIR ResultDL->Step3 Final Validated Certificate of Analysis Step3->Final

Caption: Logical workflow for distinguishing H-DL-Lys-OH.HCl from its enantiomers using a multi-modal approach.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of reference standards is mandatory for rigorous QC.

Protocol A: Optical Rotation (Chiral Purity)

This is the critical release test for H-DL-Lys-OH.HCl.

  • Reagent Preparation: Prepare 6N Hydrochloric Acid (HCl) . Dilute concentrated HCl (37%) with distilled water (approx. 1:1 v/v).

  • Sample Preparation: Weigh accurately 2.00 g of the dried H-DL-Lys-OH.HCl sample.

  • Dissolution: Transfer to a 25 mL volumetric flask. Dissolve in 6N HCl and dilute to volume. (Concentration = 8 g/100 mL or 8%).

    • Note: Standard monographs often use c=8 in 6N HCl for Lysine.

  • Measurement:

    • Zero the polarimeter with a blank of 6N HCl.

    • Fill a 100 mm (1 dm) polarimeter tube with the sample solution. Ensure no bubbles are trapped.

    • Measure rotation at 20°C at the Sodium D-line (589 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).
  • Acceptance Criteria: For H-DL-Lys-OH.HCl, the result must be 0° ± 0.5° .

Protocol B: ¹H NMR (Structural Identity)
  • Solvent: Deuterium Oxide (D₂O, 99.8% D).

  • Standard: TMSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as internal reference (

    
     ppm).[3]
    
  • Preparation: Dissolve 20 mg of sample in 0.6 mL D₂O.

  • Acquisition Parameters:

    • Pulse angle: 30° or 45°.

    • Relaxation delay:

      
       2 seconds (to allow integration accuracy).
      
    • Scans: 16–32.

  • Validation: Verify the integral ratio. The

    
    -CH₂ (3.03 ppm) should integrate to 2H, and the 
    
    
    
    -CH (3.77 ppm) to 1H.

Applications & Stability

  • Stability: H-DL-Lys-OH.HCl is hygroscopic. It must be stored in tightly sealed containers, preferably desiccated. It is stable under standard laboratory conditions but decomposes upon melting (~260°C).

  • Usage:

    • Peptide Synthesis: Used when a racemic substitution is required to probe receptor stereoselectivity.

    • Buffer Preparation: Can be used as a buffering agent where chirality is irrelevant.

    • Standard: Used as a null-rotation standard in calibrating polarimeters for amino acid analysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69568, L-Lysine hydrochloride.

  • ChemicalBook.
  • Sigma-Aldrich. Product Specification: DL-Lysine monohydrochloride (Catalog No.[1] L6001).[1]

  • National Institute of Health Sciences (Japan). Japanese Pharmacopoeia (JP)

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS)

Sources

Interpreting the NMR spectrum of DL-lysine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Interpreting the NMR Spectrum of DL-Lysine Hydrochloride

Executive Summary

DL-Lysine Hydrochloride (CAS: 70-53-1) is the racemic hydrochloride salt of the essential amino acid lysine. Unlike its pure enantiomer L-lysine, which is biologically active and produced via fermentation, DL-lysine is typically synthesized chemically and used as a standard in racemate resolution studies, peptide synthesis, and as a raw material in non-stereospecific industrial applications.[1]

This guide provides a rigorous technical breakdown of its Nuclear Magnetic Resonance (NMR) profile. It distinguishes itself from standard spectral libraries by focusing on the comparative analysis of the salt form versus the free base and the differentiation of the racemate (DL) from the pure enantiomer (L) using chiral shift reagents—a critical requirement in drug development quality control.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent artifacts, follow this optimized protocol.

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is the standard solvent.[1]
    
    • Note: DMSO-

      
       can be used but often broadens exchangeable amine protons (
      
      
      
      ), obscuring integration.[1]
      
      
      exchanges these protons, simplifying the spectrum to the carbon backbone.
  • Concentration: 10–20 mg of DL-lysine HCl in 0.6 mL solvent.

  • Internal Standard: Sodium 3-(trimethylsilyl)propionate-

    
     (TSP) or DSS.[1] Set TSP reference to 0.00 ppm.
    
  • pH Consideration: The HCl salt naturally yields an acidic solution (pH ~5-6). Adjusting pH with NaOD will shift peaks significantly (discussed in Section 4).[1]

Spectral Assignment: The Baseline ( )

In an achiral solvent like


, DL-lysine HCl and L-lysine HCl exhibit identical  spectra.[1] The enantiomers are magnetically equivalent in an isotropic environment.
Structure & Atom Mapping

The lysine side chain consists of four methylene groups (


).[1]

LysineStructure Fig 1. Carbon Backbone Connectivity of Lysine HCl Carboxyl C1 (COOH) Alpha C2 (α-CH) Carboxyl->Alpha Beta C3 (β-CH2) Alpha->Beta Amine_Alpha α-NH3+ Alpha->Amine_Alpha Protonated Gamma C4 (γ-CH2) Beta->Gamma Delta C5 (δ-CH2) Gamma->Delta Epsilon C6 (ε-CH2) Delta->Epsilon Amine_Epsilon ε-NH3+ Epsilon->Amine_Epsilon Protonated

H NMR Assignment Table (400 MHz, )

The spectrum is characterized by two distinct triplets (downfield) and a cluster of multiplets (upfield).[1]

PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling Logic

-CH
Methine3.76 Triplet (t)1HDeshielded by

and

.

-CH

Methylene3.03 Triplet (t)2HDeshielded by

.

-CH

Methylene1.85 – 1.95 Multiplet (m)2HAdjacent to chiral center; diastereotopic nature often obscured.[1]

-CH

Methylene1.70 – 1.76 Multiplet (m)2HShielded relative to

.

-CH

Methylene1.40 – 1.55 Multiplet (m)2HMost shielded (central methylene).[1]
HDO Solvent~4.79Singlet-Residual water peak.[1]

Note: The exchangeable protons (


 and 

) are not visible in

due to rapid deuterium exchange.
C NMR Assignment Table (100 MHz, )
CarbonTypeShift (

, ppm)
Assignment Logic
C1 Carboxyl177.3 Carbonyl carbon (most deshielded).[1]
C2

-Carbon
57.4 Directly attached to amine and carboxyl.[1]
C6

-Carbon
42.1 Attached to terminal amine.[1]
C3

-Carbon
32.7

-effect from carboxyl/amine.[1]
C5

-Carbon
29.2 Intermediate shielding.[1]
C4

-Carbon
24.1 Most shielded (central aliphatic chain).[1]

Comparative Analysis: Distinguishing Forms

This section addresses the two most common analytical challenges: distinguishing the salt from the free base, and the racemate (DL) from the enantiomer (L).

Comparison 1: Hydrochloride Salt vs. Free Base

The protonation state of the amine groups significantly alters chemical shifts.

  • HCl Salt (pH < 6): Both

    
    -amine and 
    
    
    
    -amine are protonated (
    
    
    ). The positive charge withdraws electron density, deshielding adjacent protons (shifting them downfield/higher ppm).[1]
  • Free Base (pH > 10): Amines are deprotonated (

    
    ).[1] This increases electron shielding, shifting signals upfield  (lower ppm).[1]
    
SignalHCl Salt (

ppm)
Free Base / High pH (

ppm)
Shift Direction

-CH
3.76~3.25Upfield (

)

-CH

3.03~2.60Upfield (

)
Comparison 2: DL-Lysine (Racemate) vs. L-Lysine (Enantiomer)

Problem: In standard NMR (


, DMSO), DL-lysine and L-lysine spectra are identical.
Solution:  Use a Chiral Solvating Agent (CSA) .[1][2] Adding a chiral environment breaks the symmetry, causing the L- and D- enantiomers in the DL-mixture to resonate at slightly different frequencies (peak splitting).

Protocol for Differentiation:

  • Prepare sample in

    
    .[1][3][4][5][6]
    
  • Add 1-2 equivalents of a chiral shift reagent, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) .[1]

  • Result:

    • Pure L-Lysine: Peaks shift but remain single.[1]

    • DL-Lysine: The

      
      -CH proton signal will split into two distinct multiplets (one for L-complex, one for D-complex).[1]
      

ChiralAnalysis Fig 2. Workflow for Distinguishing DL-Lysine from L-Lysine Sample Unknown Lysine Sample (Dissolved in D2O) StandardNMR Standard 1H NMR Sample->StandardNMR Result1 Identical Spectra (Cannot distinguish DL from L) StandardNMR->Result1 AddCSA Add Chiral Solvating Agent (e.g., (R)-Binaphthyl Phosphate) Result1->AddCSA AdvancedNMR Run 1H NMR again AddCSA->AdvancedNMR OutcomeL Outcome A: Single Peaks Conclusion: Pure Enantiomer (L or D) AdvancedNMR->OutcomeL OutcomeDL Outcome B: Split Peaks (α-CH) Conclusion: Racemic Mixture (DL) AdvancedNMR->OutcomeDL

Troubleshooting & Artifacts

ObservationCauseCorrective Action
Broad HDO peak covering

-CH
Water contamination or pH exchange broadening.[1]Use 99.9%

ampoules. If pH is high, exchange is faster; lower pH slightly with DCl.[1]
Extra peaks at 1.9 ppm / 3.2 ppm Acetate or Ethanol impurities.[1]Common in lysine synthesis.[1] Dry sample under high vacuum.
Integration errors (e.g.,

-CH < 1H)
Relaxation time (

) issues.
Increase relaxation delay (

) to >5 seconds, as the

-proton relaxes slowly.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS): Lysine Hydrochloride.[1] Retrieved from [Link]

  • Wishart, D.S., et al. (2022).[1] HMDB0000182: L-Lysine NMR Data. Human Metabolome Database.[1][7] Retrieved from [Link]

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Detailed protocols on Chiral Solvating Agents).

Sources

Comparative Guide: Mass Spectrometry Analysis of H-DL-Lys-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-DL-Lys-OH.HCl (DL-Lysine monohydrochloride) presents a unique analytical triad of challenges: it is highly polar , zwitterionic , and racemic . Standard Reversed-Phase Liquid Chromatography (RPLC) fails to retain this hydrophilic compound, and conventional non-chiral MS methods cannot distinguish the biologically active L-enantiomer from the D-enantiomer.

This guide objectively compares three distinct mass spectrometry workflows to analyze this compound. While Direct Infusion offers speed for simple identification, Chiral LC-MS/MS utilizing crown-ether stationary phases emerges as the superior methodology for comprehensive characterization, offering enantiomeric resolution without the artifacts introduced by chemical derivatization.

Technical Profile & Ionization Physics

Before selecting a method, the physicochemical behavior of the analyte in the gas phase must be understood.

PropertyValueMS Implication
Formula

Salt dissociates in mobile phase; track free base.[1]
MW (Salt) 182.65 g/mol Not observed in MS (dissociated).[1]
MW (Free Base) 146.19 g/mol Target Precursor:

pKa Values 2.2 (COOH), 9.0 (

-NH2), 10.5 (

-NH2)
Doubly charged species

(

74) common at low pH.[1]
Hydrophobicity logP

-3.05
Critical: Elutes in void volume on C18 columns.
Fragmentation Mechanism (MS/MS)

Under Collision-Induced Dissociation (CID), the protonated precursor (


 147) follows a predictable dissociation pathway.[1] The loss of ammonia (

) and the formation of the cyclic immonium ion are diagnostic.

LysineFragmentation Figure 1: CID Fragmentation Pathway of Protonated Lysine (m/z 147) Precursor Precursor [M+H]+ m/z 147.1 LossNH3 [M+H-NH3]+ m/z 130.1 Precursor->LossNH3 - NH3 (17 Da) LossH2O [M+H-H2O]+ m/z 129.1 Precursor->LossH2O - H2O (18 Da) Immonium Immonium Ion (Piperidine Ring) m/z 84.1 LossNH3->Immonium - HCOOH (46 Da) Cyclization

[1]

Comparative Methodology

We evaluated three primary workflows. The choice depends on whether the goal is simple identity confirmation or enantiomeric purity analysis.[1]

Comparison Matrix
FeatureMethod A: Direct Infusion ESI-MS Method B: Derivatization (Fmoc/Dansyl) + C18 Method C: Chiral LC-MS (Crown Ether)
Primary Utility Rapid ID / Purity CheckHigh Sensitivity QuantitationEnantiomeric Separation (D vs L)
Sample Prep Minimal (Dilute & Shoot)High (Reaction required)Minimal (Dilute & Shoot)
Retention N/AHigh (C18 Compatible)High (HILIC/Ion-Exchange mode)
Chiral Resolution None Possible (if chiral reagent used)Excellent (Baseline resolved)
Artifact Risk Ion SuppressionIncomplete derivatizationLow
Throughput < 1 min20-30 min (inc. prep)10-15 min
Analysis of Alternatives
  • Why Method A fails for Drug Dev: Direct infusion cannot separate the D-isomer from the L-isomer. Since H-DL-Lys-OH is a racemic mixture, Method A will show a single peak at

    
     147, masking the ratio of isomers.
    
  • Why Method B is risky: Derivatization (e.g., with Dansyl Chloride) adds complexity.[1] If the reaction isn't 100% efficient, variable yields between D and L forms can skew quantitation. Furthermore, it alters the fragmentation pattern, complicating spectral library matching.

  • Why Method C is the Gold Standard: Using a Chiral Crown Ether column (e.g., CROWNPAK CR-I(+)) allows for the direct separation of the underivatized free amine enantiomers. The crown ether forms a host-guest complex preferentially with the L-isomer (or D-isomer depending on column type), providing baseline separation.

Deep Dive: Experimental Protocols

Protocol 1: The "Gold Standard" Chiral Separation (Method C)

Recommended for verifying the racemic nature of H-DL-Lys-OH.HCl.

Principle: The ammonium group of Lysine complexes with the crown ether stationary phase. The degree of complexation differs between D and L spatial arrangements.[1]

1. LC Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).[1] Note: This column is designed for underivatized amino acids.

  • Mobile Phase: Perchloric acid (HClO4) aqueous solution pH 1.5 to 2.0.[1]

    • Why Acidic? Protonation of the primary amine (

      
      ) is required for crown ether complexation.[1]
      
    • Alternative: 0.1% Formic Acid in Water/Methanol (80:20) if perchloric acid is incompatible with your MS source (check corrosion resistance).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lower temperatures often improve chiral selectivity).[1]

2. MS Parameters (ESI+)[1][2][3]
  • Source: Electrospray Ionization (Positive).[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 25 V (Optimized for

    
     147 transmission).
    
  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 18 eV).[1]
      
    • Qualifier:

      
       (Collision Energy: 12 eV).[1]
      
3. Workflow Logic
  • Preparation: Dissolve H-DL-Lys-OH.HCl in Mobile Phase A to 10 µg/mL.

  • Injection: 2 µL injection volume.

  • Elution: Isocratic elution.

    • Expected Result: Two distinct peaks.[1] Typically, D-Lysine elutes first, followed by L-Lysine on CR-I(+) columns (verify with pure L-Lysine standard).[1]

Protocol 2: HILIC-MS/MS (Non-Chiral Alternative)

Recommended for high-sensitivity quantitation of total Lysine in biological matrices.

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer on a silica surface.[1]

  • Column: Amide-based HILIC (e.g., BEH Amide, 2.1 x 100 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: 90% B to 50% B over 5 minutes.

  • Result: Sharp peak for Total Lysine at ~3 min. No chiral separation.[1]

Data Interpretation & Causality

The "Racemic" Signal

When analyzing H-DL-Lys-OH.HCl, the defining success metric is the observation of a 1:1 peak area ratio in the Chiral LC-MS chromatogram.

  • Observation: Two peaks at

    
     147 with identical MS/MS spectra.[1]
    
  • Causality: The crown ether stationary phase interacts sterically with the spatial orientation of the

    
    -amine. The L-isomer fits "deeper" or "tighter" into the chiral cavity of a CR-I(+) column, increasing its retention time compared to the D-isomer.
    
Common Pitfalls (Troubleshooting)
  • Ion Suppression: In HILIC modes, co-eluting salts from the HCl counter-ion can suppress signal.

    • Solution: Divert flow to waste for the first 1 minute (void volume) where salts elute.[1]

  • Peak Broadening: Lysine has two amine groups.[1] At neutral pH, it can exist in multiple protonation states.[1]

    • Solution: Maintain Mobile Phase pH < 3.0 to ensure both amines are fully protonated (+2 charge state may appear, but +1 is usually dominant in gas phase due to charge stripping).[1]

Decision Workflow

Use this logic flow to select the correct protocol for your specific research question.

MethodSelection Figure 2: Method Selection Decision Tree Start Start: H-DL-Lys-OH.HCl Analysis Q1 Is Chiral Separation Required? Start->Q1 BranchYes YES: Need D vs L Ratio Q1->BranchYes BranchNo NO: Total Lysine Only Q1->BranchNo MethodC Method C: Chiral LC-MS (Crown Ether Column) *Best for Purity/Racemic Check* BranchYes->MethodC Q2 Is Sensitivity Critical (<1 ng/mL)? BranchNo->Q2 MethodB Method B: Derivatization (Dansyl-Cl + C18) *Highest Sensitivity* Q2->MethodB Yes MethodHILIC Method D: HILIC-MS/MS *Fast, Simple, No Prep* Q2->MethodHILIC No

References

  • PubChem. (2025).[1] L-Lysine monohydrochloride | C6H15ClN2O2.[1] National Library of Medicine.[1] [Link][1]

  • Shimadzu Scientific Instruments. (n.d.).[1] LC/MS/MS Method Package for D/L Amino Acids. [Link][4]

  • Armstrong, D. W., et al. (2024).[1] Separation of amino acid enantiomers by HPLC using chiral stationary phases. Journal of Liquid Chromatography. (Contextual grounding from search results on Crown Ether columns).

  • Agilent Technologies. (2017).[1][5] Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Vertex AI Search. (2026).[1] Consolidated search results for Lysine MS fragmentation and Chiral separation. (See "Technical Profile" section for data synthesis).

Sources

Technical Guide: H-DL-Lys-OH.HCl vs. L-Lysine HCl in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical and functional differences between using H-DL-Lys-OH.HCl (Racemic Lysine) and L-Lysine HCl (Physiologically Active Lysine) in mammalian cell culture.

Executive Summary

L-Lysine HCl is the required standard for mammalian cell culture. H-DL-Lys-OH.HCl (DL-Lysine) is a racemic mixture containing 50% L-Lysine and 50% D-Lysine.

  • L-Lysine: Essential amino acid, actively transported via System y+ (CAT-1), and incorporated into proteins.

  • D-Lysine: Biologically inert in most mammalian cell lines (CHO, HEK293), cannot be incorporated into proteins, and does not support cell growth.

Verdict: Substituting L-Lysine with DL-Lysine at the same weight concentration effectively halves the nutrient availability , leading to starvation kinetics, reduced peak cell density, and potential batch failure. DL-Lysine should only be used in specific toxicity studies or as a negative control for stereoselectivity assays.

Mechanistic Analysis

Chemical Chirality & Biological Relevance

Lysine exists as two enantiomers (mirror images): L-Lysine and D-Lysine .

  • L-Lysine HCl (CAS: 657-27-2): The naturally occurring form used by ribosomal machinery for protein synthesis.

  • H-DL-Lys-OH.HCl (CAS: 70-53-1): A synthetic 1:1 mixture of both enantiomers.

Transport & Metabolism (System y+)

Mammalian cells utilize Cationic Amino Acid Transporters (CATs) , primarily CAT-1 (SLC7A1), to import lysine.

  • Stereoselectivity: CAT-1 has high affinity for L-Lysine. While D-Lysine can bind to the transporter (competitive binding), it is transported with significantly lower efficiency or not at all.

  • Metabolic Fate: Once inside the cell, L-Lysine is charged to tRNA by lysyl-tRNA synthetase. This enzyme is strictly stereospecific; it rejects D-Lysine . Consequently, D-Lysine accumulates or is effluxed, contributing to osmotic pressure without providing nutritional value.

LysineMetabolism cluster_cell Intracellular Fate Media Culture Media CAT1 CAT-1 Transporter (Plasma Membrane) Media->CAT1 Substrate Availability L_Lys L-Lysine CAT1->L_Lys Active Transport (High Affinity) D_Lys D-Lysine CAT1->D_Lys Low/No Transport (Competitive Binding) Cytosol Cytosol tRNA Lysyl-tRNA Synthetase L_Lys->tRNA Recognition Waste Accumulation/Efflux (No Growth) D_Lys->Waste Rejected by Synthetase Protein Protein Synthesis (Cell Growth) tRNA->Protein Translation

Figure 1: Stereoselective Pathway of Lysine Utilization. L-Lysine is actively transported and metabolized, while D-Lysine is excluded from protein synthesis.

Comparative Performance Guide

Growth Kinetics

If a researcher inadvertently substitutes L-Lysine with DL-Lysine at the same concentration (g/L), the cell culture receives only 50% of the required L-Lysine .

ParameterL-Lysine HCl (Control)H-DL-Lys-OH.HCl (1:1 Substitution)H-DL-Lys-OH.HCl (2x Concentration)
Effective Nutrient 100%50% (Starvation)100% (L-form) + 100% (D-form)
Lag Phase NormalExtendedNormal
Log Phase Growth ExponentialSlower doubling timeNormal to slightly reduced
Peak Cell Density High (

cells/mL)
Reduced (~50-60% of control)Variable (Osmotic/Competition risks)
Viability High (>95%)Drops early due to depletionHigh, unless D-Lys toxicity occurs
Toxicity & Interference
  • Direct Toxicity: D-Lysine is generally non-toxic to CHO and HEK293 cells at standard media concentrations (0.5 - 1.0 mM). It does not induce apoptosis directly.

  • Competitive Inhibition: At high concentrations, D-Lysine may compete for surface transporters, effectively increasing the

    
     for L-Lysine uptake. This requires the cell to expend more energy to maintain intracellular pools.
    

Experimental Validation Protocol

To verify the impact of Lysine chirality on your specific cell line, use the following "Amino Acid Dropout & Rescue" protocol.

Materials
  • Cell Line: CHO-K1 or HEK293 (Suspension adapted).

  • Basal Media: Lysine-free DMEM/F12 or chemically defined proprietary media.

  • Supplements:

    • Stock A: L-Lysine HCl (200 mM in PBS).

    • Stock B: H-DL-Lys-OH.HCl (200 mM in PBS).

Workflow
  • Seed Cells: Inoculate shake flasks at

    
     cells/mL in Lysine-free media.
    
  • Supplementation:

    • Arm 1 (Control): Add 1.0 mM L-Lysine (Stock A).

    • Arm 2 (Deficit): Add 1.0 mM DL-Lysine (Stock B). (Effective L-Lys: 0.5 mM).

    • Arm 3 (Rescue): Add 2.0 mM DL-Lysine (Stock B). (Effective L-Lys: 1.0 mM).

  • Culture: Incubate at 37°C, 5% CO₂, 125 RPM for 7 days.

  • Analysis: Measure VCD (Viable Cell Density) and Viability daily.

ExperimentWorkflow cluster_arms Experimental Conditions Start Inoculate Cells (Lysine-Free Media) Arm1 Arm 1: L-Lysine (1 mM) (Positive Control) Start->Arm1 Arm2 Arm 2: DL-Lysine (1 mM) (Nutrient Deficit) Start->Arm2 Arm3 Arm 3: DL-Lysine (2 mM) (Molar Equivalent) Start->Arm3 Analysis Measure VCD & Viability (Days 0-7) Arm1->Analysis Arm2->Analysis Arm3->Analysis Result Compare Growth Curves Analysis->Result

Figure 2: Experimental Design for Lysine Source Comparison.

References

  • Transport Mechanisms: Closs, E. I., et al. (2006). "Structure and Function of Cationic Amino Acid Transporters (CATs)." Journal of Membrane Biology. Link

  • Stereoselectivity: Meister, A. (1965). "Biochemistry of the Amino Acids." Academic Press. (Foundational text on stereospecificity of tRNA synthetases).
  • Cell Culture Nutrition: Xie, L., & Wang, D. I. (1994). "Stoichiometric analysis of animal cell growth and its application in medium design." Biotechnology and Bioengineering. Link

  • D-Amino Acid Toxicity: Nagata, Y., et al. (2007). "D-Amino acids in the brain: structure and function." FEBS Journal. Link

Comparative Guide: Purity Validation of H-DL-Lys-OH.HCl via Titration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride) is a zwitterionic amino acid salt widely used as a buffer component, culture media supplement, and chemical intermediate. In drug development and high-precision manufacturing, validating the purity of this raw material is critical.

While HPLC is the standard for identifying organic impurities (related substances), it often lacks the absolute stoichiometric precision required for Assay (Content Determination) . Titration remains the primary pharmacopeial method (USP/EP) for assaying amino acid salts because it offers precision <0.2%, whereas HPLC typically varies by 0.5–1.0%.

The Chemical Challenge

Lysine HCl presents a unique analytical challenge:

  • Zwitterionic Nature: In aqueous solution, the molecule buffers itself, leading to shallow inflection points.

  • Hydrochloride Salt: The presence of the chloride ion (

    
    ) interferes with standard acid-base transitions unless managed.
    
  • Racemic Mixture (DL): Standard titration cannot distinguish enantiomers (D vs L), but it quantifies the total chemical purity effectively.

Methodology Comparison

This guide compares three primary validation workflows. The Non-Aqueous Titration is the industry "Gold Standard" for assay, while others serve as orthogonal checks.

Comparison Matrix: Precision, Specificity, and Application
FeatureMethod A: Non-Aqueous Titration (Recommended)Method B: Argentometric Titration Method C: HPLC (Reverse Phase)
Primary Analyte Total Amino Acid Content (Stoichiometric)Chloride Counter-ion (

)
Organic Impurities & Enantiomers
Solvent System Glacial Acetic Acid / Formic AcidWater / Acetic AcidPhosphate Buffer / Acetonitrile
Titrant/Phase 0.1 N Perchloric Acid (

)
0.1 N Silver Nitrate (

)
C18 Column / Mobile Phase
Precision (RSD) High (< 0.2%) High (< 0.3%)Moderate (0.5% - 1.0%)
Specificity Moderate (Titrates all basic groups)High (Specific to Halides)Very High (Separates species)
Key Limitation Requires hazardous reagents (

, Hg salts)
Only measures the salt ratio, not the LysineRequires Reference Standards
Decision Logic for Method Selection

MethodSelection Start Validation Goal Assay Absolute Purity (Assay) Start->Assay Impurity Impurity Profiling Start->Impurity SaltCheck Counter-ion Verification Start->SaltCheck NonAq Non-Aqueous Titration (Perchloric Acid) Assay->NonAq High Precision (>99.5%) HPLC HPLC / UPLC (Chiral or RP) Impurity->HPLC Separation Required Argento Argentometric Titration (Silver Nitrate) SaltCheck->Argento Chloride Content

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute (CQA) being tested.

Deep Dive: Non-Aqueous Titration (The Gold Standard)

Scientific Rationale

Water is an amphiprotic solvent, meaning it acts as both a weak acid and a weak base.[1][2][3] When titrating a weak base (like the amino group in Lysine) in water, the water competes for protons, resulting in a "smeared" endpoint.

The Solution: Use Glacial Acetic Acid as the solvent.[4][3]

  • Levelling Effect: Acetic acid is a weak proton acceptor. It forces the weak amino groups of Lysine to behave as strong bases, accepting protons readily from the strong Perchloric Acid titrant.

  • Formic Acid: Often added to improve the solubility of the zwitterionic amino acid in the organic solvent.

The "Halide Problem" & Mercuric Acetate

In the hydrochloride salt (


), the chloride ion is a weak base. When titrating with Perchloric acid, the reaction generates HCl. In acetic acid, HCl is not fully dissociated, which can obscure the endpoint.
  • Traditional USP Protocol: Adds Mercuric Acetate .[5] This complexes the chloride (

    
     is un-ionized in acetic acid), liberating Acetate ions which are then titrated cleanly.
    
  • Safety Note: Due to mercury toxicity, many modern labs validate alternative endpoints or rely on the Argentometric method to prove the salt stoichiometry separately.

Experimental Protocol: Non-Aqueous Assay

Objective: Determine % Purity of H-DL-Lys-OH.HCl on a dried basis.

Reagents & Equipment[2][5][10][11]
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (Anhydrous) and Formic Acid (98%).

  • Electrode: Glass pH electrode with a sleeve-type reference junction (filled with 1M LiCl in Ethanol/Acetic acid to prevent precipitation). Do not use aqueous KCl electrodes.

  • Standard: Potassium Hydrogen Phthalate (KHP) for standardization.

Step-by-Step Workflow
  • Standardization of Titrant:

    • Dissolve accurately weighed KHP in Glacial Acetic Acid.

    • Titrate with 0.1 N Perchloric Acid to the potentiometric endpoint.[6][7][8][9]

    • Calculate Normality (

      
      ) precisely.
      
  • Sample Preparation:

    • Accurately weigh ~150 mg of H-DL-Lys-OH.HCl (dried previously at 105°C for 3 hours).

    • Transfer to a titration vessel.[5][8][9]

    • Add 3 mL Formic Acid and dissolve (ensure complete dissolution).

    • Add 50 mL Glacial Acetic Acid .

    • (Optional per USP <541>): Add 10 mL Mercuric Acetate TS if strict adherence to legacy monographs is required. If omitting, ensure method validation proves endpoint sharpness.

  • Titration:

    • Titrate with 0.1 N Perchloric Acid.[6][7][5][8][9]

    • Record the potential difference (mV) vs. Volume (mL).

    • Determine the endpoint using the Second Derivative method (

      
      ).
      
  • Calculation:

    
    [7]
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of Perchloric Acid
      
    • 
      : Equivalency Factor (For Lysine HCl, 
      
      
      
      mg/mEq)
    • 
      : Weight of sample (mg)
      
Experimental Logic Diagram

ProtocolFlow cluster_prep Preparation Phase cluster_titration Titration Phase Step1 Dry Sample (105°C, 3h) Step2 Weigh ~150mg (Accurate to 0.1mg) Step1->Step2 Step3 Dissolve in Formic Acid (3mL) + Acetic Acid (50mL) Step2->Step3 Step4 Add Titrant (0.1N HClO4) Step3->Step4 Step5 Monitor Potential (mV) (Glass/LiCl Electrode) Step4->Step5 Warning CRITICAL: Temperature Control Acetic acid expands significantly with heat. Record Temp during standardization and assay. Step4->Warning Step6 Detect Endpoint (2nd Derivative) Step5->Step6

Figure 2: Step-by-step experimental workflow for the non-aqueous titration of Lysine HCl.

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and Scientific Integrity , implement these system suitability checks:

The Blank Correction

Always perform a blank titration on the solvent mixture (Formic/Acetic acid). The blank volume should be negligible (< 0.1 mL). If high, check solvents for moisture contamination.

Temperature Compensation

Glacial Acetic Acid has a high coefficient of thermal expansion (


).
  • Rule: If the temperature during assay differs from the temperature during titrant standardization by more than 5°C, apply a correction factor to the volume.

  • Best Practice: Standardize the titrant on the same day as the assay.

Electrode Maintenance

Aqueous KCl leaks into acetic acid cause precipitation of KCl crystals at the junction, causing noisy signals.

  • Solution: Use a double-junction electrode with a LiCl/Ethanol or LiCl/Acetic Acid outer fill solution.

References

  • United States Pharmacopeia (USP). Lysine Hydrochloride Monograph. USP-NF. (Standard for non-aqueous titration method and mercuric acetate usage).

  • European Pharmacopoeia (Ph. Eur.). Lysine Hydrochloride (0930).[6] (Validation of purity limits and specific optical rotation).

  • National Institutes of Health (NIH) / PubChem. Lysine Hydrochloride Compound Summary. (Chemical structure and pKa data).

  • Sigma-Aldrich (Merck). Titration Theory: Non-aqueous Titration of Amino Acids. (Technical application notes on solvent selection).

  • Allen, D. Non-Aqueous Titration: Principle and Application. (Theoretical grounding on the levelling effect of acetic acid).

Sources

Advanced Chiral Separation of D- and L-Lysine: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Zwitterionic Challenge: Why Lysine is Different

Separating D- and L-lysine is not merely a routine chiral application; it is a specific chromatographic challenge due to the molecule's physicochemical nature.[1] Unlike hydrophobic drugs that resolve easily on polysaccharide-based columns (e.g., Amylose/Cellulose), lysine is a polar, basic, zwitterionic amino acid with two primary amine groups (


-amino and 

-amino).

Standard Normal Phase (NP) chiral methods often fail due to poor solubility and excessive retention.[1] Derivatization (e.g., with FDAA or OPA) is a common workaround but introduces kinetic complexity and potential racemization. For direct separation of the native amino acid, three dominant techniques have emerged as the industry standards:

  • Crown Ether Chiral Stationary Phases (CSPs): The analytical gold standard for primary amines.[1]

  • Ligand Exchange Chromatography (LEC): The cost-effective, aqueous-compatible workhorse.[1]

  • Molecularly Imprinted Polymers (MIPs): The emerging solution for large-scale purification and extraction.[1]

This guide objectively compares these methodologies, providing validated protocols and mechanistic insights to support your experimental design.

Comparative Analysis of Separation Techniques

Technique 1: Crown Ether Chiral Stationary Phases (CSP)

Best For: Analytical purity checks, high-resolution separation of underivatized lysine.[1]

Mechanism: Crown ether CSPs (specifically those based on 18-crown-6-tetracarboxylic acid ) operate via a host-guest inclusion complex.[1] The protonated primary ammonium group (


) of the lysine penetrates the cavity of the crown ether. Chiral discrimination is achieved through steric barriers formed by the chiral substituents on the crown ether ring, which permit the entry of one enantiomer while hindering the other.
  • Pros:

    • Direct Analysis: No derivatization required.[1]

    • High Selectivity (

      
      ):  Often achieves 
      
      
      
      for amino acids.[1]
    • Elution Order Inversion: Available in both (+) and (-) forms, allowing you to elute the trace enantiomer first (critical for impurity profiling).

  • Cons:

    • Capacity: Lower loading capacity compared to ion exchange.[1]

    • Mobile Phase: Requires highly acidic conditions (pH < 2.[1]5) to ensure protonation.

Technique 2: Ligand Exchange Chromatography (LEC)

Best For: Preparative scale, cost-sensitive processes, and aqueous-only environments.[1]

Mechanism: LEC relies on the formation of a ternary mixed-metal complex.[1] The stationary phase carries a chiral selector (often L-proline or L-lysine) complexed with a metal ion (usually


 or 

).[1] The analyte (racemic lysine) displaces a solvent molecule to coordinate with the metal ion. The stability of the resulting diastereomeric complex (Ligand-Metal-D-Lys vs. Ligand-Metal-L-Lys) dictates the separation.[1]
  • Pros:

    • Aqueous Compatibility: Uses cheap, eco-friendly buffers (e.g.,

      
      ).
      
    • Scalability: High stability and lower cost of stationary phases.[1]

  • Cons:

    • Kinetics: Slower mass transfer can lead to peak broadening.[1]

    • Detection: The background UV absorbance of copper complexes can interfere with detection; often requires post-column derivatization or specific wavelengths (254 nm).

Technique 3: Molecularly Imprinted Polymers (MIPs)

Best For: Solid-Phase Extraction (SPE), downstream processing, and impurity scavenging.

Mechanism: MIPs are synthetic polymers synthesized in the presence of a template molecule (e.g., L-lysine). Once the template is washed out, it leaves behind specific cavities with "memory" for the shape and functional groups of the template. This is a "lock and key" non-covalent interaction.[1]

  • Pros:

    • Robustness: High thermal and chemical stability.[1]

    • Cost: Very low material cost once synthesized.[1]

  • Cons:

    • Heterogeneity: Binding sites are not uniform, leading to broad elution profiles.

    • Template Bleeding: Trace amounts of the template may leach out, complicating high-purity analysis.[1]

Data Comparison Matrix

The following table summarizes performance metrics derived from experimental literature for the separation of D/L-Lysine.

FeatureCrown Ether CSP (e.g., CrownPak/ChiroSil)Ligand Exchange (LEC) (e.g., Chiralpak MA(+))Molecular Imprinting (MIP)
Primary Mechanism Host-Guest Inclusion (

)
Ternary Metal ChelationSteric/Functional Cavity Fit
Separation Factor (

)
High (1.5 - 2.0) Moderate (1.2 - 1.[1]6)Variable (highly dependent on synthesis)
Resolution (

)
Excellent (> 2.5) Good (1.5 - 2.0)Poor (often requires gradient/step elution)
Mobile Phase Acidic (e.g.,

in MeOH/Water)
Aqueous Buffer (e.g.,

)
Organic/Aqueous mixtures
Sample Capacity Low (Analytical)High (Preparative)Medium (Extraction focus)
Column Life Moderate (sensitive to pH > 7)HighVery High
Cost per Run HighLowVery Low

Mechanistic Visualization

The following diagram illustrates the fundamental difference in recognition mechanisms between Crown Ether inclusion and Ligand Exchange Chelation.

ChiralMechanisms cluster_0 Crown Ether Mechanism (Host-Guest) cluster_1 Ligand Exchange Mechanism (Ternary Complex) CE_Phase Chiral Crown Ether (Stationary Phase) Complex_CE Inclusion Complex (Steric Discrimination) CE_Phase->Complex_CE Binds Lys_P Protonated Lysine (R-NH3+) Lys_P->Complex_CE Enters Cavity caption Fig 1. Mechanistic comparison: Crown ethers rely on ammonium inclusion (requiring acid), while LEC relies on metal chelation (requiring aqueous buffers). LEC_Ligand Fixed Ligand-Cu(II) (Stationary Phase) Complex_LEC Ternary Complex (Ligand-Cu-Lysine) LEC_Ligand->Complex_LEC Chelates Lys_Free Free Lysine (Zwitterion) Lys_Free->Complex_LEC Displaces Solvent

[1][2]

Validated Experimental Protocols

Protocol A: Analytical Separation (Crown Ether Method)

Recommended for purity determination of L-Lysine.[1]

System: HPLC with UV detection (210 nm) or ELSD. Column: CrownPak CR(+) or ChiroSil SCA(-) (


).
  • Mobile Phase Preparation:

    • Solvent A: Perchloric Acid (

      
      ) aqueous solution, pH 1.5 to 2.0.
      
    • Solvent B: Methanol (MeOH).[1]

    • Ratio: 85% Solvent A : 15% Solvent B.[1]

    • Note: The low pH is non-negotiable.[1] It forces the lysine amines into the ammonium state (

      
      ), which is required for binding to the crown ether.
      
  • Temperature: Control strictly at

    
     (Lower temperatures often improve resolution by reducing molecular motion).[1]
    
  • Flow Rate:

    
     (lower flow rates improve mass transfer for crown ethers).
    
  • Sample Prep: Dissolve racemic lysine in the mobile phase at

    
    .
    
  • Expected Result: L-Lysine typically elutes first on CR(+) columns.[1] Separation factor

    
    .[1]
    
Protocol B: Preparative Separation (Ligand Exchange Method)

Recommended for isolating gram-quantities.[1]

System: Prep-HPLC. Column: Chiralpak MA(+) or equivalent Ligand Exchange column.[1]

  • Mobile Phase:

    • 
       in water.
      
    • No organic modifier is usually necessary, but 5-10% Methanol can reduce retention time.[1]

  • Conditions:

    • Flow Rate:

      
      .
      
    • Temperature:

      
       (Higher temperature improves kinetics and peak shape in LEC).[1]
      
  • Detection: UV at

    
     (detecting the Copper-Amino acid complex).[1]
    
  • Post-Run Processing:

    • Fractions will contain

      
       ions.[1]
      
    • Desalting: Pass the collected fraction through a cation-exchange resin (e.g., Dowex 50W) to trap the copper and lysine, then elute lysine with dilute ammonia, or use EDTA precipitation if applicable.

Decision Tree for Method Selection

Use the following workflow to select the appropriate technique for your specific application.

DecisionTree Start Start: Define Goal Scale What is the Scale? Start->Scale Analytical Analytical (Purity/QC) Scale->Analytical Prep Preparative (Isolation) Scale->Prep Sensitivity High Sensitivity Required? Analytical->Sensitivity Cost Cost/Throughput Critical? Prep->Cost Crown Use Crown Ether CSP (Method A) Sensitivity->Crown Yes (Direct) Deriv Derivatize + Normal Phase (Alternative) Sensitivity->Deriv Fluorescence needed LEC Use Ligand Exchange (Method B) Cost->LEC High Purity Needed MIP Use Molecular Imprinting (Extraction) Cost->MIP Bulk Extraction caption Fig 2. Decision matrix for selecting D/L-Lysine separation methodology.

References

  • Hyun, M. H. (2016).[1][2] Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19–32.[2] Link

  • Ilisz, I., et al. (2006). Direct liquid chromatographic separation of amino acid enantiomers on a new chiral crown ether stationary phase. Journal of Chromatography A, 1119(1-2), 263-269.[1] Link

  • Davankov, V. A. (2003).[1] Chiral selectors with chelating properties in liquid chromatography: Fundamental reflections and selective review of recent trends. Journal of Chromatography A, 1000(1-2), 891-915.[1] Link

  • Regis Technologies. (n.d.).[1] Crown-Ether Chiral Stationary Phases Application Guide. Link

  • Zhu, G., et al. (2019). Molecularly imprinted polymers for the selective extraction of L-lysine. Analytica Chimica Acta, 1056, 1-10. Link

Sources

Functional Assay Guide: Distinguishing L-Lysine from DL-Lysine Activity

[1]

Executive Summary: The Chiral Blindness of Chemical Assays

In drug development and nutritional formulation, the distinction between L-lysine (the biologically active enantiomer) and DL-lysine (the racemic mixture) is critical.[1] Standard chemical quantification methods like HPLC or elemental analysis often suffer from "chiral blindness"—they quantify the total lysine skeleton but fail to differentiate the biologically available L-form from the inert (or potentially competitive) D-form without expensive chiral columns.[1]

This guide presents two functional assay protocols designed to distinguish these forms based on biological activity rather than chemical structure.

  • Microbial Auxotrophy Assay: The gold standard for determining true bioavailability.[1]

  • Enzymatic Decarboxylation Assay: A high-throughput, rapid screening method for specific L-enantiomer quantification.[1]

The Mechanism: Stereoselective Biological Locks[1]

To understand the assay design, we must visualize the interaction.[1] Biological systems (enzymes, transporters, ribosomes) are homochiral; they possess specific 3D "pockets" that only accommodate the L-configuration.[1]

  • L-Lysine: Fits the catalytic site of L-Lysine Decarboxylase (LDC) and bacterial transport proteins.[1]

  • D-Lysine: Sterically hindered.[1] It cannot enter the catalytic pocket or be incorporated into proteins.[1]

Visualization: Stereoselective Enzymatic Recognition

The following diagram illustrates why L-lysine triggers a signal while D-lysine remains inert.

StereoselectivityEnzymeEnzyme Active Site(L-Specific Pocket)ComplexEnzyme-SubstrateComplexEnzyme->Complex BindingLLysL-Lysine(S-Configuration)LLys->Enzyme Perfect FitDLysD-Lysine(R-Configuration)DLys->Enzyme MismatchNoRxnNo Reaction(Steric Clash)DLys->NoRxnProductSignal Generated(Cadaverine/H2O2)Complex->Product Catalysis

Figure 1: Mechanism of stereoselective recognition. L-lysine binds to the enzyme to produce a measurable signal, while D-lysine is sterically rejected.[1]

Method A: Microbial Auxotrophy Assay (Bioavailability Gold Standard)[1]

This method utilizes an Escherichia coli lysine auxotroph (e.g., strain M5219 or K12

11

Why this works: E. coli cannot utilize D-lysine for protein synthesis.[1] Therefore, a culture fed pure L-lysine will grow to maximum density (OD600), while a culture fed an equivalent mass of DL-lysine will exhibit approximately 50% of the growth yield (assuming the D-form is inert and not toxic).[1]

Protocol Workflow

Reagents:

  • E. coli Lysine Auxotroph (glycerol stock).[1]

  • M9 Minimal Media (Lysine-free).[1]

  • Glucose (Carbon source).[1]

  • Test Samples: Pure L-Lysine (Control), DL-Lysine (Test).

Step-by-Step Methodology:

  • Inoculum Prep: Revive auxotroph in LB media (overnight), then wash cells 3x in sterile saline to remove residual lysine.

  • Seeding: Inoculate M9 minimal media plates (96-well) with washed cells (Starting OD600 ~0.05).

  • Treatment:

    • Standard Curve: Add L-Lysine at 0, 10, 20, 40, 80, 160 µM.[1]

    • Test Wells: Add DL-Lysine sample at equivalent mass concentrations.

  • Incubation: Incubate at 37°C with shaking for 18–24 hours.

  • Readout: Measure Absorbance at 600nm (OD600).

Data Interpretation & Logic

If the sample is DL-lysine, the effective concentration of L-lysine is only half the total mass.[1]

  • Prediction: The growth curve of the DL-sample will shift to the right.

  • Calculation:

    
    [1]
    

Senior Scientist Insight: While D-lysine is generally inert, high concentrations can compete with L-lysine for transport permeases (e.g., LysP), potentially inhibiting growth further than the expected 50%.[1] Always run a "Spike-in" control (L-Lys + D-Lys) to characterize your specific strain's sensitivity to D-form inhibition [1].[1]

Method B: Enzymatic L-Lysine Decarboxylase Assay (Rapid Screening)[1]

For high-throughput screening where cell culture is too slow, we use L-Lysine Decarboxylase (LDC).[1] This enzyme specifically cleaves the carboxyl group from L-lysine to form Cadaverine and CO2.[1][2]

Reaction:

1

Detection Principle: The production of Cadaverine is a basic amine, which raises the pH of the reaction buffer.[1] This is detected colorimetrically using Bromocresol Purple (shifts from Yellow/Purple) [2].[1][3]

Protocol Workflow

Reagents:

  • Purified L-Lysine Decarboxylase (from E. coli or Burkholderia).[1]

  • Reaction Buffer: Sodium Acetate (pH 5.0 - acidic start is crucial).[1]

  • Indicator: Bromocresol Purple (0.1 mM).[1]

Step-by-Step Methodology:

  • Setup: Prepare 96-well plate.

  • Buffer: Add 100 µL Acetate buffer containing Bromocresol Purple (Solution should appear Yellow).

  • Substrate Addition: Add test samples (L-Lysine vs DL-Lysine) at 1–10 mM range.

  • Enzyme Addition: Add 10 Units of LDC to each well.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Readout: Measure Absorbance at 590nm (Purple peak).

Assay Logic Diagram

EnzymaticAssayStartStart: Acidic Buffer (pH 5.0)Indicator: YellowAddSampleAdd Sample(L-Lys vs DL-Lys)Start->AddSampleEnzymeActionAdd L-Lysine Decarboxylase(Specific to L-Form)AddSample->EnzymeActionReactionDecarboxylation ReactionL-Lys -> Cadaverine + CO2EnzymeAction->ReactionResultLPure L-Lysine:High Cadaverine YieldpH Shifts > 6.0Color: PURPLEReaction->ResultL 100% ActivityResultDLDL-Lysine:50% Cadaverine YieldModerate pH ShiftColor: PALE PURPLEReaction->ResultDL 50% Activity

Figure 2: Enzymatic workflow.[1][4] The pH shift caused by Cadaverine production provides a direct colorimetric readout of L-lysine content.

Comparative Analysis: Choosing the Right Tool

The following table contrasts the two methodologies based on experimental data characteristics.

FeatureMicrobial Auxotroph AssayEnzymatic Decarboxylation Assay
Primary Output Biological Growth (Bioavailability)Chemical Conversion (Substrate Concentration)
Specificity High (D-form is inert/inhibitory)Very High (Enzyme is stereospecific)
Turnaround Time 18 – 24 Hours1 – 2 Hours
Throughput Medium (Plate-based)High (Plate-based, Automation ready)
Cost Per Well Low (< $0.[1]50)Medium ($2.00 - $5.00 depending on enzyme)
Sensitivity High (can detect µM differences)Moderate (mM range preferred for pH shift)
Interference Antibiotics, toxic impuritiesBuffering capacity of the sample matrix
Senior Scientist Recommendation
  • Use the Enzymatic Assay for Incoming Raw Material (IRM) inspection.[1] It is fast and confirms if a supplier sent you racemic DL-lysine instead of pure L-lysine (you will see exactly 50% activity relative to your standard).[1]

  • Use the Microbial Assay for final formulation stability testing.[1] It confirms that the lysine remains biologically available and hasn't racemized or degraded into toxic byproducts during processing.[1]

References

  • Chalova, V. I., et al. (2009). Escherichia coli, an Intestinal Microorganism, as a Biosensor for Quantification of Amino Acid Bioavailability.[1][5] Sensors, 9(9), 7038–7057.[1][5]

    • [1]

  • Kanjee, U., & Houry, W. A. (2011). An Assay for Measuring the Activity of Escherichia coli Inducible Lysine Decarboxylase.[1] Journal of Visualized Experiments, (55), 2094.[1]

    • Creative Enzymes. (n.d.). L-Lysine Oxidase: Properties and Specificity.

      • Sigma-Aldrich. (2023).[1] Lysine Assay Kit (Fluorometric) Technical Bulletin.

        • [1]

      Publish Comparison Guide: X-ray Crystallography of DL-Lysine Hydrochloride

      Author: BenchChem Technical Support Team. Date: February 2026

      This technical guide provides an in-depth crystallographic comparison of DL-Lysine Hydrochloride against its chiral counterpart, L-Lysine Hydrochloride. It is designed for researchers in solid-state chemistry and drug development.

      Executive Summary: The Racemate vs. Enantiomer Challenge

      In the pharmaceutical and nutraceutical industries, DL-Lysine Monohydrochloride (HCl) —the racemic mixture—is often encountered as a synthetic intermediate or a cost-effective alternative for non-bioactive applications (e.g., polymer cross-linking). However, the L-Lysine Monohydrochloride enantiomer remains the gold standard for bioavailability.

      For a crystallographer or formulation scientist, the critical distinction lies in the solid-state packing . While L-Lysine HCl typically crystallizes as a dihydrate in a non-centrosymmetric space group (

      
      ), the DL-form (racemate) follows different packing rules, often resulting in higher density and distinct solubility profiles due to Wallach’s Rule. This guide dissects these structural differences to inform solid-form selection.
      

      Crystallographic Characterization: DL-Lysine HCl vs. L-Lysine HCl

      Comparative Structural Metrics

      The following table summarizes the key crystallographic distinctions. Note that L-Lysine HCl is most stable as a dihydrate , whereas DL-forms often struggle to incorporate water in the same lattice positions due to steric inversion symmetry.

      FeatureL-Lysine Monohydrochloride (Dihydrate) DL-Lysine Monohydrochloride Implication for Development
      Space Group Monoclinic
      
      
      (Non-centrosymmetric)
      Typically Monoclinic
      
      
      (Centrosymmetric)
      
      
      allows for piezoelectricity/NLO properties;
      
      
      does not.
      Crystal Habit Needles or Prisms (elongated along b-axis)Plates or irregular blocksNeedles can cause flowability issues in manufacturing; Plates are generally easier to compress.
      Hydration State Stable Dihydrate (2
      
      
      per molecule)
      Variable (Often Anhydrous or Monohydrate)L-form is less hygroscopic once formed, but dehydration collapses the lattice.
      Packing Efficiency Lower (Open channels for water)Higher (Heterochiral pairing)DL-form is often denser (Wallach's Rule), potentially leading to lower aqueous solubility.
      Z (Formula Units) 24Reflects the inclusion of both enantiomers in the unit cell of the racemate.
      Hydrogen Bonding Topology
      • L-Lysine HCl: The lattice is dominated by a "head-to-tail" hydrogen bonding network involving the

        
        -amino and carboxylate groups, stabilized by water bridges. The side-chain 
        
        
        
        -amino group often engages in weaker interactions or binds to chloride ions.
      • DL-Lysine HCl: The presence of both enantiomers allows for heterochiral dimerization . The D-enantiomer's amino group can H-bond directly to the L-enantiomer's carboxylate, creating a tightly packed "centrosymmetric dimer" motif that excludes water more effectively than the homochiral L-lattice.

      Experimental Protocols

      Workflow: Single Crystal Growth (Vapor Diffusion)

      Growing high-quality single crystals of the DL-salt requires controlling the nucleation rate to prevent the precipitation of amorphous powder.

      Materials:

      • DL-Lysine Monohydrochloride (98%+ purity).

      • Solvent: Deionized Water (

        
        ).
        
      • Anti-solvent: Ethanol or Acetone (HPLC grade).

      Protocol:

      • Saturation: Dissolve 100 mg of DL-Lysine HCl in 1.0 mL of water at room temperature. Filter through a 0.22

        
         syringe filter to remove dust (nucleation sites).
        
      • Setup: Place the solution in a small inner vial (GC vial).

      • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Ethanol. Cap the outer jar tightly.

      • Incubation: Store at

        
         in a vibration-free environment.
        
      • Observation: Ethanol vapor will slowly diffuse into the water, lowering solubility. Crystals should appear within 48-72 hours.

        • Note: If oiling out occurs (liquid-liquid phase separation), repeat with Methanol as the anti-solvent.

      Workflow: Data Collection Strategy

      For DL-Lysine HCl, distinguishing between a true racemate (single crystal phase containing both enantiomers) and a conglomerate (physical mixture of L- and D-crystals) is vital.

      • Screening: Select 5 crystals from the batch.

      • Unit Cell Check: Collect a short matrix run (30 frames) on the diffractometer.

        • Conglomerate Check: If the space group comes back as

          
           (chiral), you have a conglomerate.
          
        • Racemate Check: If the space group is

          
           or 
          
          
          
          , you have a true racemate compound.

      Decision Pathways & Mechanisms

      The following diagrams illustrate the logical flow for characterizing these materials and the mechanistic difference in their crystallization.

      Figure 1: Crystallization & Characterization Workflow

      CrystalWorkflow Start Start: Raw DL-Lysine HCl Powder Solubility Solubility Test (Water vs. EtOH) Start->Solubility Growth Crystal Growth (Vapor Diffusion) Solubility->Growth Optimized Solvent Microscopy Optical Microscopy (Birefringence Check) Growth->Microscopy XRD Single Crystal XRD (Unit Cell Determination) Microscopy->XRD Select Crystal Decision Space Group? XRD->Decision Conglomerate Result: Conglomerate (Mixture of P21 crystals) Decision->Conglomerate Non-centrosymmetric (P21) Racemate Result: True Racemate (P21/c Centrosymmetric) Decision->Racemate Centrosymmetric (P21/c)

      Caption: Workflow for distinguishing between conglomerate mixtures and true racemate crystals using XRD.

      Figure 2: Solubility & Stability Logic (Wallach's Rule)

      WallachRule L_Enantiomer L-Lysine HCl (Chiral) Packing_L Lower Density Packing (Homochiral Repulsion) L_Enantiomer->Packing_L DL_Racemate DL-Lysine HCl (Racemic) Packing_DL Higher Density Packing (Heterochiral Attraction) DL_Racemate->Packing_DL Solubility_L Higher Solubility (Easier Lattice Breakup) Packing_L->Solubility_L Less Lattice Energy Solubility_DL Lower Solubility (Stable Lattice) Packing_DL->Solubility_DL High Lattice Energy

      Caption: Application of Wallach's Rule to Lysine HCl salts, predicting solubility based on packing density.

      Performance Comparison Data

      The following data points are derived from standard physicochemical profiling of amino acid salts.

      MetricL-Lysine HCl DL-Lysine HCl Notes
      Solubility (
      
      
      ,
      
      
      )
      ~65 g/100 mL~55-60 g/100 mLDL-form is typically less soluble due to denser packing (Wallach's Rule).
      Melting Point
      
      
      (dec.)
      
      
      (dec.)
      Very similar, but DSC peak shape often sharper for the pure L-form.
      Hygroscopicity Moderate (Critical RH ~60%)Low to ModerateRacemates often have lower surface energy, resisting moisture uptake better.
      Bioavailability High (Active Transport)50% (Only L-isomer active)DL-form requires resolution or is used where chirality is irrelevant (e.g., buffers).

      References

      • Wright, D. A., & Marsh, R. E. (1962). The crystal structure of L-lysine monohydrochloride dihydrate.[1] Acta Crystallographica.[1][2] Link

      • Görbitz, C. H. (2015). L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids. Angewandte Chemie International Edition. Link

      • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5962, L-Lysine.Link

      • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Context on Wallach's Rule and Racemate Packing).

      • Sigma-Aldrich. (2024). Product Specification: DL-Lysine monohydrochloride.[3][4][5][6]Link

      Sources

      The Definitive Guide to DL-Lysine Purity Analysis: TLC vs. HPLC Strategies

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Thin-layer chromatography (TLC) for DL-lysine purity check Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

      Executive Summary: The Role of TLC in Amino Acid Verification

      In the landscape of raw material verification for pharmaceutical and biochemical applications, DL-Lysine (racemic 2,6-diaminohexanoic acid) presents unique challenges. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, Thin-Layer Chromatography (TLC) offers an indispensable, high-throughput alternative for rapid purity screening and identity verification.

      This guide moves beyond generic protocols to provide a rigorous, field-validated system for assessing the chemical purity of DL-lysine. We will explore why TLC remains a critical "first-line of defense" in quality control and how it compares to capital-intensive alternatives like Amino Acid Analysis (AAA) or Pre-column Derivatization HPLC.

      Critical Distinction: Standard TLC on silica gel separates DL-lysine from chemical impurities (synthesis byproducts, degradation products like cadaverine, other amino acids). It does not separate the D- and L-enantiomers; they travel as a single spot. (See Section 5: Advanced Applications for Chiral TLC).

      Comparative Analysis: TLC vs. HPLC vs. Amino Acid Analysis[1][2]

      To select the right tool, one must understand the "Cost vs. Resolution" trade-off.[1]

      FeatureTLC (Optimized Protocol) HPLC (Pre-column Derivatization) Amino Acid Analyzer (Ion Exchange)
      Primary Utility Rapid ID, Limit Tests (Impurities), Qualitative ScreeningQuantitative Assay, Trace Impurity ProfilingGold Standard Quantitation
      Detection Principle Ninhydrin reaction (Visual/Densitometric)UV/Fluorescence (OPA/FMOC tags)Post-column Ninhydrin reaction
      Sample Throughput High (10-20 samples/plate)Low (Serial injection, 30-60 min/run)Low (45-90 min/run)
      Sensitivity (LOD) ~0.1 - 0.5 µg (Visual)< 1 ng (Fluorescence)~10 ng
      Cost Per Run < $5.00> $50.00 (Columns, Solvents)High (Specialized Buffers)
      Key Limitation Semi-quantitative; lower resolutionRequires complex derivatization (Lysine has no UV chromophore)Expensive dedicated hardware

      Scientist’s Insight: Use TLC for incoming raw material release and reaction monitoring . Use HPLC only when you need to certify the exact % purity (e.g., 98.5% vs 99.1%) or when specific impurity thresholds (<0.1%) must be validated.

      The Core Protocol: Optimized TLC for DL-Lysine

      Self-Validating System: This protocol includes a "System Suitability" step using a reference standard. If the standard does not migrate to the specified Rf window, the plate is invalid.

      A. Materials & Reagents[2][3][4][5][6][7][8][9]
      • Stationary Phase: Silica Gel 60 F

        
         Aluminium sheets (20 x 20 cm). Why? The binder is stable, and the pore size (60 Å) is optimal for small molecules like amino acids.
        
      • Mobile Phase (The "BAW" System): n-Butanol : Glacial Acetic Acid : Water (4 : 1 : 1 v/v/v).

        • Mechanism: The acetic acid suppresses the ionization of silanol groups on the plate (reducing tailing) and protonates the amine groups of lysine, ensuring it migrates as a cation species.

      • Visualization Reagent: 0.3% Ninhydrin in n-Butanol (or Ethanol) + 3% Acetic Acid.

      • Reference Standard: USP/EP grade DL-Lysine Monohydrochloride.

      B. Step-by-Step Workflow
      • Chamber Saturation (Critical):

        • Line a glass twin-trough chamber with filter paper.

        • Add 50 mL of Mobile Phase.

        • Close lid and equilibrate for 30 minutes .

        • Why? Unsaturated chambers cause "edge effects" (uneven solvent fronts) and non-reproducible Rf values.

      • Sample Preparation:

        • Test Solution: Dissolve 10 mg of DL-Lysine sample in 1 mL of 0.1 M HCl (or water).

        • Standard Solution: Prepare 10 mg/mL reference standard in the same solvent.

        • Impurity Limit Standard (Optional): Dilute the Standard Solution 1:100 (to represent a 1% impurity limit).

      • Spotting:

        • Apply 2 µL of each solution onto the baseline (1.5 cm from bottom).

        • Dry spots with a stream of warm air.[2] Wet spots cause band broadening.

      • Development:

        • Place plate in chamber.

        • Run until solvent front reaches 15 cm (approx. 2-3 hours).

        • Remove and dry thoroughly (fume hood) to remove acetic acid/butanol. Residual acid interferes with the ninhydrin reaction.

      • Visualization:

        • Spray evenly with Ninhydrin reagent.

        • Heat plate at 110°C for 10 minutes .

        • Result: Lysine appears as a distinct purple/violet spot .

      C. Data Interpretation[2][5][7][10][11][12]
      • Rf Value: Lysine is a polar, basic amino acid. In the BAW (4:1:1) system, expected Rf ≈ 0.15 – 0.25 .

        • Note: Lysine has a lower Rf than neutral amino acids (like Leucine, Rf ~0.6) due to strong interaction with the polar silica.

      • Purity Check:

        • Compare the Test spot intensity to the Standard.

        • Look for secondary spots (impurities). Any spot other than the main lysine spot indicates contamination (e.g., degradation to cadaverine or presence of synthesis intermediates).

      Visualizing the Workflow (Graphviz)

      The following diagram illustrates the decision logic and experimental flow for the purity check.

      TLC_Workflow Start Start: DL-Lysine Sample Prep Dissolve Sample (10 mg/mL) & Prepare Standards Start->Prep Spot Spot on Silica Gel 60 (Test + Ref + Limit Std) Prep->Spot Run Develop in BAW (4:1:1) until front = 15cm Spot->Run Dry Dry & Spray Ninhydrin Heat 110°C Run->Dry CheckRef Check Reference Std: Is Rf ~ 0.20? Dry->CheckRef Invalid INVALID ASSAY Check Mobile Phase/Temp CheckRef->Invalid No CheckImp Check Test Lane: Any Secondary Spots? CheckRef->CheckImp Yes Pass PASS: Chemical Purity Confirmed CheckImp->Pass No Fail FAIL: Impurities Detected CheckImp->Fail Yes

      Caption: Decision tree for DL-Lysine purity verification using Thin-Layer Chromatography.

      Advanced Applications: Chiral Separation

      Standard silica TLC cannot distinguish D-Lysine from L-Lysine. If your research requires enantiomeric purity (verifying the "DL" ratio or checking for pure L-Lysine), you must modify the system.

      Method: Chiral Ligand Exchange TLC (CLE-TLC).

      • Mechanism: The stationary phase is impregnated with a chiral selector (e.g., Cu(II) complexes of L-proline). The D- and L-lysine form diastereomeric complexes with the copper ligand, which have different stabilities and migration rates.

      • Protocol Modification:

        • Pre-treatment: Dip silica plate in a solution of 0.25% Cu(II) acetate and 0.25% L-Proline in methanol. Dry.

        • Mobile Phase: Methanol : Water : Acetonitrile (50:50:20).

        • Result: L-Lysine and D-Lysine will resolve into two distinct spots (Rf difference ~0.10).

      Troubleshooting Guide

      IssueRoot CauseCorrective Action
      Tailing (Comet-like spots) pH is too high; Silanol interaction.Add 1-2% Ammonia to mobile phase (if basic system) or ensure Acetic Acid is fresh (acidic system).
      Rf Value too low (<0.05) Mobile phase not polar enough.Increase water content (e.g., change 4:1:1 to 3:1:1).
      Faint Spots Insufficient heating or old Ninhydrin.Ensure oven is at 110°C; Ninhydrin degrades in light—prepare fresh.
      "Smiling" Solvent Front Edge effect; uneven saturation.Use filter paper wick in chamber; ensure lid is tight.

      References

      • Bhawani, S. A., et al. (2012).[3] "Thin-layer chromatography of amino acids: a review." Journal of Liquid Chromatography & Related Technologies, 35(11), 1497-1516.[3]

      • Sherma, J. (2000). "Thin-layer chromatography in food and agricultural analysis." Journal of Chromatography A, 880(1-2), 129-147.

      • European Pharmacopoeia (Ph. Eur.) . "Lysine Hydrochloride Monograph." (Standard method for related substances using TLC/HPLC).

      • Bhushan, R., & Martens, J. (1997).[4] "Direct Resolution of Enantiomers by Impregnated TLC."[4] Biomedical Chromatography, 11(5), 280-285.[4]

      • Sigma-Aldrich Application Note . "TLC Analysis of L-Lysine in Formulated Syrup." (Demonstrates Ninhydrin visualization limits).

      Sources

      Economic analysis of using DL-lysine vs L-lysine in production

      Author: BenchChem Technical Support Team. Date: February 2026

      Content Type: Technical Comparison Guide Audience: Researchers, Process Engineers, and Drug Development Professionals

      Executive Summary: The Stereochemical Imperative

      In industrial biotechnology and pharmaceutical manufacturing, the choice between DL-Lysine (racemic mixture) and L-Lysine (enantiopure) is rarely a question of simple raw material cost—it is a question of downstream liability .

      While chemical synthesis of DL-lysine offers a robust, abiotic supply chain often linked to caprolactam (nylon) precursors, it introduces a "50% impurity" burden in the form of D-lysine. For biological applications—cell culture, peptide synthesis, and animal nutrition—L-lysine produced via microbial fermentation is the unequivocal economic standard. The cost of chiral resolution required to purify L-lysine from a DL-precursor almost universally exceeds the cost of direct fermentative production.

      This guide analyzes the process economics, technical hurdles, and validation protocols for both routes, establishing why fermentation dominates >90% of the global market.

      Technical Deep Dive: Production Routes
      Route A: Microbial Fermentation (The Industry Standard)

      Mechanism: Direct Stereoselective Biosynthesis Industrial production utilizes auxotrophic mutants of Corynebacterium glutamicum or Escherichia coli. These strains are metabolically engineered to bypass feedback inhibition (specifically aspartokinase regulation), channeling carbon flux from glucose directly to L-lysine.

      • Stereochemistry: 100% L-Isomer (S-configuration).

      • Primary Cost Drivers: Carbohydrate feedstock (corn/molasses), aeration (energy), and ammonia.

      • Downstream Processing (DSP): Ion-exchange chromatography and crystallization.

      Route B: Chemical Synthesis (The DL-Route)

      Mechanism: Caprolactam Hydrolysis / Schmidt Reaction Chemical synthesis typically starts from petrochemical precursors like cyclohexanone or caprolactam. The resulting product is DL-Lysine , a 50:50 racemic mixture of L- and D-isomers.

      • Stereochemistry: Racemic (requires resolution).

      • Primary Cost Drivers: Petrochemical precursors, catalysts, and chiral resolution .

      • Hidden Cost: The D-isomer is biologically inert for protein synthesis and potentially toxic in high concentrations (nephrotoxicity risks in specific models). It must be separated and racemized (converted back to DL for another pass), creating a costly recycle loop.

      Economic Impact Analysis

      The following table contrasts the economic variables of sourcing or producing these variants.

      Table 1: Comparative Process Economics

      Economic VariableL-Lysine (Fermentation)DL-Lysine (Chemical Synthesis)
      Feedstock Origin Renewable (Glucose, Molasses)Petrochemical (Caprolactam, Phenol)
      Stereochemical Yield >99.5% L-Isomer50% L-Isomer / 50% D-Isomer
      Purification Complexity Moderate (Cell removal + Ion Exchange)High (Requires Chiral Resolution)
      Theoretical Yield ~50-60% (g product / g sugar)~90% (Chemical yield), but <45% (Bioactive yield)
      Energy Profile High (Aerobic fermentation requires O2 transfer)High (Heat/Pressure for synthesis + Solvent recovery)
      Market Price (Bulk) ~$1.30 - $1.60 / kgHigher (due to resolution costs if L-form needed)
      Scalability Linear (add bioreactors)Linear (chemical reactors)
      The "Racemic Hurdle" Calculation

      If you utilize DL-lysine for a biological application (e.g., cell culture media), you effectively pay for 50% waste.

      • Cost of L-Lysine via DL-Route =

        
        
        
      • Cost of L-Lysine via Fermentation =

        
        
        

      Verdict:

      
       typically exceeds the entire 
      
      
      
      margin, making DL-lysine economically viable only if the D-isomer has a distinct high-value market (which is currently limited) or for specific non-chiral chemical cross-linking applications.
      Process Visualization: The Metabolic vs. Synthetic Path

      The following diagrams illustrate the streamlined nature of fermentation versus the complex recycle loops required for chemical synthesis.

      Diagram 1: Comparative Production Workflows

      LysineProduction cluster_fermentation Route A: Microbial Fermentation (L-Lysine) cluster_chemical Route B: Chemical Synthesis (DL-Lysine) Glucose Glucose/Molasses C_glutamicum Corynebacterium glutamicum (Auxotrophic Mutant) Glucose->C_glutamicum Aspartate Aspartate Pathway C_glutamicum->Aspartate Metabolic Flux L_Lysine_Broth L-Lysine Broth (100% L-Form) Aspartate->L_Lysine_Broth Purification Ion Exchange & Crystallization L_Lysine_Broth->Purification Final_L Pure L-Lysine HCl Purification->Final_L Caprolactam Caprolactam/Precursor Synthesis Chemical Hydrolysis Caprolactam->Synthesis DL_Mix DL-Lysine (Racemate) Synthesis->DL_Mix Resolution Chiral Resolution (Enzymatic or Chemical) DL_Mix->Resolution L_Iso L-Lysine Resolution->L_Iso D_Iso D-Lysine (Waste) Resolution->D_Iso Racemization Racemization (Convert D -> DL) D_Iso->Racemization Recycle Loop Racemization->DL_Mix

      Caption: Figure 1. Fermentation provides a direct linear path to L-Lysine. Chemical synthesis requires a costly resolution and recycling loop to manage the D-isomer.

      Experimental Validation Protocols

      To validate the quality of incoming raw materials or to attempt resolution of DL-lysine in a research setting, the following protocols are recommended. These ensure Trustworthiness and Self-Validation .

      Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

      Purpose: To quantify the % L-Lysine vs D-Lysine in a sample.[1] Essential for verifying "L-Lysine" reagents that may be adulterated with cheaper DL-mixes.

      Materials:

      • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Daicel).

      • Mobile Phase: 50 mM HClO4 (pH 1.5) / Acetonitrile (variable ratio, typically 80:20).

      • Detector: UV at 210 nm or ELSD (Evaporative Light Scattering Detector).

      Workflow:

      • Sample Prep: Dissolve 10 mg of lysine sample in 10 mL of mobile phase. Filter through 0.22 µm PTFE membrane.

      • Equilibration: Flush column at 0.5 mL/min for 30 mins. Temperature: 25°C.

      • Injection: Inject 5 µL of sample.

      • Analysis: L-Lysine typically elutes before D-Lysine (verify with specific column manual).

      • Calculation:

        
        
        
      Protocol B: Enzymatic Dynamic Kinetic Resolution (DKR)

      Purpose: To demonstrate the "Chemo-enzymatic" method of converting DL-lysine precursors (like DL-aminocaprolactam) into L-lysine.

      Materials:

      • Substrate: DL-α-amino-ε-caprolactam (DL-ACL).[2]

      • Enzymes: L-ACL-hydrolase (hydrolyzes L-ACL to L-Lysine) and ACL-racemase (converts D-ACL to L-ACL).[2]

      • Microorganism: Cryptococcus laurentii (Hydrolase source) / Achromobacter obae (Racemase source).

      Workflow:

      • Reaction Mix: 100 g/L DL-ACL in 50 mM Phosphate buffer (pH 8.0).

      • Biocatalyst Addition: Add lyophilized cells or purified enzyme mix (ratio 1:2 Hydrolase:Racemase).

      • Incubation: 40°C with mild agitation (150 rpm) for 24 hours.

      • Monitoring: Aliquot every 4 hours; measure L-Lysine production via Ninhydrin assay or HPLC (Protocol A).

      • Result: The racemase continuously converts unreacted D-ACL into L-ACL, which the hydrolase consumes. Theoretical yield approaches 100% L-Lysine, unlike standard resolution (50%).

      References
      • Industrial Production of L-Lysine by Fermentation Explained. Myande Group. (2025).[[“]][4][5][6][7][8][9] Retrieved from [Link]

      • Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector. Frontiers in Bioengineering and Biotechnology. (2023). Retrieved from [Link]

      • Efficient Production of Enantiopure D-Lysine from L-Lysine by a Two-Enzyme Cascade System. MDPI Molecules. (2019). Retrieved from [Link]

      • Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. PubMed.[2] Retrieved from [Link]

      • Comparative studies for the biotechnological production of L-Lysine. National Institutes of Health (NIH). Retrieved from [Link]

      • Lysine Safety And Toxicity - Consensus. Consensus.app. Retrieved from [Link]

      Sources

      Safety Operating Guide

      Personal protective equipment for handling H-DL-Lys-OH.HCl

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Personal Protective Equipment & Handling Protocol for H-DL-Lys-OH.HCl Audience: Researchers, Analytical Chemists, and Laboratory Safety Officers.

      Operational Philosophy: Integrity Over Compliance

      While H-DL-Lys-OH.HCl (DL-Lysine Monohydrochloride, CAS: 70-53-1) is classified as non-hazardous under GHS standards [1, 3], treating it casually is a strategic error in high-precision research.

      As a Senior Application Scientist, I urge you to shift your handling paradigm from "safety compliance" to "integrity preservation." The primary risks here are not acute toxicity to the operator, but hygroscopicity (moisture absorption) and cross-contamination .

      • The Hidden Hazard: Amino acids are ubiquitous environmental contaminants. A single fingerprint or dust particle can compromise downstream LC-MS/MS sensitivity [7].

      • The Stability Threat: As a hydrochloride salt, this compound is hygroscopic. Improper handling leads to deliquescence (clumping), altering the molar mass accuracy during weighing and catalyzing hydrolytic degradation [5].

      Risk Assessment & PPE Matrix

      Hazard Classification: Not a hazardous substance (GHS/OSHA) [3].[1] Real-World Risks: Dust inhalation (mechanical irritation), Moisture uptake, Biological contamination.

      Personal Protective Equipment (PPE) Specifications
      ComponentStandard Handling (Synthesis/Prep)High-Sensitivity Handling (Analytical/MS)Scientific Rationale
      Ocular Safety Glasses (ANSI Z87.1 / EN166)Safety Glasses + Face ShieldPrevents mechanical irritation from dust; shields against accidental splashes of acidic solutions (HCl salt).
      Dermal Nitrile Gloves (0.11 mm min. thickness)Double-Glove Protocol: Nitrile (Inner) + Powder-Free Nitrile (Outer)Why: Skin contains high levels of amino acids (serine, glycine, lysine). Double gloving prevents "skin-leaching" contamination [7].
      Respiratory N95 / P1 Dust Mask (Optional)N95 / P2 RespiratorRequired only if dust generation is significant. Prevents inhalation of fine particulates which can irritate the upper respiratory tract.
      Body Standard Cotton Lab CoatTyvek® Lab Coat (Lint-Free)Cotton fibers can shed and contaminate samples. Tyvek prevents fiber shedding in analytical workflows.

      The "Dry-Transfer" Operational Protocol

      This protocol is designed to minimize the compound's exposure to ambient humidity and prevent cross-contamination.

      Phase A: Preparation
      • Environmental Check: Verify lab humidity is <50% RH. If >60%, use a glove box or desiccated weighing station.

      • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation on the solid.

      Phase B: Weighing & Transfer (Workflow Diagram)

      The following logic flow ensures sample integrity during the critical transfer phase.

      DryTransferProtocol Start Start: Reagent Retrieval CheckSeal Inspect Container Seal (Verify Integrity) Start->CheckSeal Open Open in Controlled Zone (Balance Enclosure/Hood) CheckSeal->Open Seal Intact Spatula Select Anti-Static Spatula (PTFE or Stainless Steel) Open->Spatula Weigh Weigh Required Mass (Avoid returning excess) Spatula->Weigh Weigh->Spatula Adjust Mass Close Immediate Reseal (Parafilm over cap) Weigh->Close Transfer Complete Dissolve Downstream Processing (Dissolution) Close->Dissolve

      Figure 1: The "Dry-Transfer" workflow minimizes moisture exposure time, critical for hygroscopic HCl salts.

      Phase C: Solubilization & Usage
      • Solvent Choice: Freely soluble in water.

      • Exothermic Note: Dissolution may be slightly exothermic due to the HCl moiety.

      • pH Warning: Aqueous solutions will be acidic. Verify pH if used in sensitive cell culture applications; neutralization with NaOH may be required [3].

      Emergency & Disposal Procedures

      Spill Response (Solid State)
      • Do Not Sweep Dry: Dry sweeping generates dust.

      • Method: Cover the spill with a damp paper towel (to minimize dust) or use a HEPA-filtered vacuum.

      • Clean: Wipe the area with 70% Ethanol to remove sticky residues (Lysine HCl becomes tacky when humid).

      Disposal
      • Ecological Impact: DL-Lysine is biodegradable and generally low toxicity to aquatic life.

      • Protocol: Dissolve in water and flush down the drain with excess water, unless local regulations prohibit disposal of salts/organics. For large quantities, dispose of via a licensed chemical waste contractor [2, 6].

      References

      • Santa Cruz Biotechnology. (n.d.). DL-Lysine monohydrochloride Safety Data Sheet. Retrieved from

      • Fisher Scientific. (2025).[2] Safety Data Sheet: L-Lysine Hydrochloride. Retrieved from

      • Sigma-Aldrich. (2024). Safety Data Sheet: DL-Lysine monohydrochloride. Retrieved from

      • Carl Roth. (n.d.). Safety Data Sheet: H-DL-Lys-OH.HCl. Retrieved from

      • National Institutes of Health (NIH). (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. Retrieved from

      • Fujifilm Wako. (2023).[3] Safety Data Sheet: DL-Lysine Monohydrochloride. Retrieved from

      • Waters Corporation. (n.d.). What are the possible sources of amino acid contamination in a lab? Retrieved from

      Sources

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.